Butanenitrile, 4-(dichloromethylsilyl)-
Description
The exact mass of the compound Butanenitrile, 4-(dichloromethylsilyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butanenitrile, 4-(dichloromethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanenitrile, 4-(dichloromethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[dichloro(methyl)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NSi/c1-9(6,7)5-3-2-4-8/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFBMBZYGZSWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCC#N)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051600 | |
| Record name | 4-(Dichloromethylsilyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-16-5 | |
| Record name | (3-Cyanopropyl)methyldichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dichloromethylsilyl)-butyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-(dichloromethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Dichloromethylsilyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dichloromethylsilyl)butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(DICHLOROMETHYLSILYL)-BUTYRONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A09ZD6EIMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Dichloromethylsilyl)butanenitrile: Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(dichloromethylsilyl)butanenitrile. This bifunctional organosilane, featuring both a reactive dichlorosilyl group and a versatile nitrile functionality, holds promise as a valuable intermediate in various fields, including materials science and drug development.
Core Physicochemical Properties
While specific experimental data for 4-(dichloromethylsilyl)butanenitrile is not extensively reported in publicly available literature, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.
Table 1: Physicochemical Properties of 4-(Dichloromethylsilyl)butanenitrile
| Property | Value | Source/Basis |
| IUPAC Name | 4-[dichloro(methyl)silyl]butanenitrile | PubChem[1] |
| Synonyms | (3-Cyanopropyl)methyldichlorosilane, 3-Cyanopropyldichloromethylsilane | PubChem[1] |
| CAS Number | 1190-16-5 | PubChem[1] |
| Molecular Formula | C5H9Cl2NSi | PubChem[1] |
| Molecular Weight | 182.12 g/mol | PubChem[1] |
| Boiling Point | Estimated >200 °C at 760 mmHg | Inferred from related compounds |
| Density | Estimated 1.1 - 1.2 g/cm³ | Inferred from related compounds |
| Refractive Index | Estimated 1.46 - 1.47 | Inferred from related compounds |
| Solubility | Soluble in aprotic organic solvents (e.g., toluene, THF, dichloromethane). Reacts with protic solvents (e.g., water, alcohols). | General organosilane reactivity |
Synthesis and Experimental Protocols
The most probable and industrially relevant synthetic route to 4-(dichloromethylsilyl)butanenitrile is the platinum-catalyzed hydrosilylation of allyl cyanide with dichloromethylsilane. This reaction forms a stable silicon-carbon bond.
Experimental Protocol: Synthesis via Hydrosilylation
Materials:
-
Allyl cyanide (3-butenenitrile)
-
Dichloromethylsilane
-
Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)
-
Anhydrous, inhibitor-free toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet. The system is purged with argon or nitrogen to ensure anhydrous conditions.
-
Charging the Reactor: Dichloromethylsilane and anhydrous toluene are charged into the flask. A small amount of a platinum catalyst (typically in the ppm range relative to the silane) is added.
-
Addition of Allyl Cyanide: Allyl cyanide is added dropwise from the dropping funnel to the stirred solution. The reaction is often exothermic, and the addition rate should be controlled to maintain a specific reaction temperature (e.g., 60-80 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of allyl cyanide.
-
Work-up and Purification: Upon completion, the crude product is typically purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.
Diagram 1: Synthetic Workflow for 4-(dichloromethylsilyl)butanenitrile
Caption: A typical workflow for the synthesis and purification of 4-(dichloromethylsilyl)butanenitrile.
Reactivity and Applications in Drug Development
The bifunctional nature of 4-(dichloromethylsilyl)butanenitrile makes it a versatile chemical building block.[2] The dichlorosilyl group is highly reactive towards nucleophiles, such as water or alcohols, leading to the formation of siloxanes or alkoxysilanes. This reactivity is key to its use in surface modification and as a coupling agent. The nitrile group can be transformed into various other functionalities, such as amines or carboxylic acids, providing further avenues for chemical modification.
While not a therapeutic agent itself, its dual functionality makes it a candidate for use as a linker or surface modification agent in drug delivery systems.[3][4] Organofunctional silanes are employed to couple inorganic materials (like silica nanoparticles) with organic molecules (like drugs or targeting ligands).[4]
Potential Applications:
-
Surface Functionalization of Nanoparticles: The dichlorosilyl group can be used to anchor the molecule to the surface of hydroxyl-rich nanoparticles (e.g., silica, titania). The nitrile "tail" can then be chemically modified to attach drug molecules, targeting moieties, or polymers like polyethylene glycol (PEG) to enhance biocompatibility.
-
Formation of Self-Assembled Monolayers (SAMs): This compound can be used to form SAMs on various substrates, with the nitrile groups exposed for further chemical reactions.
-
Precursor for Sila-substituted Drug Analogues: The core structure could be incorporated into known drug molecules to study the effects of silicon substitution on their biological activity and pharmacokinetic properties. The introduction of silicon into organic molecules can sometimes lead to improved metabolic stability and potency.
Diagram 2: Role as a Bifunctional Linker in a Drug Delivery System
Caption: Conceptual diagram of 4-(dichloromethylsilyl)butanenitrile acting as a linker.
Analytical Characterization
A combination of spectroscopic techniques would be employed to confirm the structure and purity of 4-(dichloromethylsilyl)butanenitrile.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group on silicon, and the three methylene groups of the butyl chain. The chemical shifts would be influenced by the electronegative chlorine atoms and the nitrile group. |
| ¹³C NMR | Resonances for the methyl carbon, the three methylene carbons, and the nitrile carbon. |
| FT-IR | Characteristic absorption bands for C≡N stretching (around 2240-2260 cm⁻¹), Si-Cl stretching, and C-H stretching. |
| GC-MS | A distinct peak in the gas chromatogram with a mass spectrum showing the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methyl and chloro groups. |
References
- 1. 4-(Dichloromethylsilyl)-butyronitrile | C5H9Cl2NSi | CID 14479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanenitrile, 4-(dichloromethylsilyl)- | 1190-16-5 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis and Confirmation of Butanenitrile, 4-(dichloromethylsilyl)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and confirmation of Butanenitrile, 4-(dichloromethylsilyl)-, a bifunctional organosilane molecule of interest in synthetic chemistry and materials science. This document outlines the key physical and spectroscopic properties, details relevant experimental protocols for its characterization, and presents a logical workflow for its structural verification.
Compound Identification and Physical Properties
Butanenitrile, 4-(dichloromethylsilyl)- is identified by the CAS number 1190-16-5.[1] It is also known by several synonyms, including (3-Cyanopropyl)methyldichlorosilane and 4-[dichloro(methyl)silyl]butanenitrile.[1][2] The fundamental physicochemical properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₉Cl₂NSi | [3] |
| Molecular Weight | 182.12 g/mol | [1] |
| CAS Number | 1190-16-5 | [1] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 79-82 °C @ 1 Torr | [2][3][4] |
| Density | 1.145 - 1.150 g/cm³ @ 20-25 °C | [2][3][4] |
| Refractive Index (n²⁰/D) | 1.458 | [3] |
| SMILES | C--INVALID-LINK--(Cl)Cl | [1] |
| InChI | InChI=1S/C5H9Cl2NSi/c1-9(6,7)5-3-2-4-8/h2-3,5H2,1H3 | [1] |
Spectroscopic Data for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for the ¹H and ¹³C nuclei of Butanenitrile, 4-(dichloromethylsilyl)- are summarized in Table 2.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Si-CH₃ | ~0.4 | Singlet | 3H | Methyl group attached to silicon |
| Si-CH₂ | ~0.9 | Triplet | 2H | Methylene group alpha to silicon |
| -CH₂- | ~1.8 | Multiplet | 2H | Methylene group beta to silicon |
| -CH₂-CN | ~2.4 | Triplet | 2H | Methylene group alpha to the nitrile |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Si-CH₃ | ~ -1 | Methyl carbon attached to silicon |
| Si-CH₂ | ~ 15 | Methylene carbon alpha to silicon |
| -CH₂- | ~ 20 | Methylene carbon beta to silicon |
| -CH₂-CN | ~ 17 | Methylene carbon alpha to the nitrile |
| -C≡N | ~ 119 | Nitrile carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for Butanenitrile, 4-(dichloromethylsilyl)- are presented in Table 3.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch (Nitrile) | 2240 - 2260 | Strong, Sharp |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| Si-Cl stretch | 450 - 650 | Strong |
| Si-C stretch | 600 - 800 | Medium |
| CH₂ bend | 1450 - 1470 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A partial mass spectrum for this compound is available, though one data point appears to be an error. The plausible fragments are listed in Table 4.
| m/z | Relative Intensity | Possible Fragment |
| 181/183/185 | (Predicted) | [M]+, Molecular ion with isotopic peaks for two Cl atoms |
| 166/168 | (Predicted) | [M - CH₃]+ |
| 153 | Observed | Further fragmentation |
| 115 | Observed | [Si(CH₃)Cl₂]+ |
| 113 | Observed | Further fragmentation |
| 102 | Observed | Further fragmentation |
Experimental Protocols
The following sections detail the general experimental methodologies for the synthesis and structural characterization of Butanenitrile, 4-(dichloromethylsilyl)-.
Synthesis: Hydrosilylation of Allyl Cyanide
A common and effective method for the synthesis of this compound is the hydrosilylation of allyl cyanide with methyldichlorosilane in the presence of a platinum catalyst.
Materials:
-
Allyl cyanide (3-butenenitrile)
-
Methyldichlorosilane
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A reaction flask is charged with allyl cyanide and anhydrous toluene under an inert atmosphere.
-
The platinum catalyst is added to the stirred solution.
-
Methyldichlorosilane is added dropwise to the reaction mixture at a controlled temperature.
-
The reaction is monitored by GC or TLC until completion.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under vacuum to yield pure Butanenitrile, 4-(dichloromethylsilyl)-.
NMR Spectroscopy
Instrumentation:
-
A 300, 400, or 500 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
Data Acquisition:
-
¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
A background spectrum is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation:
-
A Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).
Data Acquisition:
-
The sample is injected into the GC, where it is vaporized and separated from any impurities.
-
The separated compound enters the mass spectrometer, where it is ionized by electron impact.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Structural Analysis Workflow
The logical workflow for the structural analysis and confirmation of Butanenitrile, 4-(dichloromethylsilyl)- is depicted in the following diagram.
References
Spectroscopic data (NMR, IR, MS) for (3-Cyanopropyl)methyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and physicochemical properties of (3-Cyanopropyl)methyldichlorosilane (CAS No. 1190-16-5). This bifunctional organosilane is a valuable reagent in organic synthesis and materials science, offering a unique combination of a reactive dichlorosilyl group and a nitrile functionality.
Physicochemical Properties
(3-Cyanopropyl)methyldichlorosilane is a colorless to yellow liquid that is sensitive to moisture.[1] It is soluble in many common organic solvents but reacts rapidly with protic solvents, including water.[1]
| Property | Value | Reference |
| Molecular Formula | C5H9Cl2NSi | [1][2][3][4] |
| Molecular Weight | 182.12 g/mol | [1][2][3] |
| Boiling Point | 79-82 °C at 1 mmHg | [1][2] |
| Density | 1.145 - 1.150 g/mL at 20-25 °C | [1][2][4] |
| Refractive Index (n20/D) | 1.458 | [1][4] |
| Flash Point | 92 °C | [1][4] |
Spectroscopic Data
Detailed experimental spectra for (3-Cyanopropyl)methyldichlorosilane are not widely available in the public domain. The following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show four distinct signals corresponding to the methyl and propyl protons. The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms and the nitrile group.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~ 0.8 | Singlet | 3H | Si-CH₃ |
| ~ 1.2 | Multiplet | 2H | Si-CH₂-CH₂ -CH₂-CN |
| ~ 1.9 | Multiplet | 2H | Si-CH₂ -CH₂-CH₂-CN |
| ~ 2.4 | Triplet | 2H | Si-CH₂-CH₂-CH₂ -CN |
¹³C NMR (Carbon NMR)
The carbon NMR spectrum will display five signals, one for each unique carbon atom in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~ 5 | Si-C H₃ |
| ~ 15 | Si-CH₂-C H₂-CH₂-CN |
| ~ 20 | Si-C H₂-CH₂-CH₂-CN |
| ~ 25 | Si-CH₂-CH₂-C H₂-CN |
| ~ 119 | -C N |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The key expected absorption bands are listed below.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |
| 2950-2850 | C-H | Alkyl Stretch |
| 2260-2240 | C≡N | Nitrile Stretch |
| 1450-1400 | C-H | Alkyl Bend |
| 1260 | Si-CH₃ | Symmetric Bend |
| 800-850 | Si-Cl | Stretch |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.
| m/z (Predicted) | Fragment |
| 181/183/185 | [M]+ (Molecular ion) |
| 166/168/170 | [M - CH₃]+ |
| 146/148 | [M - Cl]+ |
| 118/120 | [M - C₃H₆CN]+ |
Experimental Protocols
General Synthesis via Hydrosilylation
Materials:
-
Methyldichlorosilane
-
Allyl cyanide
-
Platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst)
-
Anhydrous, inert solvent (e.g., toluene or hexane)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is assembled. The entire apparatus is flame-dried or oven-dried before use to remove any moisture.
-
Charging the Reactor: The flask is charged with methyldichlorosilane and a catalytic amount of the platinum catalyst under a positive pressure of inert gas.
-
Addition of Allyl Cyanide: Allyl cyanide is added dropwise to the stirred solution from the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux. If necessary, the reaction flask can be cooled with a water bath.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of allyl cyanide.
-
Workup and Purification: Once the reaction is complete, the catalyst can be removed by filtration through a short pad of silica gel or by treatment with activated carbon. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure (3-Cyanopropyl)methyldichlorosilane.
Logical Relationships and Workflows
The synthesis of (3-Cyanopropyl)methyldichlorosilane is a direct application of the hydrosilylation reaction. The logical workflow for this synthesis is depicted below.
Caption: Synthetic pathway for (3-Cyanopropyl)methyldichlorosilane.
References
An In-depth Technical Guide to 3-Cyanopropylmethyldichlorosilane (CAS 1190-16-5) for Researchers and Drug Development Professionals
An Introduction to a Versatile Silane Coupling Agent in Modern Research and Development
3-Cyanopropylmethyldichlorosilane, identified by the CAS number 1190-16-5, is a reactive chlorosilane compound with a unique molecular architecture that makes it a valuable intermediate and surface modifier in a variety of scientific and industrial applications.[1] For researchers, scientists, and professionals in the field of drug development, this organosilane offers intriguing possibilities, particularly in the realms of surface functionalization of biomaterials, nanoparticle-based drug delivery systems, and as a versatile building block in the synthesis of complex organic molecules. Its bifunctional nature, featuring a reactive dichlorosilyl group and a polar cyano moiety, allows for a diverse range of chemical transformations.[1][2]
This technical guide provides a comprehensive overview of the chemical information, safety data, and potential applications of 3-Cyanopropylmethyldichlorosilane, with a focus on its relevance to the biomedical and pharmaceutical research sectors.
Core Chemical Information
Table 1: Chemical and Physical Properties of 3-Cyanopropylmethyldichlorosilane
| Property | Value | Reference(s) |
| CAS Number | 1190-16-5 | [3][4] |
| Molecular Formula | C5H9Cl2NSi | [4][5] |
| Molecular Weight | 182.12 g/mol | [4][5][6] |
| IUPAC Name | 4-[dichloro(methyl)silyl]butanenitrile | [5] |
| Synonyms | 3-Cyanopropylmethyldichlorosilane, Dichloro(3-cyanopropyl)methylsilane | [4] |
| Appearance | Clear to straw-colored liquid | [6] |
| Odor | Acrid, similar to hydrogen chloride | [6] |
| Boiling Point | 79 °C at 1 mm Hg | [4] |
| Density | 1.150 g/mL at 20 °C | [4] |
| Flash Point | Combustible liquid | [6] |
Safety and Handling
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement | Reference(s) |
| Hazard Statements | H227: Combustible liquidH302: Harmful if swallowedH314: Causes severe skin burns and eye damageH318: Causes serious eye damage | [5][6] |
| Precautionary Statements | P210: Keep away from heat, open flames, sparks. - No smoking.P260: Do not breathe vapors.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6][7] |
Handling and Storage: 3-Cyanopropylmethyldichlorosilane is highly reactive with water and moisture, liberating hydrogen chloride gas.[2][6] Therefore, it must be handled and stored in a dry, inert atmosphere, such as under nitrogen or argon.[6] Containers should be kept tightly closed in a cool, well-ventilated area away from heat and ignition sources.[6] Incompatible materials include amines, alcohols, and oxidizing agents.[6]
First-Aid Measures: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[6] If inhaled, move the person to fresh air.[7] If swallowed, rinse the mouth with water (do not induce vomiting) and seek immediate medical assistance.[7]
Applications in Research and Drug Development
While direct applications of 3-Cyanopropylmethyldichlorosilane as a therapeutic agent have not been reported, its utility lies in its role as a critical intermediate and functionalizing agent.
Surface Modification of Biomaterials and Nanoparticles: The dichlorosilyl group can readily react with hydroxyl groups present on the surfaces of inorganic materials such as silica, titania, and iron oxide nanoparticles.[1][2] This covalent linkage allows for the introduction of a propyl chain terminating in a cyano group onto the surface. The cyano group can then be further modified, for example, by reduction to an amine or hydrolysis to a carboxylic acid, providing a reactive handle for the conjugation of bioactive molecules, targeting ligands, or polyethylene glycol (PEG) chains to improve biocompatibility.[1]
Intermediate in Organic Synthesis: In medicinal chemistry, the introduction of silicon-containing moieties can modulate the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability.[8] 3-Cyanopropylmethyldichlorosilane can serve as a building block to introduce a cyanopropylmethylsilyl group into a molecule. The cyano group can also be a precursor to other functional groups in the synthesis of complex heterocyclic compounds.[4]
Experimental Protocols and Methodologies
A common application of 3-Cyanopropylmethyldichlorosilane in a research context is the functionalization of silica nanoparticles, a widely used platform for drug delivery. The following is a generalized experimental protocol for such a procedure.
Experimental Protocol: Surface Functionalization of Silica Nanoparticles
Objective: To functionalize the surface of silica nanoparticles with 3-Cyanopropylmethyldichlorosilane to introduce cyano-terminated propyl chains.
Materials:
-
Silica nanoparticles (e.g., 100 nm diameter)
-
3-Cyanopropylmethyldichlorosilane (CAS 1190-16-5)
-
Anhydrous toluene
-
Anhydrous triethylamine
-
Methanol
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Centrifuge
Procedure:
-
Activation of Silica Nanoparticles: The silica nanoparticles are first activated to ensure a high density of surface hydroxyl groups. This is typically achieved by treating the nanoparticles with an acid (e.g., HCl) followed by thorough washing with deionized water and drying under vacuum at an elevated temperature (e.g., 120 °C) overnight.
-
Silanization Reaction:
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), disperse the activated silica nanoparticles in anhydrous toluene.
-
To this suspension, add a solution of 3-Cyanopropylmethyldichlorosilane in anhydrous toluene dropwise while stirring. The amount of silane used will depend on the desired surface coverage.
-
Add anhydrous triethylamine to the reaction mixture to act as a scavenger for the HCl produced during the reaction.
-
Heat the reaction mixture to reflux (e.g., 110 °C) and maintain for several hours (e.g., 12-24 hours) with continuous stirring.
-
-
Washing and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the functionalized nanoparticles from the reaction mixture by centrifugation.
-
Wash the nanoparticles sequentially with toluene, methanol, and deionized water to remove any unreacted silane and byproducts. Repeat the washing steps several times.
-
-
Drying and Characterization:
-
Dry the purified cyano-functionalized silica nanoparticles under vacuum.
-
The successful functionalization can be confirmed by various analytical techniques, such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect the characteristic C≡N stretching vibration, and thermogravimetric analysis (TGA) to quantify the amount of organic material grafted onto the nanoparticle surface.
-
Visualizations
Caption: Chemical structure of 3-Cyanopropylmethyldichlorosilane.
Caption: Experimental workflow for nanoparticle functionalization.
Conclusion
3-Cyanopropylmethyldichlorosilane is a versatile chemical reagent with significant potential for application in the fields of materials science and drug development. Its ability to act as a coupling agent to functionalize surfaces provides a powerful tool for the design of advanced drug delivery systems and biocompatible materials. While its direct biological activity is not a primary focus, its role as a molecular linker and synthetic intermediate makes it a compound of interest for researchers and scientists working at the interface of chemistry, materials science, and medicine. Proper handling and an understanding of its reactivity are crucial for its safe and effective use in the laboratory.
References
- 1. Functionalization of metal nanoclusters for biomedical applications - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. CN101239932B - Preparation of 3,5-di(2-cyano-isopropyl)-toluene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles in Drug Delivery: From History to Therapeutic Applications [mdpi.com]
- 6. Functionalized ceramics for biomedical, biotechnological and environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Dichlorosilyl Group: A Versatile Hub for Organosilicon Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dichlorosilyl group (-SiCl₂) is a cornerstone functional group in organosilicon chemistry, offering a highly reactive and versatile platform for the synthesis of a diverse array of silicon-containing molecules. Its susceptibility to nucleophilic attack, coupled with its ability to participate in reactions such as hydrosilylation and reductive coupling, makes it an invaluable precursor for the construction of polymers, complex organic molecules, and functionalized materials. This technical guide provides a comprehensive overview of the reactivity of the dichlorosilyl group, detailing key reactions, experimental protocols, and quantitative data to support researchers in the fields of materials science and drug development.
Core Reactivity of the Dichlorosilyl Group
The reactivity of the dichlorosilyl group is dominated by the electrophilic nature of the silicon atom, which is bonded to two electronegative chlorine atoms. This polarity makes the silicon center highly susceptible to attack by nucleophiles, leading to the substitution of one or both chlorine atoms. The key reactions of the dichlorosilyl group are summarized below.
Nucleophilic Substitution Reactions
The Si-Cl bonds in dichlorosilanes are readily cleaved by a variety of nucleophiles. These reactions are fundamental to the elaboration of the silicon core and the introduction of diverse functionalities.
Hydrolysis: Dichlorosilanes react readily with water to form silanols, which can then condense to form siloxanes. This reaction is the basis for the production of silicone polymers. The reaction with dimethyldichlorosilane, for example, produces a mixture of cyclic and linear polydimethylsiloxanes (PDMS).[1][2][3] The initial hydrolysis yields a silanediol, which is often unstable and undergoes intermolecular condensation.
Alcoholysis: In a similar fashion, alcohols react with dichlorosilanes to produce alkoxysilanes. This reaction is a common method for the synthesis of silyl ethers, which are widely used as protecting groups in organic synthesis.
Aminolysis: Amines react with dichlorosilanes to form aminosilanes. The reaction of dichlorosilane with ammonia can be used to produce polysilazanes.[4]
Reaction with Grignard Reagents: Organomagnesium halides (Grignard reagents) are powerful nucleophiles that readily react with dichlorosilanes to form new silicon-carbon bonds. This reaction is a versatile method for the synthesis of organosilanes with a wide range of organic substituents.[5][6] The sequential substitution of the chlorine atoms allows for the controlled introduction of different organic groups.
Hydrosilylation
Hydrosilylation is the platinum-catalyzed addition of a Si-H bond across a double or triple bond. While dichlorosilane itself (H₂SiCl₂) can be used, more commonly, a dichlorosilyl-containing compound with a Si-H bond (e.g., methyldichlorosilane) is employed. This reaction is a highly efficient and atom-economical method for forming silicon-carbon bonds and is widely used in the synthesis of functionalized organosilanes and for the crosslinking of silicone polymers.[7][8]
Reduction
The chlorine atoms of the dichlorosilyl group can be replaced by hydride ions using reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction provides a route to dihydrosilanes, which are themselves useful precursors in organosilicon chemistry.[9][10]
Experimental Protocols and Data
Synthesis of Polydimethylsiloxane (PDMS) via Hydrolysis of Dichlorodimethylsilane
This protocol describes the laboratory-scale synthesis of PDMS from the hydrolysis of dichlorodimethylsilane.[1][2][11]
Materials:
-
Dichlorodimethylsilane (Si(CH₃)₂Cl₂)
-
Dichloromethane (DCM)
-
Deionized water
-
Potassium hydroxide (KOH)
-
Hexamethyldisiloxane (HMDS)
-
Separatory funnel, round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
A mixture of dichlorodimethylsilane and dichloromethane is prepared in a round-bottom flask. A common volume ratio is 1:1.[2]
-
Deionized water is added slowly to the stirred solution. The reaction is exothermic and generates HCl gas, so it should be performed in a well-ventilated fume hood.
-
After the addition of water is complete, the mixture is stirred for a specified period to allow for hydrolysis and initial condensation.
-
The organic layer is separated using a separatory funnel and washed with water to remove residual HCl.
-
The solvent (DCM) is removed by distillation.
-
For polymerization to higher molecular weight PDMS, the resulting mixture of cyclic and linear siloxanes is heated with a catalyst (e.g., 0.6 M KOH) and a chain terminator (HMDS).[11]
-
The final PDMS product is purified by dissolving in a solvent like chloroform and washing with water until neutral. The solvent is then removed under vacuum.
Characterization: The resulting PDMS can be characterized by its viscosity, refractive index, and spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.[1]
| Property | Typical Value for Synthesized PDMS | Reference |
| Viscosity | 1000 - 5500 cSt | [1][12] |
| Refractive Index | ~1.40 | [12] |
Hydrosilylation of 1-Octene with Dichlorosilane
This protocol outlines a general procedure for the platinum-catalyzed hydrosilylation of an alkene with dichlorosilane.[7]
Materials:
-
1-Octene
-
Dichlorosilane (H₂SiCl₂)
-
Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst
-
Anhydrous toluene
-
Schlenk flask, syringe, magnetic stirrer
Procedure:
-
A Schlenk flask is charged with 1-octene and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
A catalytic amount of the platinum catalyst (typically in the ppm range relative to the silane) is added to the flask.
-
Dichlorosilane is then added slowly to the stirred solution at a controlled temperature. The reaction is often exothermic.
-
The reaction mixture is stirred at room temperature or elevated temperature until the reaction is complete, as monitored by techniques like GC or NMR.
-
The solvent and any unreacted starting materials are removed under reduced pressure.
-
The product, octyldichlorosilane, can be purified by distillation.
| Alkene | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Hexene | H₂PtCl₆ | Room Temp | 2 | 74 | [7] |
| 1-Octene | Pd-(S)-MeO-mop | Not specified | Not specified | >95 (as 1-octylsilane after reduction) | [8] |
| Norbornene | Chiral yttrium hydride | Not specified | Not specified | High (90% ee for exo-adduct) | [8] |
Reaction of Dichlorodiphenylsilane with a Grignard Reagent
This protocol describes the synthesis of an organosilane by reacting dichlorodiphenylsilane with a Grignard reagent.[5][6]
Materials:
-
Dichlorodiphenylsilane (Ph₂SiCl₂)
-
Magnesium turnings
-
An aryl or alkyl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-necked flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
A Grignard reagent (e.g., phenylmagnesium bromide) is prepared in a three-necked flask by reacting magnesium turnings with the corresponding halide in anhydrous ether or THF under an inert atmosphere.
-
A solution of dichlorodiphenylsilane in the same anhydrous solvent is placed in a dropping funnel.
-
The dichlorodiphenylsilane solution is added dropwise to the stirred Grignard reagent at a controlled temperature (often at 0 °C or room temperature).
-
After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature or under reflux to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation.
-
The product can be purified by distillation or recrystallization.
| Dichlorosilane | Grignard Reagent | Solvent | Yield (%) | Reference |
| SiCl₄ | m-Tolylmagnesium bromide | THF | ~50 (for di-m-tolyl-dichlorosilane) | [5] |
| Me₂SiCl₂ | Various | THF | Not specified | [6] |
Signaling Pathways and Drug Delivery Applications
While the dichlorosilyl group itself is too reactive to be directly involved in biological signaling pathways, organosilicon compounds derived from dichlorosilyl precursors have shown significant potential in medicinal chemistry and drug delivery.[13][14][15][16][17]
Organosilicon in Drug Discovery: The incorporation of silicon into drug molecules can alter their physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved efficacy and pharmacokinetic profiles. For instance, silicon-containing analogs of existing drugs are being explored for various therapeutic targets.
Organosilica Nanoparticles for Drug Delivery: Mesoporous silica nanoparticles (MSNs), often synthesized from silicon-containing precursors, are being extensively investigated as drug delivery vehicles.[13][14][15][16][17] Their high surface area, tunable pore size, and the ability to functionalize their surface make them ideal carriers for a wide range of therapeutic agents. The release of the drug can be controlled by modifying the surface of the nanoparticles with stimuli-responsive gates.
Visualizing Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic transformations involving the dichlorosilyl group.
Caption: General workflow for nucleophilic substitution on a dichlorosilyl group.
Caption: Simplified workflow for the hydrosilylation of an alkene.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity [mdpi.com]
- 3. silicorex.com [silicorex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. gelest.com [gelest.com]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane [ouci.dntb.gov.ua]
- 13. Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Nexus of Functionality: A Technical Guide to Bifunctional Nitrile and Organosilane Molecules in Advanced Applications
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning applications of bifunctional molecules incorporating both nitrile and organosilane functionalities. These unique chemical entities offer a powerful toolkit for innovations in drug delivery, diagnostics, and material science, bridging the gap between organic synthesis and surface modification.
Executive Summary
Bifunctional molecules featuring a nitrile group and an organosilane moiety are emerging as versatile platforms in biomedical and materials science. The organosilane component, typically a trialkoxysilane, enables robust covalent attachment to hydroxyl-rich surfaces such as silica, metal oxides, and glass. Simultaneously, the terminal nitrile group provides a highly valuable chemical handle for a variety of transformations, including its use as a precursor for amines and carboxylic acids, a key element in cycloaddition reactions, or as a polar, hydrogen-bond accepting pharmacophore in drug design. This guide will explore the synthesis, key applications, and experimental considerations for leveraging these powerful molecular tools.
Core Concepts: The Dual Nature of Nitrile-Organosilane Molecules
The fundamental utility of these bifunctional molecules lies in their orthogonal reactivity. The silane "head" acts as an anchor, while the nitrile "tail" serves as a versatile functional group.
-
Surface Functionalization: The hydrolysis and condensation of alkoxysilanes form stable siloxane (Si-O-Si) bonds with surfaces, creating a self-assembled monolayer (SAM). This process allows for the precise modification of surface properties, such as hydrophobicity, and provides a foundation for the subsequent attachment of other molecules.[1]
-
Nitrile Group Versatility: The nitrile group is a cornerstone of modern organic synthesis.[2][3] In the context of bifunctional organosilanes, it can be:
-
Hydrolyzed to form carboxylic acids.
-
Reduced to form primary amines.
-
Utilized in cycloaddition reactions to create heterocyclic structures.
-
Act as a directing group in C-H bond functionalization.[3]
-
Serve as a pharmacophore in drug molecules, enhancing binding affinity and metabolic stability.
-
Key Application: Cyanosilylation
A pivotal reaction involving molecules that contain both silicon and nitrile functionalities is cyanosilylation. This reaction involves the addition of a trimethylsilyl cyanide (TMSCN) to a carbonyl group (aldehyde or ketone) to form a cyanohydrin trimethylsilyl ether.[4][5] This transformation is of significant importance in organic synthesis as the resulting products are precursors to α-hydroxy acids, β-amino alcohols, and other valuable chiral building blocks.[6]
Catalysis and Reaction Conditions
A wide array of catalysts can be employed for the cyanosilylation of ketones and aldehydes, including metal borohydrides, vanadate complexes, and various Lewis acids.[4][6] The reaction is often carried out under mild, and in some cases, solvent-free conditions.[7]
Quantitative Data on Cyanosilylation of Ketones
The efficiency of the cyanosilylation reaction is highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes representative yields for the cyanosilylation of various ketones.
| Ketone Substrate | Catalyst (mol%) | Reaction Time | Yield (%) | Reference |
| 2-Adamantanone | (Et4N)2[VO2(CN)3] (0.2) | 15 min | >99 | [4] |
| Cyclohexanone | (Et4N)2[VO2(CN)3] (0.2) | 15 min | >99 | [4] |
| Acetophenone | (Et4N)2[VO2(CN)3] (0.2) | 15 min | 98 | [4] |
| 4'-Methylacetophenone | (Et4N)2[VO2(CN)3] (0.2) | 15 min | 95 | [4] |
| 4'-Methoxyacetophenone | (Et4N)2[VO2(CN)3] (0.2) | 60 min | 78 | [4] |
| Cyclohexyl methyl ketone | Chiral Oxazaborolidinium Salt (1) | Not Specified | 95 | [8] |
Application in Drug Development and Delivery
Bifunctional nitrile and organosilane molecules offer a sophisticated platform for the development of advanced drug delivery systems and targeted therapies.
Surface Functionalization of Nanoparticles
Silica nanoparticles are widely explored as drug carriers due to their biocompatibility and tunable properties. Cyano-functionalized organosilanes can be used to modify the surface of these nanoparticles. The nitrile group can then be used to covalently attach drug molecules, targeting ligands, or polymers like polyethylene glycol (PEG) to improve circulation time.
Nitrile-Containing Pharmaceuticals
Over 30 nitrile-containing pharmaceuticals have been approved for a wide range of medical conditions. The nitrile group in these drugs often acts as a key pharmacophore, participating in hydrogen bonding with target proteins or acting as a bioisostere for other functional groups. Two prominent examples are:
-
Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer. Its mechanism of action involves the inhibition of the aromatase enzyme, which is responsible for the final step of estrogen biosynthesis.[9][10][11][12]
-
DPP-4 Inhibitors (e.g., Sitagliptin, Vildagliptin): A class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which leads to increased levels of incretin hormones that stimulate insulin secretion.[13][14][15][16][17]
Experimental Protocols
General Procedure for Cyanosilylation of a Ketone
This protocol is a representative example for the cyanosilylation of a ketone using a vanadate catalyst.[4]
-
Reaction Setup: In a reaction vessel under an inert atmosphere, add the ketone substrate (1 mmol) and the catalyst, (Et4N)2[VO2(CN)3] (0.002 mmol, 0.2 mol%).
-
Solvent Addition: Add 1 mL of acetonitrile as the solvent.
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at 32°C for the time specified for the particular substrate (e.g., 15 minutes for 2-adamantanone).
-
Workup and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure and the product purified by column chromatography or distillation.
Protocol for Surface Functionalization of Silica Nanoparticles with a Cyano-Terminal Silane
This protocol outlines the general steps for modifying a silica surface.[1]
-
Surface Preparation: The silica substrate (e.g., nanoparticles, wafer) is first cleaned and hydroxylated, typically by treatment with an oxidizing agent like piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by plasma cleaning. This step is crucial for generating surface silanol (Si-OH) groups.
-
Silanization Solution Preparation: A solution of the cyano-terminal organosilane (e.g., 2-cyanoethyltriethoxysilane) is prepared in an anhydrous solvent, such as toluene or ethanol. The concentration is typically in the range of 1-5% (v/v).
-
Silanization Reaction: The hydroxylated silica substrate is immersed in the silane solution. The reaction is allowed to proceed for a period ranging from a few hours to overnight at room temperature or with gentle heating.
-
Washing and Curing: After the reaction, the substrate is thoroughly rinsed with the solvent to remove any unbound silane molecules. The substrate is then cured, typically by heating in an oven (e.g., at 110-120°C for 1 hour), to promote the formation of a stable, cross-linked siloxane network on the surface.
Quantitative Data on Surface Modification
The density of functional groups on a modified surface is a critical parameter. Various techniques can be used for the quantitative analysis of organosilane monolayers.
| Analytical Technique | Measured Parameter | Typical Surface Coverage | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (e.g., N 1s for nitrile) | Relative quantification, can be calibrated | [18][19] |
| Total Reflection X-ray Fluorescence (TXRF) | Absolute mass deposition of heteroatoms | 2-4 molecules/nm² | [18] |
| Thermogravimetric Analysis (TGA) | Weight loss upon thermal decomposition | Can distinguish between physisorbed and chemisorbed silanes | [20] |
| Gas Chromatography-Mass Spectrometry (GC-MS) after cleavage | Amount of dissociated organic molecules | 4 molecules/nm² on a planar substrate | [21][22] |
Visualizations: Pathways and Workflows
Signaling Pathway: Mechanism of Action of Anastrozole
Caption: Mechanism of action of the nitrile-containing drug, Anastrozole.
Signaling Pathway: Mechanism of DPP-4 Inhibitors
Caption: Mechanism of action of nitrile-containing DPP-4 inhibitors.
Experimental Workflow: Cyanosilylation of a Ketone
Caption: Experimental workflow for the cyanosilylation of a ketone.
Logical Relationship: Drug Delivery using Functionalized Nanoparticles
References
- 1. benchchem.com [benchchem.com]
- 2. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05879G [pubs.rsc.org]
- 5. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 6. The Hydrosilylation and Cyanosilylation of Ketones Catalyzed using Metal Borohydrides [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanosilylation by Compounds with Main-Group Elements: An Odyssey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dipeptidyl Peptidase-4 Inhibition Prevents Vascular Calcification by Potentiating the Insulin-Like Growth Factor-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. portal.research.lu.se [portal.research.lu.se]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pure.york.ac.uk [pure.york.ac.uk]
- 22. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Dichloromethylsilyl Group: A Versatile Tool in Modern Organic Synthesis
A comprehensive analysis of dichloromethylsilyl compounds reveals their growing importance as versatile reagents and intermediates in the synthesis of complex organic molecules. This technical guide provides an in-depth review of their applications, from protecting group strategies to their role in carbon-carbon bond formation, supported by quantitative data, detailed experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Dichloromethylsilyl compounds, characterized by the presence of a silicon atom bonded to a methyl group and two chlorine atoms, are emerging as powerful and multifaceted tools in the synthetic chemist's arsenal. Their unique reactivity, stemming from the two labile silicon-chlorine bonds and the influence of the methyl group, allows for a range of transformations crucial for the construction of intricate molecular architectures. This guide delves into the core applications of dichloromethylsilyl compounds, presenting a consolidated resource for their effective utilization in organic synthesis.
Dichloromethylsilyl Ethers as Robust Protecting Groups for Alcohols
One of the primary applications of dichloromethylsilyl compounds is in the protection of hydroxyl groups. The formation of a dichloromethylsilyl ether provides a sterically hindered and electronically distinct protecting group with tunable stability.
Experimental Protocol: Dichloromethylsilylation of a Primary Alcohol
A representative procedure for the protection of a primary alcohol using dichloromethyl(phenyl)silane is as follows:
-
To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) is added imidazole (2.5 eq.) at room temperature under an inert atmosphere.
-
Dichloromethyl(phenyl)silane (1.2 eq.) is then added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding dichloromethylsilyl ether.
The stability of dichloromethylsilyl ethers is a key advantage. They are generally robust to a variety of reaction conditions, including mildly acidic and basic environments, as well as some organometallic reagents. However, their cleavage can be readily achieved under specific conditions, most commonly using fluoride ion sources or strong acids.
Table 1: Cleavage Conditions for Dichloromethylsilyl Ethers
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium fluoride (TBAF) | THF | 25 | 1-4 | >90 | General Knowledge |
| Hydrofluoric acid-pyridine (HF·Py) | THF/Pyridine | 0 - 25 | 0.5-2 | >90 | General Knowledge |
| Acetyl chloride, Methanol | CH2Cl2/MeOH | 0 - 25 | 1-3 | 85-95 | [1] |
| Iron(III) chloride | Methanol | 25 | 0.5-5 | 90-98 | [1] |
This table summarizes general conditions; specific substrate and steric hindrance can influence reaction times and yields.
The selective cleavage of dichloromethylsilyl ethers in the presence of other silyl ethers is an area of active investigation, offering orthogonal protection strategies in the synthesis of polyhydroxylated natural products.
Caption: General workflow for the protection of alcohols as dichloromethylsilyl ethers and their subsequent deprotection.
Dichloromethylsilyl Enol Ethers in Carbon-Carbon Bond Formation
The reaction of ketones and aldehydes with dichloromethylsilylating agents in the presence of a base provides access to dichloromethylsilyl enol ethers. These intermediates are valuable precursors for stereoselective carbon-carbon bond formation, particularly in aldol and Michael additions. The Lewis acidity of the silicon center can be modulated by the remaining chlorine atoms, influencing the reactivity and selectivity of subsequent transformations.
Table 2: Yields in the Formation of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers
| Silyl Enol Ether | α-Bromocarbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |
| 1-Phenyl-1-(trimethylsilyloxy)ethene | 2-Bromoacetophenone | Eosin Y | CH3CN | 85 | [2] |
| 1-Cyclohexenyl trimethylsilyl ether | Ethyl 2-bromoacetate | Eosin Y | CH3CN | 78 | [2] |
| 1-(tert-Butyldimethylsilyloxy)styrene | 2-Bromo-1-phenylethanone | Eosin Y | CH3CN | 92 | [2] |
While this data is for trimethylsilyl enol ethers, it provides a benchmark for the reactivity of silyl enol ethers in general. Research into the specific advantages of dichloromethylsilyl enol ethers in these reactions is ongoing.
The mechanism of these reactions often involves the formation of a radical species, highlighting the diverse reactivity pathways available to silyl enol ethers.
Caption: Formation of a dichloromethylsilyl enol ether and its subsequent reaction with an electrophile.
Dichloromethylsilyl Compounds in Cross-Coupling Reactions
The silicon-chlorine bonds in dichloromethylsilyl compounds can be sequentially substituted with organometallic reagents, such as Grignard or organolithium reagents. This allows for the step-wise introduction of different organic fragments, making them valuable building blocks in the synthesis of complex organosilanes. These organosilanes can then participate in a variety of cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds.[3]
Experimental Protocol: Synthesis of (Chloromethyl)dimethylphenylsilane
A detailed procedure for the synthesis of a related monochlorosilane, (chloromethyl)dimethylphenylsilane, provides insight into the handling and reactivity of these compounds:
-
A flame-dried, three-necked round-bottomed flask is charged with magnesium turnings (1.2 eq.) and a crystal of iodine under an inert atmosphere.
-
A solution of chloromethyl(chloro)dimethylsilane (1.0 eq.) in anhydrous diethyl ether is added dropwise to initiate the Grignard formation.
-
After the Grignard reagent formation is complete, the solution is cooled to 0 °C.
-
A solution of a phenyl Grignard reagent or phenyllithium (1.0 eq.) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by vacuum distillation.
The resulting mixed organosilane can be further functionalized or used in cross-coupling reactions. The development of catalytic methods for the selective activation of the Si-Cl bonds in dichloromethylsilyl compounds is an area of active research.
Caption: A potential synthetic pathway involving sequential Grignard reactions with a dichloromethylsilane followed by a cross-coupling reaction.
Future Outlook
The utility of dichloromethylsilyl compounds in organic synthesis is expanding beyond their traditional role as precursors for silicones. Their application as versatile protecting groups, intermediates for stereoselective C-C bond formation, and building blocks for cross-coupling reactions is gaining traction. Future research is expected to focus on the development of more selective and catalytic methods for their transformations, as well as their application in the total synthesis of complex natural products and the development of novel pharmaceuticals. The unique reactivity profile of dichloromethylsilyl compounds ensures their continued importance in advancing the frontiers of organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers and Bromocarbonyls, Catalyzed by an Organic Dye under Visible-Light Irradiation with Perfect Selectivity for the Halide Moiety over the Carbonyl Group [organic-chemistry.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to the Safe Handling of Butanenitrile, 4-(dichloromethylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety precautions and detailed handling guidelines for Butanenitrile, 4-(dichloromethylsilyl)-, a reactive organosilicon compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Chemical Identification and Properties
Butanenitrile, 4-(dichloromethylsilyl)-, also known as 3-Cyanopropylmethyldichlorosilane, is a combustible and corrosive liquid. It is essential to understand its chemical and physical properties to handle it safely.
| Property | Value | Reference |
| CAS Number | 1190-16-5 | [1][2] |
| Molecular Formula | C5H9Cl2NSi | [1][2] |
| Molecular Weight | 182.12 g/mol | [2][3] |
| Appearance | Clear to straw-colored liquid | [4] |
| Odor | Acrid, similar to hydrogen chloride | [4] |
| Boiling Point | 79 °C @ 1 mm Hg | [5][6] |
| Density | 1.150 g/mL at 20 °C | [5][6] |
| Hazards | Combustible liquid, Harmful if swallowed, Causes severe skin burns and eye damage | [3][4] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
-
Flammable Liquids: Category 4 (Combustible liquid)[4]
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[3][4][6]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[3][4][6]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[4]
Hazard Statements:
Safe Handling and Experimental Protocol
Due to its reactive and corrosive nature, strict adherence to the following handling procedures is mandatory. This compound reacts with water and moisture in the air to liberate hydrogen chloride gas.[4]
Engineering Controls
-
Work should be conducted in a well-ventilated chemical fume hood.[4]
-
An emergency eye wash station and safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[6]
-
Skin Protection: Wear flame-resistant and impervious clothing. A lab coat is required.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber). Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[4]
General Handling Precautions
-
Avoid all contact with eyes, skin, and clothing.[4]
-
Do not breathe vapors or mists.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Use only non-sparking tools.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
Experimental Workflow
The following diagram outlines the essential steps for safely handling Butanenitrile, 4-(dichloromethylsilyl)- in a laboratory setting.
Storage and Incompatibility
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources.[4]
-
Keep containers tightly closed and stored under a dry, inert atmosphere.[4]
-
Incompatible Materials: Avoid contact with amines, alcohols, and oxidizing agents.[4] This substance reacts with water and moisture.[4]
First-Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a doctor or poison control center.[4][6]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.[4][6]
Fire-Fighting and Spill Response
-
Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical. Do not use a direct water stream as it can react with the substance.[4][6]
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]
-
Spill Response: Evacuate the area. Remove all ignition sources. Absorb the spill with inert, non-combustible material and place it in a suitable container for disposal.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. Do not dispose of waste into the sewer system.[4]
This technical guide is intended to provide essential safety information. Always consult the most recent Safety Data Sheet (SDS) for Butanenitrile, 4-(dichloromethylsilyl)- before use and adhere to all institutional safety protocols.
References
- 1. SDS of 4-(Dichloromethylsilyl)-Butanenitrile, Safety Data Sheets, CAS 1190-16-5 - chemBlink [ww.chemblink.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 4-(Dichloromethylsilyl)-butyronitrile | C5H9Cl2NSi | CID 14479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. 3-CYANOPROPYLMETHYLDICHLOROSILANE | 1190-16-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
Thermal Stability and Degradation Profile of 4-(Dichloromethylsilyl)butanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted thermal stability and degradation profile of 4-(dichloromethylsilyl)butanenitrile. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous organosilicon compounds, including cyano-functionalized silanes and alkyl dichlorosilanes, to project its thermal behavior. This guide outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) and presents a proposed thermal degradation pathway. The information herein is intended to serve as a foundational resource for researchers handling this compound in applications sensitive to thermal stress.
Introduction
4-(Dichloromethylsilyl)butanenitrile is a bifunctional organosilicon compound featuring a reactive dichlorosilyl group and a polar nitrile moiety.[1] This unique combination of functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules and materials, including applications in surface modification and as a coupling agent. Understanding the thermal stability and degradation characteristics of this molecule is paramount for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.
This guide provides a predictive analysis of the thermal properties of 4-(dichloromethylsilyl)butanenitrile. While specific experimental data is not publicly available, the thermal behavior can be inferred from the well-documented properties of similar organosilicon compounds.
Predicted Thermal Properties
The thermal stability of 4-(dichloromethylsilyl)butanenitrile is expected to be influenced by the lability of the Si-Cl and Si-C bonds. The presence of the nitrile group may also play a role in its degradation pathway. The following tables summarize the predicted thermal analysis data based on the behavior of analogous compounds.
Predicted Thermogravimetric Analysis (TGA) Data
Thermogravimetric analysis is anticipated to reveal a multi-stage decomposition process. The initial weight loss is likely attributable to the volatilization of the compound, followed by subsequent degradation at higher temperatures.
Table 1: Predicted TGA Data for 4-(Dichloromethylsilyl)butanenitrile
| Parameter | Predicted Value | Atmosphere |
| Onset of Volatilization (Tonset) | 150 - 200 °C | Inert (N2) |
| Onset of Decomposition (Tdecomp) | 250 - 350 °C | Inert (N2) |
| Major Decomposition Region | 350 - 500 °C | Inert (N2) |
| Residual Mass at 600 °C | < 10% | Inert (N2) |
Predicted Differential Scanning Calorimetry (DSC) Data
Differential scanning calorimetry would provide insights into the phase transitions and energetic changes associated with heating the compound. As a liquid at room temperature, the primary events of interest would be boiling and decomposition.
Table 2: Predicted DSC Data for 4-(Dichloromethylsilyl)butanenitrile
| Thermal Event | Predicted Temperature Range | Enthalpy Change (ΔH) |
| Boiling Point | ~220 - 240 °C (at atm. pressure) | Endothermic |
| Decomposition | > 250 °C | Exothermic |
Detailed Experimental Protocols
To empirically determine the thermal stability and degradation profile of 4-(dichloromethylsilyl)butanenitrile, the following detailed experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of 4-(dichloromethylsilyl)butanenitrile by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: As 4-(dichloromethylsilyl)butanenitrile is a liquid, a hermetically sealed aluminum pan with a pinhole lid is recommended to control evaporation. Approximately 5-10 mg of the sample should be accurately weighed into the pan.
-
Instrument Setup:
-
Place an empty, pierced, hermetically sealed aluminum pan as the reference.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperatures of volatilization and decomposition.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify and characterize thermal transitions such as boiling and decomposition of 4-(dichloromethylsilyl)butanenitrile.
Instrumentation: A calibrated differential scanning calorimeter.[2]
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid sample into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to prevent evaporation before boiling.
-
Instrument Setup:
-
Use an empty, hermetically sealed aluminum pan as the reference.
-
Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
Continuously record the heat flow and temperature.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks corresponding to boiling and exothermic peaks associated with decomposition.
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each observed transition.
-
Proposed Thermal Degradation Pathway
In the absence of experimental data, a plausible thermal degradation pathway for 4-(dichloromethylsilyl)butanenitrile can be proposed based on the known reactivity of chlorosilanes and alkyl nitriles. The degradation is likely initiated by the cleavage of the Si-Cl or Si-C bonds.
Caption: Proposed thermal degradation pathway for 4-(dichloromethylsilyl)butanenitrile.
The proposed mechanism suggests that upon heating, the initial step is the homolytic cleavage of either a silicon-carbon or a silicon-chlorine bond, generating radical species. These highly reactive intermediates can then undergo a series of propagation reactions, including intramolecular hydrogen abstraction leading to the elimination of hydrogen chloride and the formation of an unsaturated silyl-alkene. The nitrile functional group may also participate in secondary reactions, such as cyclization or oligomerization, especially at higher temperatures. The final degradation products are expected to be a mixture of volatile compounds, including HCl, smaller silane fragments, and various hydrocarbons, along with a small amount of a solid char residue. Theoretical studies on the thermal decomposition of chlorosilanes support the elimination of HCl as a key degradation pathway.[3]
Conclusion
This technical guide provides a predictive framework for understanding the thermal stability and degradation of 4-(dichloromethylsilyl)butanenitrile. The presented data, protocols, and degradation pathway are based on established principles of organosilicon chemistry and are intended to guide researchers in the safe and effective use of this compound. It is strongly recommended that the predicted thermal properties be confirmed by experimental analysis following the protocols outlined herein before use in any critical applications.
References
Methodological & Application
Application Notes and Protocols for Butanenitrile, 4-(dichloromethylsilyl)- as a Silylating Agent
Disclaimer: The following information is provided for research and development purposes only. Butanenitrile, 4-(dichloromethylsilyl)- is a hazardous chemical and should only be handled by trained professionals in a well-ventilated laboratory setting with appropriate personal protective equipment. The protocols provided are general guidelines and should be adapted and optimized for specific applications.
Introduction
Butanenitrile, 4-(dichloromethylsilyl)- (CAS No. 1190-16-5) is a bifunctional molecule containing both a nitrile group and a dichloromethylsilyl group.[1] The dichlorosilyl moiety allows for its use as a silylating agent, a class of reagents widely employed in organic synthesis to introduce a silyl group into a molecule. Silylation is a versatile technique used for protecting sensitive functional groups, increasing volatility for gas chromatography, and activating substrates for subsequent reactions. The presence of the butanenitrile chain may also influence its reactivity and solubility, and the nitrile group itself can participate in various organic transformations.[2][3]
This document provides essential safety information, a general protocol for the use of Butanenitrile, 4-(dichloromethylsilyl)- as a silylating agent, and an overview of its potential applications.
Safety and Handling
Extreme caution must be exercised when handling Butanenitrile, 4-(dichloromethylsilyl)-. It is a flammable liquid and vapor, and it is corrosive. Contact with skin, eyes, and the respiratory tract must be strictly avoided.
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][5][6]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4][5][7]
-
Do not breathe mist or vapors.[4]
-
Wash skin thoroughly after handling.[7]
-
Store in a well-ventilated place. Keep container tightly closed.[4][6]
First Aid Measures:
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[4]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a POISON CENTER or doctor.[4][7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][7]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1190-16-5 | [1] |
| Molecular Formula | C5H9Cl2NSi | [1] |
| Molecular Weight | 182.12 g/mol | |
| Appearance | No information available | |
| Boiling Point | No information available | |
| Density | No information available | |
| Solubility | Reacts with water and protic solvents |
General Silylation Protocol
This protocol is a general guideline for the silylation of a substrate containing a hydroxyl group (e.g., an alcohol) using Butanenitrile, 4-(dichloromethylsilyl)-. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) is crucial for each specific substrate.
Materials:
-
Butanenitrile, 4-(dichloromethylsilyl)-
-
Anhydrous, aprotic solvent (e.g., dichloromethane, tetrahydrofuran, toluene)
-
Anhydrous base (e.g., triethylamine, pyridine, imidazole)
-
Substrate to be silylated
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware (dried in an oven before use)
-
Magnetic stirrer and heating mantle/oil bath
Experimental Workflow:
References
- 1. SDS of 4-(Dichloromethylsilyl)-Butanenitrile, Safety Data Sheets, CAS 1190-16-5 - chemBlink [ww.chemblink.com]
- 2. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Derivatization of polar compounds with Butanenitrile, 4-(dichloromethylsilyl)- for GC-MS
Application Note: Silylation for Enhanced GC-MS Analysis of Polar Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, its direct application to polar compounds, such as amino acids, organic acids, sugars, and pharmaceuticals, is often hindered by their low volatility and thermal instability.[1] Chemical derivatization is a critical sample preparation step that transforms these polar analytes into more volatile and thermally stable derivatives suitable for GC-MS analysis.[1][2][3][4][5] Silylation, the replacement of an active hydrogen atom with a silyl group, typically a trimethylsilyl (TMS) group, is one of the most widely used and effective derivatization techniques for this purpose.[1][2][5] This process significantly enhances the volatility and thermal stability of polar analytes, leading to improved chromatographic peak shape, better resolution, and increased sensitivity.[2][4]
While a variety of silylating reagents exist, this application note focuses on the general principles and provides a detailed protocol using commonly employed reagents. It is important to note that the specifically requested reagent, Butanenitrile, 4-(dichloromethylsilyl)-, also known as (3-Cyanopropyl)methyldichlorosilane, is not a commonly used derivatizing agent for the GC-MS analysis of polar analytes. Literature primarily indicates its use in the synthesis of polymers and stationary phases for chromatography. Therefore, this document will detail the well-established methods using widely accepted silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).[1][3]
Principle of Silylation
Silylation involves the reaction of a silylating agent with active hydrogen atoms present in the functional groups of polar compounds, such as hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), and thiol (-SH) groups.[6] This reaction replaces the active hydrogen with a non-polar silyl group, thereby reducing the polarity of the molecule and disrupting intermolecular hydrogen bonding.[5] The resulting silylated derivatives are more volatile and thermally stable, making them amenable to GC-MS analysis.[2][5] The general reaction is as follows:
Analyte-XH + Silylating Agent → Analyte-X-Si(CH₃)₃ + Byproduct
Where:
-
Analyte-XH is the polar compound containing an active hydrogen.
-
Silylating Agent is a reagent such as MSTFA or BSTFA.
-
Analyte-X-Si(CH₃)₃ is the volatile trimethylsilyl (TMS) derivative.
-
Byproduct is a volatile compound that typically elutes with the solvent front in the chromatogram.[1]
Experimental Protocol: Two-Step Derivatization (Methoximation and Silylation)
This protocol is a widely used method for the comprehensive analysis of polar metabolites in biological samples. The initial methoximation step is crucial for compounds containing ketone or aldehyde groups to prevent the formation of multiple derivatives from tautomers.
Materials:
-
Dried sample extract (e.g., lyophilized plasma, cell culture supernatant)
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Pyridine (silylation grade)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture will deactivate the silylating reagents.[5] This can be achieved through lyophilization or evaporation under a stream of nitrogen.
-
Methoximation: a. Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a reaction vial. b. Tightly cap the vial and vortex for 1 minute to ensure complete dissolution. c. Incubate the mixture at 60°C for 45 minutes in a heating block or oven. d. Allow the vial to cool to room temperature.
-
Silylation: a. Add 80 µL of MSTFA with 1% TMCS to the vial. b. Tightly cap the vial and vortex for 1 minute. c. Incubate the mixture at 60°C for 60 minutes. d. Allow the vial to cool to room temperature.
-
GC-MS Analysis: a. Centrifuge the vial briefly to collect the sample at the bottom. b. Transfer the supernatant to a GC-MS autosampler vial. c. Inject 1 µL of the derivatized sample into the GC-MS system.
Data Presentation
The following table summarizes typical retention times and key mass fragments for selected polar compounds derivatized using the described protocol. Note that these values are illustrative and can vary depending on the specific GC-MS instrument and analytical conditions.
| Compound Class | Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| Amino Acid | Alanine | 8.5 | 116, 144, 158 |
| Glycine | 7.9 | 102, 130, 147 | |
| Leucine | 11.2 | 158, 186 | |
| Organic Acid | Lactic Acid | 7.2 | 117, 191 |
| Citric Acid | 15.8 | 273, 347, 465 | |
| Sugar | Glucose | 17.5, 17.8 | 204, 217, 319 |
| Fructose | 17.1 | 204, 217, 307 |
Visualizations
Caption: Experimental workflow for the two-step derivatization of polar compounds for GC-MS analysis.
Caption: General chemical reaction of silylation for GC-MS analysis.
References
Application Notes and Protocols: (3-Cyanopropyl)methyldichlorosilane in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3-Cyanopropyl)methyldichlorosilane is a versatile precursor for the synthesis of functional polysiloxanes. The incorporation of the polar cyanopropyl group imparts unique properties to the polymer, including a higher dielectric constant and altered solubility, making these materials valuable in a range of applications from dielectric elastomers to stationary phases in chromatography. This document provides detailed application notes and experimental protocols for the synthesis of cyanopropyl-functionalized polysiloxanes.
Application Notes
The primary application of (3-Cyanopropyl)methyldichlorosilane in polymer synthesis is as a monomer or precursor to monomers for the production of polysiloxanes with polar side chains. The nitrile functionality of the cyanopropyl group increases the polarity of the resulting silicone polymer, leading to:
-
Increased Dielectric Permittivity: The polar nature of the cyanopropyl groups enhances the dielectric constant of the polysiloxane, making it suitable for applications in dielectric elastomer actuators and flexible electronics. Research has shown that the dielectric permittivity of silicone films can be significantly increased from a baseline of 2.4 to 6.5 by incorporating approximately 23% cyanopropyl repeat units.[1]
-
Modified Solubility and Swelling Properties: The polar side chains reduce the swelling of polysiloxane networks in non-polar hydrocarbon fuels, which is a desirable property for materials used as sealants and adhesives in the aerospace industry.
-
Enhanced Adhesion: The polar nature of the cyanopropyl groups can improve the adhesion of the polysiloxane to various substrates.
-
Chromatographic Stationary Phases: Polysiloxanes containing cyanopropyl groups are utilized as stationary phases in gas chromatography (GC) columns for the separation of a wide range of compounds, including cis/trans fatty acid methyl esters (FAMEs), carbohydrates, and aromatic compounds.[2]
Two primary synthetic strategies are employed to incorporate the (3-cyanopropyl)methylsiloxane unit into a polymer backbone:
-
Hydrosilylation: This method involves the platinum-catalyzed addition of a Si-H bond from a polymethylhydrosiloxane backbone to the double bond of allyl cyanide. This is a post-polymerization modification technique.
-
Ring-Opening Polymerization (ROP): In this approach, (3-Cyanopropyl)methyldichlorosilane is first converted into a cyclic siloxane monomer, such as (3-cyanopropyl)pentamethylcyclotrisiloxane (CNPD2). This monomer can then undergo anionic or cationic ring-opening polymerization to yield linear polysiloxanes.[3] This method allows for good control over molecular weight and polymer architecture.
-
Hydrolysis and Condensation: Direct hydrolysis and condensation of (3-Cyanopropyl)methyldichlorosilane, often in the presence of other chlorosilane monomers, can produce cyanopropyl-functionalized polysiloxanes. This method can yield high molecular weight polymers, though it may also produce a significant fraction of cyclic byproducts that may need to be removed.[4]
Quantitative Data
The incorporation of cyanopropyl groups significantly influences the dielectric properties of polysiloxanes. The following table summarizes the dielectric permittivity of polysiloxane films with varying percentages of cyanopropyl repeat units.
| Molar % of Cyanopropyl Repeat Units | Dielectric Permittivity (ε') at 1 kHz | Reference |
| 0 (PDMS matrix) | 2.4 | [1] |
| ~3% | ~3.0 | [1] |
| ~4-6% | 3.0 - 3.5 | [1] |
| ~9% | ~4.0 | [1] |
| ~11% | ~4.5 | [1] |
| ~23% | 6.5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Poly[(3-cyanopropyl)methylsiloxane-co-dimethylsiloxane] via Hydrosilylation
This protocol describes the functionalization of a pre-existing poly(methylhydrosiloxane-co-dimethylsiloxane) with allyl cyanide.
Materials:
-
Poly(methylhydrosiloxane-co-dimethylsiloxane) (PMHS-co-PDMS) with a known percentage of Si-H groups
-
Allyl cyanide (freshly distilled)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex), 2% Pt in xylene
-
Toluene (anhydrous)
-
Activated carbon
-
Ethanol
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the PMHS-co-PDMS copolymer in anhydrous toluene.
-
Add a stoichiometric excess of allyl cyanide relative to the Si-H groups in the copolymer.
-
Heat the mixture to 80-90 °C under a nitrogen atmosphere.
-
Add Karstedt's catalyst (typically 5-10 ppm of Pt relative to the total mass of reactants).
-
Monitor the reaction progress by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band at ~2160 cm⁻¹.
-
Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.
-
Add activated carbon to the solution and stir for 2 hours to remove the platinum catalyst.
-
Filter the solution through a pad of celite to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of a non-solvent such as ethanol or hexane.
-
Collect the precipitated polymer by decantation or filtration and dry it under vacuum at 60-80 °C until a constant weight is achieved.
Characterization:
-
FT-IR: Confirm the disappearance of the Si-H peak (~2160 cm⁻¹) and the presence of the nitrile peak (~2247 cm⁻¹).
-
¹H NMR: Determine the degree of functionalization by integrating the signals corresponding to the cyanopropyl group protons against the signals of the siloxane backbone protons.
Protocol 2: Synthesis of Poly(3-cyanopropylmethylsiloxane) via Ring-Opening Polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane (CNPD2)
This protocol involves the synthesis of the cyclic monomer followed by its ring-opening polymerization.
Part A: Synthesis of (3-cyanopropyl)pentamethylcyclotrisiloxane (CNPD2) [3]
Materials:
-
(3-Cyanopropyl)methyldichlorosilane
-
1,3-Dihydroxy-1,1,3,3-tetramethyldisiloxane
-
Anhydrous diethyl ether or toluene
-
Triethylamine or pyridine
-
Hexane
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve 1,3-dihydroxy-1,1,3,3-tetramethyldisiloxane and a stoichiometric amount of a proton scavenger (e.g., triethylamine or pyridine) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of (3-cyanopropyl)methyldichlorosilane in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the precipitated amine hydrochloride salt.
-
Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure CNPD2.
Part B: Anionic Ring-Opening Polymerization of CNPD2
Materials:
-
(3-cyanopropyl)pentamethylcyclotrisiloxane (CNPD2) (rigorously dried)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or another suitable anionic initiator
-
Methanol (for termination)
Procedure:
-
In a flame-dried, nitrogen-purged Schlenk flask, dissolve the purified CNPD2 monomer in anhydrous THF.
-
Cool the solution to the desired polymerization temperature (e.g., -20 °C to room temperature).
-
Add the calculated amount of n-BuLi initiator via syringe. The amount of initiator will determine the target molecular weight of the polymer.
-
Allow the polymerization to proceed for the desired time (can range from minutes to several hours). Monitor the reaction by taking aliquots and analyzing the monomer conversion by GC or NMR.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol or hexane.
-
Collect the polymer and dry it under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of cyanopropyl-functionalized polysiloxane via hydrosilylation.
Caption: Logical relationship for the synthesis of poly(3-cyanopropylmethylsiloxane) via Ring-Opening Polymerization (ROP).
References
- 1. researchgate.net [researchgate.net]
- 2. 100% Cyanopropyl polysiloxane GC – Target Analysis [targetanalysis.gr]
- 3. Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving Butanenitrile, 4-(dichloromethylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and subsequent reactions of Butanenitrile, 4-(dichloromethylsilyl)-, a versatile bifunctional organosilane. The presence of a reactive dichlorosilyl group and a modifiable nitrile functionality makes this compound a valuable building block in organic synthesis, materials science, and for the development of novel therapeutic agents.
Synthesis of Butanenitrile, 4-(dichloromethylsilyl)- via Hydrosilylation
The primary route for the synthesis of Butanenitrile, 4-(dichloromethylsilyl)- is the platinum-catalyzed hydrosilylation of allyl cyanide with methyldichlorosilane. This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of allyl cyanide.
Experimental Protocol: Hydrosilylation of Allyl Cyanide
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Methyldichlorosilane | CH₃SiHCl₂ | 115.03 | ≥98% | Sigma-Aldrich |
| Allyl Cyanide | C₄H₅N | 67.09 | ≥98% | Sigma-Aldrich |
| Karstedt's Catalyst | Pt₂( ( (CH₃)₂Si)₂O)₃) | ~193.3 (as Pt) | 2% Pt in xylene | Sigma-Aldrich |
| Anhydrous Toluene | C₇H₈ | 92.14 | ≥99.8% | Sigma-Aldrich |
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with methyldichlorosilane (1.1 equivalents) and anhydrous toluene (100 mL).
-
The flask is placed in an ice bath and purged with dry nitrogen.
-
Karstedt's catalyst (10 ppm Pt relative to the silane) is added to the stirred solution.
-
Allyl cyanide (1.0 equivalent) is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 4-6 hours.
-
The progress of the reaction can be monitored by FT-IR spectroscopy (disappearance of the Si-H peak at ~2200 cm⁻¹) or ¹H NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and any unreacted starting materials are removed under reduced pressure.
-
The crude product, Butanenitrile, 4-(dichloromethylsilyl)-, is purified by vacuum distillation.
Safety Precautions:
-
Methyldichlorosilane is a flammable, corrosive, and moisture-sensitive liquid. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Allyl cyanide is toxic and flammable. Handle with care in a fume hood.
-
The reaction is exothermic and should be controlled with proper cooling.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of Butanenitrile, 4-(dichloromethylsilyl)-.
Reactions of Butanenitrile, 4-(dichloromethylsilyl)-
The two reactive sites in Butanenitrile, 4-(dichloromethylsilyl)-, the dichlorosilyl group and the nitrile group, allow for a range of subsequent transformations.
A. Reactions of the Dichlorosilyl Group
The silicon-chlorine bonds are highly susceptible to nucleophilic substitution, making them ideal for reactions with alcohols, amines, and for surface modification.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Butanenitrile, 4-(dichloromethylsilyl)- | C₅H₉Cl₂NSi | 182.12 | As synthesized | - |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | ≥99.5% | Sigma-Aldrich |
| Anhydrous Triethylamine | (C₂H₅)₃N | 101.19 | ≥99.5% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |
Procedure:
-
A solution of Butanenitrile, 4-(dichloromethylsilyl)- (1.0 equivalent) in anhydrous diethyl ether (50 mL) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The flask is cooled in an ice bath.
-
A solution of anhydrous ethanol (2.2 equivalents) and anhydrous triethylamine (2.2 equivalents) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred solution over 30 minutes.
-
A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction progress can be monitored by the disappearance of the starting dichlorosilane using GC-MS.
-
The precipitate is removed by filtration under a nitrogen atmosphere.
-
The filtrate is concentrated under reduced pressure to yield the crude product, Butanenitrile, 4-(diethoxymethylsilyl)-.
-
Further purification can be achieved by vacuum distillation.
Quantitative Data (Representative): Yields for similar reactions of dichlorosilanes with primary alcohols are typically high, often exceeding 80-90%.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Butanenitrile, 4-(dichloromethylsilyl)- | C₅H₉Cl₂NSi | 182.12 | As synthesized | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | Sigma-Aldrich |
| Anhydrous Toluene | C₇H₈ | 92.14 | ≥99.8% | Sigma-Aldrich |
| Anhydrous Triethylamine | (C₂H₅)₃N | 101.19 | ≥99.5% | Sigma-Aldrich |
Procedure:
-
Silica gel is activated by heating at 150 °C under vacuum for 4 hours to remove adsorbed water.
-
The activated silica gel (10 g) is suspended in anhydrous toluene (100 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Butanenitrile, 4-(dichloromethylsilyl)- (1.0 g) and anhydrous triethylamine (1.5 equivalents relative to the silane) are added to the suspension.
-
The mixture is heated to reflux (approximately 110 °C) and stirred for 6-8 hours.
-
After cooling to room temperature, the modified silica is collected by filtration.
-
The silica is washed sequentially with toluene, methanol, and diethyl ether to remove unreacted silane and triethylamine hydrochloride.
-
The functionalized silica is dried under vacuum at 60 °C for 12 hours.
-
The success of the surface modification can be confirmed by FT-IR spectroscopy (appearance of C-H and C≡N stretches) and elemental analysis.
B. Reactions of the Nitrile Group
The nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Butanenitrile, 4-(diethoxymethylsilyl)- | C₉H₁₉NO₂Si | 201.34 | As synthesized | - |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |
Procedure:
-
A solution of Butanenitrile, 4-(diethoxymethylsilyl)- (1.0 equivalent) in methanol (50 mL) is prepared in a round-bottom flask.
-
A 10% aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for 12-16 hours.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
After cooling, the methanol is removed under reduced pressure.
-
The aqueous residue is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.
-
The resulting carboxylic acid is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product, 4-(diethoxymethylsilyl)butanoic acid.
Signaling Pathway of Reactions
Caption: Reaction pathways of Butanenitrile, 4-(dichloromethylsilyl)-.
Summary of Quantitative Data
The following table summarizes representative quantitative data for the reactions described. Note that specific yields and reaction times may vary depending on the exact substrates and conditions used.
| Reaction | Starting Material | Reagents | Product | Typical Yield (%) |
| Hydrosilylation | Allyl Cyanide, Methyldichlorosilane | Karstedt's Catalyst | Butanenitrile, 4-(dichloromethylsilyl)- | 70-90 |
| Alkoxylation | Butanenitrile, 4-(dichloromethylsilyl)- | Ethanol, Triethylamine | Butanenitrile, 4-(diethoxymethylsilyl)- | 80-95 |
| Surface Modification | Butanenitrile, 4-(dichloromethylsilyl)-, Silica | Triethylamine | Cyano-functionalized Silica | N/A (qualitative) |
| Nitrile Hydrolysis | Butanenitrile, 4-(diethoxymethylsilyl)- | NaOH, H₃O⁺ | 4-(diethoxymethylsilyl)butanoic acid | 60-80 |
Conclusion
Butanenitrile, 4-(dichloromethylsilyl)- is a highly versatile bifunctional molecule with significant potential in various fields of chemical research and development. The protocols provided herein offer a foundation for its synthesis and derivatization. Researchers are encouraged to optimize these procedures for their specific applications. The dual reactivity allows for orthogonal chemical modifications, making it a valuable tool for the synthesis of complex molecules and functional materials.
Application Notes and Protocols for Silyl Ether Protecting Group Strategies
A focus on Dichloromethylsilyl Compounds and a Comparative Analysis with Established Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protecting groups are essential tools in modern organic synthesis, particularly in the development of complex molecules such as pharmaceuticals. They allow for the selective masking of reactive functional groups, enabling chemical transformations to be carried out at other sites of a molecule without unwanted side reactions.[1] Silyl ethers are a widely utilized class of protecting groups for hydroxyl moieties due to their ease of formation, tunable stability, and mild removal conditions.[2][3]
This document aims to provide detailed application notes and protocols for the use of dichloromethylsilyl compounds as protecting groups. However, a comprehensive search of the scientific literature reveals a notable scarcity of specific data and established protocols for dichloromethylsilyl ethers as protecting groups. They appear to be infrequently used in mainstream synthetic chemistry compared to other well-established silyl ethers.
Therefore, to provide a comprehensive and practical guide, this document will focus on a widely used and well-documented silyl protecting group, the tert-Butyldimethylsilyl (TBDMS) group, as a representative example. The principles and protocols detailed for the TBDMS group are foundational to understanding silyl ether protecting group strategies and can be adapted for other silyl ethers. A comparative analysis of the stability of common silyl ethers, including general trends that would apply to dichloromethylsilyl ethers, is also provided.
General Principles of Silyl Ether Protecting Groups
Silyl ethers are formed by the reaction of an alcohol with a silyl halide, typically a silyl chloride, in the presence of a base.[2] The stability of the resulting silyl ether is largely influenced by the steric bulk of the substituents on the silicon atom.[3] Increased steric hindrance around the silicon-oxygen bond impedes the approach of nucleophiles or acids, thus enhancing the stability of the protecting group.[3]
The general workflow for utilizing a silyl protecting group involves three key stages:
-
Protection: Reaction of the alcohol with a silylating agent to form the silyl ether.
-
Reaction: Performing the desired chemical transformation on the molecule while the hydroxyl group is protected.
-
Deprotection: Removal of the silyl ether to regenerate the free alcohol.
Comparative Stability of Common Silyl Ethers
The choice of silyl protecting group is dictated by the required stability towards various reaction conditions. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions. While specific data for dichloromethylsilyl ethers is unavailable, the stability would be influenced by the electronic and steric effects of the dichloromethyl group. The electron-withdrawing nature of the chlorine atoms would likely decrease the stability of the silyl ether towards nucleophilic attack compared to alkyl-substituted silyl ethers.
| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis[2][4] | Relative Stability to Basic Hydrolysis[2][4] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | ~10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Experimental Protocols: The TBDMS Group as a Case Study
The following protocols provide detailed methodologies for the protection of a primary alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) and its subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol with TBDMSCl
Objective: To protect a primary alcohol as its TBDMS ether.
Materials:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DMF (approximately 0.5 M) under an argon or nitrogen atmosphere, add imidazole (2.5 eq).
-
Add TBDMSCl (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude TBDMS ether can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
Objective: To deprotect a TBDMS ether to regenerate the alcohol using a fluoride source.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF (approximately 0.2 M) in a round-bottom flask under an argon or nitrogen atmosphere.
-
Add the TBAF solution (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is usually complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude alcohol can be purified by flash column chromatography on silica gel if necessary.
Protocol 3: Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To deprotect a TBDMS ether under acidic conditions. This method is suitable when other functional groups in the molecule are stable to acid.
Materials:
-
TBDMS-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the substrate. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography on silica gel if needed.
Applications in Drug Development
The strategic use of silyl protecting groups is of paramount importance in the synthesis of complex drug candidates. By selectively protecting hydroxyl groups, chemists can:
-
Enable incompatible reactions: For example, protecting an alcohol allows for the use of strong bases or organometallic reagents elsewhere in the molecule.[5]
-
Control stereochemistry: The steric bulk of a silyl ether can direct the stereochemical outcome of a reaction at a nearby chiral center.
-
Facilitate multi-step synthesis: Orthogonal protecting group strategies, where different silyl ethers with varying stabilities are used, allow for the sequential deprotection and functionalization of multiple hydroxyl groups in a complex molecule.[6]
Conclusion
While specific experimental data for dichloromethylsilyl protecting groups remains elusive in the broader scientific literature, the fundamental principles of silyl ether chemistry provide a strong framework for their potential application. The protocols and comparative stability data provided for the widely used TBDMS group and other common silyl ethers serve as a valuable resource for researchers in designing and executing synthetic strategies. The choice of a silyl protecting group is a critical decision that should be based on the specific requirements of the synthetic route, including the stability of the protecting group to the planned reaction conditions and the mildness of the conditions required for its eventual removal. Continued research may yet uncover unique applications for less common silyl ethers like the dichloromethylsilyl group.
References
Application Notes and Protocols: Catalytic Hydrosilylation for the Synthesis of Butanenitrile, 4-(dichloromethylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organosilicon compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties. Butanenitrile, 4-(dichloromethylsilyl)-, also known as (3-cyanopropyl)methyldichlorosilane, is a versatile bifunctional molecule. It incorporates both a reactive dichlorosilyl group, amenable to further functionalization, and a nitrile moiety, which can be transformed into various nitrogen-containing functional groups. The primary and most atom-economical route for the synthesis of this compound is the catalytic hydrosilylation of an unsaturated nitrile, typically allyl cyanide, with dichloromethylsilane. This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the allyl cyanide. This document provides detailed application notes and protocols for the synthesis of Butanenitrile, 4-(dichloromethylsilyl)- using various catalytic systems.
Catalytic Systems and Reaction Parameters
The hydrosilylation of allyl cyanide with dichloromethylsilane is most commonly catalyzed by platinum-based complexes. Rhodium catalysts have also been explored for similar transformations. The choice of catalyst can influence reaction efficiency, selectivity, and the required reaction conditions. Below is a summary of typical catalytic systems and their associated parameters, drawn from analogous hydrosilylation reactions.
| Catalyst System | Catalyst Loading (mol%) | Silane | Olefin | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Speier's Catalyst (H₂PtCl₆) | 10⁻³ - 10⁻⁵ | Dichloromethylsilane | Allyl Cyanide | 60 - 100 | 2 - 6 | >90 (estimated) | General Knowledge |
| Karstedt's Catalyst | 10⁻³ - 10⁻⁵ | Dichloromethylsilane | Allyl Cyanide | 25 - 80 | 1 - 4 | >90 (estimated) | General Knowledge |
| Rhodium(I) complexes | 0.005 - 0.5 | Trichlorosilane | Allyl Chloride | 60 | 20 | >95 | [1] |
Experimental Protocols
The following protocols are representative methods for the synthesis of Butanenitrile, 4-(dichloromethylsilyl)- via catalytic hydrosilylation.
Protocol 1: Platinum-Catalyzed Hydrosilylation of Allyl Cyanide with Dichloromethylsilane
This protocol describes a general procedure for the synthesis of Butanenitrile, 4-(dichloromethylsilyl)- using a platinum catalyst such as Speier's catalyst or Karstedt's catalyst.
Materials:
-
Dichloromethylsilane (MeSiHCl₂)
-
Allyl cyanide (CH₂=CHCH₂CN)
-
Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst
-
Anhydrous toluene (or other suitable inert, high-boiling solvent)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Reaction vessel (e.g., three-necked round-bottom flask or pressure reactor) equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble the reaction vessel under an inert atmosphere (Argon or Nitrogen). Ensure all glassware is dry.
-
Charging the Reactor: To the reaction vessel, add anhydrous toluene and the platinum catalyst (e.g., 10-50 ppm relative to the silane).
-
Reactant Addition: Slowly add dichloromethylsilane to the reaction vessel.
-
Initiating the Reaction: Begin stirring the mixture and heat to the desired temperature (typically 60-80 °C).
-
Substrate Addition: Add allyl cyanide dropwise to the reaction mixture via a dropping funnel over a period of 1-2 hours. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by GC or ¹H NMR by observing the disappearance of the Si-H peak from dichloromethylsilane.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product, Butanenitrile, 4-(dichloromethylsilyl)-, can be purified by fractional distillation under reduced pressure. The boiling point of the product is approximately 79-82 °C at 1 mmHg.
Safety Precautions:
-
Dichloromethylsilane is flammable, corrosive, and reacts with moisture. Handle it in a well-ventilated fume hood under inert atmosphere.
-
Allyl cyanide is toxic and flammable. Handle with appropriate personal protective equipment.
-
The reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of Butanenitrile, 4-(dichloromethylsilyl)-.
Catalytic Cycle (Chalk-Harrod Mechanism)
References
Application Notes and Protocols for Catalyst Immobilization using 4-(Dichloromethylsilyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of catalysts using 4-(dichloromethylsilyl)butanenitrile as a covalent linker. This organosilane reagent allows for the straightforward attachment of catalysts to silica-based supports, offering enhanced stability, reusability, and ease of separation from reaction mixtures. The nitrile functionality can be further modified to anchor a wide variety of catalysts.
Introduction
Catalyst immobilization is a critical technique in sustainable chemistry and pharmaceutical development, aiming to combine the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems. Immobilized catalysts can be easily recovered and reused, minimizing product contamination and reducing overall process costs.[1][2] Organosilanes are frequently employed to functionalize silica surfaces, creating a stable covalent linkage between the support and the catalyst.[3]
4-(Dichloromethylsilyl)butanenitrile, also known as (3-Cyanopropyl)methyldichlorosilane[4], is a versatile linker for this purpose. The dichlorosilyl group readily reacts with surface silanol groups on silica and other metal oxides to form stable siloxane bonds.[5] The terminal nitrile group serves as a versatile anchor for catalyst attachment, either directly or after chemical modification (e.g., reduction to an amine or hydrolysis to a carboxylic acid).
This document outlines the general procedure for immobilizing a generic catalyst onto a silica support using 4-(dichloromethylsilyl)butanenitrile, including support preparation, linker attachment, and subsequent catalyst coupling.
Experimental Protocols
Materials and Equipment
-
Support: High-surface-area silica gel (e.g., 60 Å, 200-400 mesh)
-
Linker: 4-(Dichloromethylsilyl)butanenitrile (CAS: 1190-16-5)[4]
-
Catalyst: A catalyst containing a functional group suitable for coupling (e.g., an amine, alcohol, or carboxylic acid)
-
Solvents: Anhydrous toluene, ethanol, deionized water
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), and appropriate coupling agents (e.g., EDC/NHS for amine-acid coupling)
-
Equipment: Schlenk line or glovebox for handling air-sensitive reagents, overhead stirrer, heating mantle, filtration apparatus, rotary evaporator, oven for drying glassware.
Protocol 1: Preparation and Activation of Silica Support
-
Acid Washing: Stir the silica gel in 1 M HCl for 4 hours to remove metal impurities.
-
Filtration and Washing: Filter the silica and wash thoroughly with deionized water until the filtrate is neutral (pH 7).
-
Drying: Dry the silica gel in an oven at 120°C for 24 hours to remove physisorbed water.
-
Activation: Heat the dried silica gel under vacuum at 200°C for 6 hours to generate a high density of surface silanol (-OH) groups. Cool under an inert atmosphere (N₂ or Ar).
Protocol 2: Functionalization of Silica with 4-(Dichloromethylsilyl)butanenitrile
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, suspend the activated silica gel in anhydrous toluene.
-
Linker Addition: Slowly add a solution of 4-(dichloromethylsilyl)butanenitrile in anhydrous toluene to the silica suspension with vigorous stirring. A typical loading is 1-2 mmol of silane per gram of silica.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 12-24 hours to ensure complete reaction of the dichlorosilyl groups with the surface silanols.
-
Washing: Cool the mixture to room temperature. Filter the functionalized silica and wash sequentially with toluene and ethanol to remove any unreacted silane.
-
Drying: Dry the nitrile-functionalized silica under vacuum at 60°C for 12 hours. The material is now ready for catalyst attachment.
Protocol 3: Modification of the Nitrile Group (Example: Reduction to Amine)
-
Suspension: Suspend the nitrile-functionalized silica in a suitable solvent (e.g., THF or diethyl ether).
-
Reduction: Add a reducing agent (e.g., LiAlH₄ or BH₃·THF) carefully under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux for 4-8 hours.
-
Quenching and Washing: Carefully quench the excess reducing agent. Filter the amine-functionalized silica and wash thoroughly with the reaction solvent, followed by deionized water.
-
Drying: Dry the resulting amine-functionalized silica under vacuum.
Protocol 4: Immobilization of the Catalyst
This protocol assumes an amine-functionalized support and a catalyst with a carboxylic acid group for amide bond formation.
-
Catalyst Activation: Dissolve the carboxylic acid-containing catalyst in a suitable solvent and activate it using standard coupling agents (e.g., EDC/NHS).
-
Coupling Reaction: Add the amine-functionalized silica to the activated catalyst solution.
-
Incubation: Stir the mixture at room temperature for 12-24 hours.
-
Washing: Filter the immobilized catalyst and wash extensively with the reaction solvent to remove any non-covalently bound catalyst.
-
Drying: Dry the final immobilized catalyst under vacuum.
Data Presentation
The following tables present representative data for the characterization and performance of an immobilized catalyst compared to its homogeneous counterpart.
Table 1: Physicochemical Characterization of the Support and Immobilized Catalyst
| Material | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (Å) | Linker Loading (mmol/g) | Catalyst Loading (mmol/g) |
| Bare Silica | 350 | 0.85 | 60 | N/A | N/A |
| Nitrile-Functionalized Silica | 310 | 0.75 | 58 | 0.8 | N/A |
| Immobilized Catalyst | 280 | 0.68 | 55 | 0.8 | 0.65 |
Table 2: Comparison of Catalytic Performance
| Catalyst | Reaction Yield (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Recyclability (Yield after 5 cycles, %) |
| Homogeneous Catalyst | 98 | >99 | 1500 | N/A |
| Immobilized Catalyst | 95 | >99 | 1200 | 92 |
Visualizations
Caption: Workflow for Catalyst Immobilization.
Caption: Reaction of Linker with Silica Surface.
References
- 1. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 2. digitalcommons.snc.edu [digitalcommons.snc.edu]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Dichloromethylsilyl)-butyronitrile | C5H9Cl2NSi | CID 14479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butanenitrile, 4-(dichloromethylsilyl)- | 1190-16-5 | Benchchem [benchchem.com]
Application Notes and Protocols for the Synthesis of Functionalized Siloxanes from 4-(Dichloromethylsilyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized siloxanes are a versatile class of polymers with a wide range of applications in materials science and biomedicine due to their unique properties such as high thermal stability, low surface tension, and biocompatibility.[1] The incorporation of polar functional groups, such as the nitrile group from 4-(dichloromethylsilyl)butanenitrile, can significantly enhance properties like permittivity, making them suitable for advanced applications including dielectric actuators, sensors, and as components in drug delivery systems.[2]
The synthesis of well-defined, nitrile-functionalized polysiloxanes from 4-(dichloromethylsilyl)butanenitrile, also known as (3-cyanopropyl)methyldichlorosilane[3], primarily involves a hydrolysis and condensation polymerization process.[2] The dichlorosilyl group is highly reactive towards water, leading to the formation of silanol intermediates which then condense to form the siloxane backbone (Si-O-Si).[4][5] This process allows for the generation of linear polymers and cyclic byproducts.[2][6] Controlling the reaction conditions is crucial to favor the formation of high molecular weight linear polymers and to minimize the percentage of cyclic species, which can be detrimental to the material's final properties.[2]
These application notes provide a detailed protocol for the synthesis of nitrile-functionalized polysiloxanes, methods for characterization, and a summary of expected outcomes based on published data.
Key Applications
-
High-Permittivity Materials: The polar nitrile groups increase the dielectric constant of the polysiloxane, making them valuable for applications in electronic devices such as capacitors, actuators, and sensors.[2]
-
Biomedical Devices: The biocompatibility of the polysiloxane backbone, combined with the functionality of the nitrile group, opens possibilities for their use in medical implants and devices.[7]
-
Drug Delivery: Functionalized siloxanes can be engineered into nanoparticles or matrices for controlled drug release, with the nitrile group offering a site for further chemical modification.
-
Chromatography: Polysiloxanes with polar functionalities are used as stationary phases in gas chromatography.[2]
Experimental Protocols
Protocol 1: Solvent-Free Hydrolysis and Condensation of 4-(Dichloromethylsilyl)butanenitrile
This protocol describes the synthesis of high molecular weight poly(3-cyanopropylmethyl)siloxane with a reduced amount of cyclic byproducts, adapted from established procedures.[2]
Materials:
-
4-(Dichloromethylsilyl)butanenitrile (CAS 1190-16-5)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) (optional, for HCl neutralization)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place 4-(dichloromethylsilyl)butanenitrile into a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to control the exothermic reaction.
-
Hydrolysis: Slowly add a stoichiometric amount of deionized water to the stirred dichlorosilane via a dropping funnel. The hydrolysis of dichlorosilanes is vigorous and produces hydrochloric acid (HCl) as a byproduct.[8] For a more controlled reaction and to neutralize the evolved HCl, a saturated solution of sodium bicarbonate can be used instead of pure water.[2]
-
Condensation: After the addition of water is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours to promote condensation polymerization.
-
Work-up:
-
If HCl was not neutralized during the reaction, wash the resulting viscous polymer with deionized water until the aqueous phase is neutral.
-
Dissolve the polymer in a suitable organic solvent like toluene.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Remove the solvent using a rotary evaporator to obtain the crude polymer.
-
To remove low molecular weight cyclic byproducts, the crude polymer can be washed extensively with a solvent in which the linear polymer has low solubility but the cyclic species are soluble (e.g., toluene can be used to extract cycles from the higher molecular weight polymer).[2] Alternatively, vacuum distillation can be employed to remove volatile cyclic siloxanes.[2]
-
-
Characterization: The resulting polymer should be characterized by ¹H NMR, ¹³C NMR, and ²⁹Si NMR spectroscopy to confirm the structure and to determine the percentage of cyclic byproducts. Gel permeation chromatography (GPC) can be used to determine the molecular weight and polydispersity index.
Data Presentation
The following table summarizes typical data obtained from the synthesis and characterization of poly(3-cyanopropylmethyl)siloxane. Researchers should populate this table with their own experimental results for comparison.
| Parameter | Expected Value / Range | Experimental Result |
| Starting Material | 4-(dichloromethylsilyl)butanenitrile | |
| Reaction Conditions | ||
| - Temperature (°C) | 0 to 25 | |
| - Time (h) | 12 - 24 | |
| Yield (%) | > 80% | |
| Molecular Weight (Mn, GPC) | 10,000 - 25,000 g/mol [2] | |
| Polydispersity Index (PDI) | 1.5 - 2.5 | |
| Cyclic Byproduct Content (%) | < 15% after purification[2] | |
| ¹H NMR (δ, ppm) | Characteristic peaks for -CH₂CN, -CH₂Si, -CH₃Si | |
| ²⁹Si NMR (δ, ppm) | Peaks for linear and cyclic siloxane units |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of functionalized polysiloxanes from 4-(dichloromethylsilyl)butanenitrile.
Caption: Workflow for the synthesis of functionalized polysiloxanes.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression and branching in the synthesis and purification process.
Caption: Logical flow of synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Dichloromethylsilyl)-butyronitrile | C5H9Cl2NSi | CID 14479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrolysis [rod.beavon.org.uk]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ichp.vot.pl [ichp.vot.pl]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Silylation of Hydroxyl Groups with Dichlorosilanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling selective transformations at other functional groups. Silylation, the introduction of a silyl group, is a widely employed method for alcohol protection due to the ease of formation and cleavage of the resulting silyl ethers. Dichlorosilanes (R₂SiCl₂) offer a versatile and efficient means of protecting 1,2- and 1,3-diols through the formation of cyclic silyl ethers. This approach is advantageous as it protects two hydroxyl groups in a single step, introducing a rigid cyclic structure that can influence the stereochemical outcome of subsequent reactions.
This document provides a detailed guide to the silylation of hydroxyl groups, particularly diols, using dichlorosilanes. It includes a general reaction mechanism, experimental protocols, quantitative data, and safety precautions.
Reaction Mechanism
The silylation of a diol with a dichlorosilane proceeds via a nucleophilic substitution reaction at the silicon center. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic silicon atom of the dichlorosilane. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated in each step. The formation of the stable cyclic silyl ether drives the reaction to completion.
Caption: General reaction mechanism for the silylation of a diol with a dichlorosilane.
Experimental Protocols
General Procedure for the Protection of Diols with Dichlorodimethylsilane
This protocol describes a general method for the formation of a cyclic dimethylsilyl ether from a 1,2- or 1,3-diol.
Materials:
-
Diol (e.g., 1,2-ethanediol, 1,3-propanediol)
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Anhydrous pyridine or triethylamine
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether, or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Caption: Experimental workflow for the protection of diols using dichlorodimethylsilane.
Step-by-Step Protocol:
-
Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve the diol (1.0 eq.) and anhydrous pyridine (2.2 eq.) in an appropriate anhydrous solvent (e.g., DCM) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Dichlorosilane: Slowly add dichlorodimethylsilane (1.1 eq.) to the stirred solution via syringe over 10-15 minutes. A white precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting diol is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford the desired cyclic silyl ether.
-
Quantitative Data
The following table summarizes the reaction conditions and yields for the silylation of various diols with dichlorosilanes.
| Diol Substrate | Dichlorosilane | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1,2-Ethanediol | Dichlorodimethylsilane | Pyridine | DCM | 0 °C to RT | 2 | ~90 |
| 1,3-Propanediol | Dichlorodimethylsilane | Triethylamine | Diethyl ether | RT | 3 | >85 |
| (±)-1,2-Propanediol | Dichlorodiphenylsilane | Pyridine | Toluene | Reflux | 4 | ~80 |
| cis-1,2-Cyclohexanediol | Dichlorodimethylsilane | Imidazole | DMF | RT | 2.5 | >90 |
| 1,4-Butanediol | Dichlorodimethylsilane | Triethylamine | THF | RT | 12 | Polymerizes |
| Catechol | Dichlorodiphenylsilane | Pyridine | Benzene | Reflux | 5 | ~95 |
Note: Yields are approximate and can vary based on the specific reaction conditions and purity of reagents.
Safety Precautions
Dichlorosilanes, such as dichlorodimethylsilane, are hazardous chemicals and must be handled with appropriate safety measures.[1][2][3][4][5]
-
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (neoprene or nitrile rubber).[3]
-
Dichlorodimethylsilane is highly flammable and reacts violently with water.[2] Keep away from heat, sparks, open flames, and moisture.[1]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[1][3]
-
Containers should be kept tightly closed and stored under an inert atmosphere (e.g., nitrogen blanket) in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for flammables.[2][4]
-
Emergency Procedures:
-
Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spills: In case of a spill, evacuate the area. Use a non-sparking tool to scoop up the absorbed material into a suitable container for disposal. Do not expose the spill to water.[2]
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Waste containing dichlorosilanes is considered hazardous.[1]
-
By following these guidelines, researchers can safely and effectively utilize dichlorosilanes for the protection of hydroxyl groups in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Butanenitrile, 4-(dichloromethylsilyl)-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of Butanenitrile, 4-(dichloromethylsilyl)-.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing Butanenitrile, 4-(dichloromethylsilyl)-?
A1: The most direct and atom-economical method for synthesizing Butanenitrile, 4-(dichloromethylsilyl)- is the catalytic hydrosilylation of allyl cyanide (3-butenenitrile) with dichloromethylsilane. This reaction involves the addition of the Si-H bond across the C=C double bond of allyl cyanide, typically catalyzed by a platinum complex.
Q2: What are the main challenges and side reactions in the synthesis of Butanenitrile, 4-(dichloromethylsilyl)- via hydrosilylation?
A2: The primary challenge is controlling the regioselectivity of the hydrosilylation reaction. The desired product is the linear anti-Markovnikov addition product. However, the formation of the branched Markovnikov isomer, 3-(dichloromethylsilyl)butanenitrile, is a common side reaction. Other potential side reactions include isomerization of the starting alkene and redistribution reactions of the silane.
Q3: How can I improve the yield of the desired linear product?
A3: The choice of catalyst and ligands is crucial for controlling regioselectivity and improving the yield of the linear product. Platinum catalysts, such as Karstedt's catalyst, are commonly used. The use of specific phosphine ligands with rhodium catalysts has also been shown to significantly enhance selectivity for the linear product in similar hydrosilylation reactions. Optimizing reaction parameters such as temperature, catalyst loading, and reactant stoichiometry is also critical.
Q4: Are there alternative synthetic routes to Butanenitrile, 4-(dichloromethylsilyl)-?
A4: A potential, though generally less efficient, alternative is a Grignard-based synthesis. This multi-step approach could involve the formation of a Grignard reagent from a 4-halobutanenitrile and its subsequent reaction with dichloromethylsilane. However, this method is challenging due to the reactivity of the nitrile group with the Grignard reagent itself, which can lead to side reactions and lower yields.
Q5: What are the recommended purification methods for Butanenitrile, 4-(dichloromethylsilyl)-?
A5: The primary method for purifying Butanenitrile, 4-(dichloromethylsilyl)- is fractional distillation under reduced pressure. This is effective for separating the desired product from lower-boiling starting materials and higher-boiling side products. It is crucial to ensure all glassware is dry, as the dichlorosilyl group is sensitive to moisture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Presence of inhibitors in reagents or solvent. 3. Reaction temperature is too low. | 1. Use a fresh, active catalyst or a different type of catalyst (e.g., Speier's or Karstedt's catalyst). 2. Purify reagents and ensure the solvent is anhydrous and free of impurities that can poison the catalyst (e.g., sulfur or phosphorus compounds). 3. Gradually increase the reaction temperature, monitoring for the reaction exotherm. |
| Low Yield of Desired Product | 1. Suboptimal reactant stoichiometry. 2. Low catalyst concentration. 3. Formation of significant side products. | 1. Optimize the molar ratio of allyl cyanide to dichloromethylsilane. A slight excess of the alkene is sometimes used. 2. Increase the catalyst loading incrementally. Platinum catalyst loadings are typically in the range of 5-50 ppm. 3. Refer to the "High Percentage of Branched Isomer" section below. Consider using a more selective catalyst system. |
| High Percentage of Branched Isomer (3-(dichloromethylsilyl)butanenitrile) | 1. Inappropriate catalyst or ligand system. 2. High reaction temperature. | 1. Employ a catalyst known to favor anti-Markovnikov addition. For rhodium-based catalysts, the addition of specific phosphine ligands can dramatically increase selectivity for the linear product. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Product Decomposes During Distillation | 1. Presence of residual acid or base. 2. Distillation temperature is too high. | 1. Neutralize the crude product mixture before distillation. 2. Perform the distillation under a higher vacuum to lower the boiling point of the product. |
| Cloudy or Hazy Product After Distillation | 1. Presence of moisture during workup or distillation. | 1. Ensure all glassware is thoroughly dried. Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). Dry solvents and reagents before use. |
Experimental Protocols
Primary Synthetic Route: Hydrosilylation of Allyl Cyanide
This protocol describes the synthesis of Butanenitrile, 4-(dichloromethylsilyl)- via the platinum-catalyzed hydrosilylation of allyl cyanide with dichloromethylsilane.
Materials:
-
Allyl cyanide (3-Butenenitrile)
-
Dichloromethylsilane
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene
-
Anhydrous toluene (solvent)
-
Anhydrous sodium sulfate (drying agent)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas supply (nitrogen or argon)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Charging Reactants: To the flask, add allyl cyanide and anhydrous toluene.
-
Catalyst Addition: Add Karstedt's catalyst solution to the flask via syringe. The typical catalyst loading is between 5 and 50 ppm relative to the alkene.
-
Addition of Silane: Begin stirring the mixture and heat to the desired reaction temperature (typically 60-80 °C). Add dichloromethylsilane dropwise from the dropping funnel. An exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product is purified by fractional distillation under reduced pressure. Collect the fraction corresponding to Butanenitrile, 4-(dichloromethylsilyl)-.
Quantitative Data Summary:
| Parameter | Value | Notes |
| Reactants | ||
| Allyl Cyanide | 1.0 - 1.2 molar equivalents | A slight excess may be used to ensure complete consumption of the silane. |
| Dichloromethylsilane | 1.0 molar equivalent | |
| Reaction Conditions | ||
| Catalyst Loading | 5 - 50 ppm Pt | Higher loadings do not significantly improve yield and increase costs and potential contamination.[1] |
| Solvent | Anhydrous Toluene | |
| Temperature | 60 - 80 °C | The reaction is often initiated by a slight exotherm. |
| Reaction Time | 2 - 6 hours | Monitor by GC or NMR for completion. |
| Product | ||
| Theoretical Yield | Calculated based on the limiting reagent. | |
| Typical Yield | 70 - 90% | Highly dependent on reaction conditions and purity of reagents. |
Visualizations
Caption: Experimental workflow for the synthesis of Butanenitrile, 4-(dichloromethylsilyl)-.
Caption: Troubleshooting logic for improving the yield of Butanenitrile, 4-(dichloromethylsilyl)-.
References
Side reactions and byproduct formation with 4-(dichloromethylsilyl)butanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(dichloromethylsilyl)butanenitrile. The information is designed to help anticipate and resolve common issues related to side reactions and byproduct formation during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 4-(dichloromethylsilyl)butanenitrile?
A1: 4-(dichloromethylsilyl)butanenitrile possesses two primary reactive functional groups: the dichloromethylsilyl group and the nitrile group. The silicon-chlorine bonds are highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. The nitrile group can also undergo hydrolysis under acidic or basic conditions, or be reduced to an amine.
Q2: What are the most common side reactions during the synthesis of 4-(dichloromethylsilyl)butanenitrile via hydrosilylation?
A2: The synthesis of 4-(dichloromethylsilyl)butanenitrile is typically achieved through the hydrosilylation of allyl cyanide with dichloromethylsilane. The most common side reaction is the formation of the undesired Markovnikov addition product, where the silicon atom attaches to the internal carbon of the former double bond, instead of the desired terminal carbon (anti-Markovnikov product).[1] Other potential issues include incomplete reaction and catalyst deactivation.
Q3: My reaction involving 4-(dichloromethylsilyl)butanenitrile has turned cloudy and is fuming. What is happening?
A3: This is a classic sign of hydrolysis of the dichlorosilyl group. The compound reacts readily with atmospheric moisture, producing hydrogen chloride (HCl) gas (fuming) and forming siloxanes, which are often insoluble and cause the cloudy appearance. It is crucial to handle 4-(dichloromethylsilyl)butanenitrile under strictly anhydrous conditions.
Q4: Can the nitrile group react with the silyl group within the same molecule (intramolecular reaction)?
A4: While intramolecular cyclizations involving nitriles and other functional groups like alkenes are known, specific intramolecular reactions between the dichlorosilyl group and the nitrile in 4-(dichloromethylsilyl)butanenitrile are not well-documented in the literature.[2][3][4] However, under certain conditions, such as high temperatures or in the presence of specific catalysts, the possibility of such reactions should not be entirely dismissed.
Q5: What byproducts can I expect from the thermal decomposition of 4-(dichloromethylsilyl)butanenitrile?
A5: When heated to decomposition, 4-(dichloromethylsilyl)butanenitrile is expected to release toxic and corrosive fumes. Based on the decomposition of similar organochlorosilanes and nitrile-containing compounds, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), silicon dioxide, nitrogen oxides (NOx), hydrogen cyanide, and hydrogen chloride gas.[5][6]
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of 4-(dichloromethylsilyl)butanenitrile in synthesis | 1. Incomplete reaction. 2. Formation of Markovnikov byproduct. 3. Catalyst deactivation. 4. Hydrolysis of the product during workup. | 1. Increase reaction time or temperature. 2. Optimize catalyst and reaction conditions to favor anti-Markovnikov addition. 3. Use a fresh, active catalyst and ensure reactants are free of impurities. 4. Perform workup under strictly anhydrous conditions. |
| Presence of an isomeric impurity in the final product | Formation of the Markovnikov addition product during hydrosilylation. | Purify the product using fractional distillation under reduced pressure. Optimize the hydrosilylation reaction to improve regioselectivity. |
| Product is cloudy and/or acidic | Hydrolysis of the dichlorosilyl group due to exposure to moisture. | 1. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents and reagents. 3. Store the compound in a tightly sealed container with a desiccant. |
| Formation of a white precipitate during reaction or storage | Polymerization/oligomerization through the formation of siloxane bonds due to hydrolysis. | Ensure all equipment is thoroughly dried and reactions are run under an inert atmosphere. |
| Unexpected peaks in GC-MS analysis of a subsequent reaction | 1. Hydrolysis of the nitrile group to an amide or carboxylic acid. 2. Reaction with nucleophilic reagents at the silicon center. | 1. Control the pH of the reaction mixture; avoid strong acids or bases if nitrile hydrolysis is not desired. 2. Protect the dichlorosilyl group or use reagents compatible with this functionality. |
Experimental Protocols
Protocol 1: Detection and Characterization of Hydrosilylation Byproducts by GC-MS
Objective: To identify and quantify the desired anti-Markovnikov product and the major byproduct (Markovnikov adduct) from the synthesis of 4-(dichloromethylsilyl)butanenitrile.
Methodology:
-
Sample Preparation:
-
Carefully take an aliquot (approximately 0.1 mL) from the crude reaction mixture under an inert atmosphere.
-
Dilute the aliquot with 1 mL of anhydrous hexane or another suitable anhydrous solvent.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the anti-Markovnikov and Markovnikov products by their retention times and mass spectra.
-
The mass spectrum of 4-(dichloromethylsilyl)butanenitrile will show characteristic isotopic patterns for the two chlorine atoms.
-
Quantify the relative amounts of each isomer by integrating the respective peak areas in the total ion chromatogram.
-
Protocol 2: Monitoring Hydrolysis of 4-(dichloromethylsilyl)butanenitrile by FT-IR
Objective: To detect the presence of hydrolysis byproducts (siloxanes and carboxylic acids/amides).
Methodology:
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates.
-
For solid byproducts, they can be analyzed as a KBr pellet or using an ATR accessory.
-
-
FT-IR Analysis:
-
Instrument: Fourier Transform Infrared Spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Look for the appearance or increase in the intensity of the following characteristic absorption bands:
-
Si-O-Si (Siloxane): A broad and strong absorption in the region of 1000-1100 cm⁻¹.
-
O-H (from silanols or carboxylic acid): A broad absorption in the region of 3200-3600 cm⁻¹.
-
C=O (from carboxylic acid or amide): A strong absorption in the region of 1650-1750 cm⁻¹.
-
N-H (from amide): Absorptions in the region of 3100-3500 cm⁻¹.
-
-
A decrease in the intensity of the Si-Cl bands (around 450-600 cm⁻¹) would also indicate hydrolysis.
-
Visualizations
Caption: Synthesis of 4-(dichloromethylsilyl)butanenitrile and a common byproduct.
Caption: Common hydrolysis byproducts of 4-(dichloromethylsilyl)butanenitrile.
References
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Intramolecular Cyclization via Direct C-H Addition to Nitriles: Skeletal Diverse Synthesis of Fused Polycyclic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification techniques for (3-Cyanopropyl)methyldichlorosilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Cyanopropyl)methyldichlorosilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying crude (3-Cyanopropyl)methyldichlorosilane?
A1: The most effective and commonly used method for purifying (3-Cyanopropyl)methyldichlorosilane is fractional vacuum distillation. This technique is essential for separating the desired product from starting materials, catalysts, and side-products with different boiling points. Due to the compound's sensitivity to moisture, the distillation must be performed under anhydrous conditions.
Q2: What are the main impurities found in crude (3-Cyanopropyl)methyldichlorosilane?
A2: Common impurities can originate from the synthesis process, which is typically the hydrosilylation of allyl cyanide with methyldichlorosilane, or from degradation. Potential impurities include:
-
Unreacted starting materials: Allyl cyanide and methyldichlorosilane.
-
Catalyst residues: Platinum-based catalysts (e.g., Karstedt's catalyst) are often used in the synthesis.
-
Side-products of hydrosilylation: Isomers of the main product and products from side reactions.
-
Hydrolysis and condensation products: Exposure to moisture leads to the formation of silanols, which can condense to form disiloxanes and other oligomeric siloxanes.[1][2][3] These are often higher boiling and can lead to increased viscosity or the formation of solids.
-
Thermally induced decomposition products: At elevated temperatures, chlorosilanes can undergo decomposition.[4]
Q3: Why is it crucial to handle (3-Cyanopropyl)methyldichlorosilane under an inert atmosphere?
A3: (3-Cyanopropyl)methyldichlorosilane is highly reactive towards moisture. The silicon-chlorine bonds are susceptible to hydrolysis, reacting with water to form silanols and releasing corrosive hydrogen chloride (HCl) gas.[1][2] The resulting silanols are unstable and readily condense to form siloxane oligomers, which are impurities.[3][5] Therefore, all handling, transfers, and purification steps must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the product.
Q4: How can I monitor the purity of (3-Cyanopropyl)methyldichlorosilane during purification?
A4: The purity of the fractions obtained during distillation can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of volatile impurities. A capillary column suitable for non-polar to mid-polar compounds is typically used.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of (3-Cyanopropyl)methyldichlorosilane.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity of Distilled Product | 1. Inefficient fractional distillation column: The column may not have enough theoretical plates to separate components with close boiling points. 2. Distillation rate is too fast: A high distillation rate reduces the number of vaporization-condensation cycles, leading to poor separation. 3. Fluctuations in vacuum pressure: Unstable vacuum can cause inconsistent boiling and poor separation. 4. Product decomposition: Heating the distillation pot to excessively high temperatures can cause thermal degradation of the product. | 1. Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). 2. Reduce the heating rate to ensure a slow and steady collection of the distillate (e.g., 1-2 drops per second). 3. Check the vacuum system for leaks and ensure the vacuum pump is operating correctly. Use a vacuum regulator for better control. 4. Use a high-vacuum pump to lower the boiling point and reduce the required pot temperature. Ensure the heating mantle is set to the lowest effective temperature. |
| Product Appears Cloudy or Contains Solid Precipitate | 1. Hydrolysis due to moisture contamination: The presence of water in the crude product or the distillation apparatus. 2. Formation of high molecular weight oligomers: Condensation of silanol impurities. | 1. Ensure all glassware is thoroughly dried before use. Handle the crude product and perform the distillation under a strict inert atmosphere. 2. If the crude product is already contaminated, a preliminary filtration (under inert atmosphere) might be necessary. Ensure the distillation is performed promptly after synthesis. |
| "Bumping" or Uncontrolled Boiling During Distillation | 1. Absence of a boiling aid: Lack of nucleation sites for smooth boiling. 2. Heating too rapidly: Superheating of the liquid followed by sudden, violent boiling. | 1. Use a magnetic stirrer and a PTFE-coated stir bar in the distillation flask. Boiling chips are not effective under vacuum. 2. Increase the temperature of the heating mantle gradually. |
| No Product Distilling Over at the Expected Temperature/Pressure | 1. Vacuum is too high (pressure too low): The boiling point may be significantly lower than anticipated, potentially below the temperature of the condenser. 2. Thermometer placement is incorrect: The thermometer bulb must be positioned correctly within the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid. 3. Blockage in the distillation path. | 1. Consult a pressure-temperature nomograph to estimate the boiling point at the achieved vacuum. If necessary, slightly reduce the vacuum. 2. Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. 3. Check for any blockages in the condenser or adapter. |
Experimental Protocols
Fractional Vacuum Distillation of (3-Cyanopropyl)methyldichlorosilane
Objective: To purify crude (3-Cyanopropyl)methyldichlorosilane by removing lower and higher boiling impurities.
Materials:
-
Crude (3-Cyanopropyl)methyldichlorosilane
-
Dry, inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column, 20-30 cm)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks (multiple, appropriately sized)
-
Vacuum adapter
-
Cold trap (optional, but recommended)
-
Vacuum pump
-
Heating mantle with magnetic stirrer
-
PTFE-coated stir bar
-
Thermometer
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Apparatus Setup:
-
Thoroughly dry all glassware in an oven and assemble the distillation apparatus while still warm, flushing with a stream of inert gas.
-
Place a PTFE-coated stir bar in the round-bottom distillation flask.
-
Connect the fractionating column to the flask, followed by the distillation head, thermometer, condenser, and vacuum adapter with receiving flasks.
-
Ensure all joints are properly sealed (use of vacuum grease is recommended). . Connect the apparatus to a vacuum pump via a cold trap.
-
-
Distillation:
-
Transfer the crude (3-Cyanopropyl)methyldichlorosilane to the distillation flask under an inert atmosphere.
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved (e.g., 1-5 mmHg), begin to gently heat the distillation flask using the heating mantle.
-
Collect any low-boiling fractions (e.g., residual starting materials) in the first receiving flask.
-
Slowly increase the temperature. The main fraction of (3-Cyanopropyl)methyldichlorosilane should distill at approximately 79-82 °C at 1 mmHg.[6][7]
-
Collect the main product in a clean, pre-weighed receiving flask. Monitor the temperature closely; a stable boiling point indicates a pure fraction.
-
After the main fraction has been collected, any high-boiling residue will remain in the distillation flask.
-
Discontinue heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum under a counter-flow of inert gas.
-
Store the purified product under an inert atmosphere in a tightly sealed container.
-
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of (3-Cyanopropyl)methyldichlorosilane and identify any volatile impurities.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or similar
-
Mass Spectrometer: Agilent 5977A or similar
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a column with a cyanopropyl phase for better separation of polar compounds.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 35-400 amu
Sample Preparation:
-
Due to the reactivity of the compound, sample preparation must be conducted in a dry environment.
-
Prepare a dilute solution of the (3-Cyanopropyl)methyldichlorosilane sample in an anhydrous, inert solvent (e.g., dichloromethane or hexane). A concentration of approximately 1 mg/mL is a good starting point.
-
Transfer the solution to a GC vial with a septum cap.
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the purity based on the relative peak areas.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
Visualizations
Caption: Workflow for the Purification of (3-Cyanopropyl)methyldichlorosilane.
Caption: Troubleshooting Logic for Distillation Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 3. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-CYANOPROPYLMETHYLDICHLOROSILANE | [gelest.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Silylation with Butanenitrile, 4-(dichloromethylsilyl)-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions and troubleshooting issues encountered during silylation reactions using Butanenitrile, 4-(dichloromethylsilyl)-.
Frequently Asked Questions (FAQs)
Q1: What is Butanenitrile, 4-(dichloromethylsilyl)-, and what are its primary applications?
Butanenitrile, 4-(dichloromethylsilyl)- (CAS No. 1190-16-5) is a versatile silylating agent.[1][2][3] Its key feature is the dichlorosilyl group, which is highly reactive towards nucleophiles like alcohols, amines, and thiols, allowing for the introduction of a silyl protecting group.[4] The presence of a nitrile functionality offers potential for further synthetic transformations.[4] Its primary application is in organic synthesis for the protection of hydroxyl, amino, and thiol groups.
Q2: What are the main advantages of using a dichlorosilyl reagent like this one?
Dichlorosilanes are highly reactive intermediates that can undergo a variety of transformations. The two chlorine atoms allow for the sequential or simultaneous reaction with two nucleophiles, potentially leading to the formation of cyclic silyl ethers or other complex structures. The reactivity of the silicon-chlorine bonds allows for the facile introduction of a wide range of substituents.[4]
Q3: What safety precautions should be taken when handling Butanenitrile, 4-(dichloromethylsilyl)-?
Butanenitrile, 4-(dichloromethylsilyl)- is harmful if swallowed and causes severe skin burns and eye damage.[5] It is a colorless liquid that can fume in air due to its reaction with moisture, releasing HCl gas.[6] Therefore, it is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[7] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.
Q4: How should I store Butanenitrile, 4-(dichloromethylsilyl)-?
Due to its high sensitivity to moisture, this reagent should be stored in a tightly sealed container under an inert atmosphere. It is advisable to store it in a cool, dry place away from sources of moisture and incompatible materials such as acids and bases.
Q5: Will the nitrile group interfere with the silylation reaction?
Under typical silylation conditions, the nitrile group is generally stable and does not interfere with the reaction of the dichlorosilyl group with alcohols, amines, or thiols.[8] However, under harsh conditions, such as strong acids or bases, or with specific reducing agents, the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine.[8][9][10]
Troubleshooting Guides
Guide 1: Low or No Product Formation
Issue: The reaction shows little to no formation of the desired silylated product, with a significant amount of unreacted starting material remaining.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Dichlorosilanes are extremely sensitive to moisture. Traces of water in the solvent, on the glassware, or in the starting material will lead to hydrolysis of the reagent, forming unreactive siloxanes. Solution: Rigorously dry all glassware (flame-dry under vacuum or oven-dry at >120°C for several hours). Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled from an appropriate drying agent. Ensure the starting material is anhydrous.[7][11] |
| Inactive Silylating Agent | The reagent may have degraded due to improper storage or handling. Solution: Use a fresh bottle of Butanenitrile, 4-(dichloromethylsilyl)- or a properly stored aliquot. Handle the reagent exclusively under an inert atmosphere. |
| Insufficient Base | An inadequate amount of base will not effectively neutralize the HCl generated during the reaction, which can lead to side reactions or inhibit the desired reaction. Solution: Use at least two equivalents of a suitable base (e.g., triethylamine, pyridine, or imidazole) per equivalent of the dichlorosilane. For less reactive substrates, a stronger base or a catalytic amount of a superbase may be necessary. |
| Steric Hindrance | The substrate (alcohol, amine, or thiol) may be sterically hindered, slowing down the reaction rate. Solution: Increase the reaction temperature and/or reaction time. Consider using a less hindered base. For highly hindered substrates, a more reactive silylating agent might be required, although Butanenitrile, 4-(dichloromethylsilyl)- is already quite reactive. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
Guide 2: Formation of Multiple Products or Byproducts
Issue: The reaction mixture shows the desired product along with significant amounts of other spots on TLC or peaks in GC/MS.
| Potential Cause | Recommended Solution |
| Hydrolysis of the Silylating Agent | As mentioned in Guide 1, moisture leads to the formation of siloxanes, which will appear as byproducts. Solution: Ensure strictly anhydrous conditions.[7] |
| Incomplete Reaction | If the reaction is not driven to completion, you will observe both starting material and product. Solution: Increase the reaction time, temperature, or the equivalents of the silylating agent and base.[7] |
| Reaction with Both Chlorine Atoms | If the substrate has multiple nucleophilic sites or if the stoichiometry is not carefully controlled, the dichlorosilane can react with two molecules of the substrate. Solution: Use a controlled stoichiometry of the silylating agent. For monofunctionalization, a slight excess of the substrate might be beneficial. |
| Side Reactions of the Nitrile Group | Although unlikely under standard conditions, forcing conditions could lead to reactions involving the nitrile group. Solution: Maintain mild reaction conditions (e.g., room temperature or slightly elevated). Avoid strong acids or reducing agents if the nitrile group needs to be preserved. |
| Cleavage of the Silyl Ether During Workup/Purification | Silyl ethers can be sensitive to acidic conditions.[11] Solution: During aqueous workup, use a mild base like saturated sodium bicarbonate solution. For purification by flash chromatography, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1%).[7] |
Experimental Protocols
The following are representative protocols for the silylation of various functional groups with Butanenitrile, 4-(dichloromethylsilyl)-. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Silylation of a Primary Alcohol
This protocol describes the protection of a primary alcohol as a silyl ether.
Materials:
-
Primary alcohol
-
Butanenitrile, 4-(dichloromethylsilyl)-
-
Triethylamine (Et3N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary alcohol (1.0 eq) and anhydrous DCM (to make a 0.1 M solution).
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of Butanenitrile, 4-(dichloromethylsilyl)- (1.1 eq) in anhydrous DCM.
-
Add the silylating agent solution dropwise to the alcohol solution at 0 °C over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Expected Outcome: High yield of the corresponding silyl ether.
Table 1: Representative Reaction Conditions for Silylation of Alcohols
| Substrate | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Butanol | Et3N (2.2) | DCM | 25 | 2 | 95 |
| Benzyl Alcohol | Pyridine (2.2) | CH3CN | 25 | 3 | 92 |
| Cyclohexanol | Imidazole (2.5) | DMF | 40 | 6 | 88 |
| tert-Butanol | Imidazole (3.0) | DMF | 60 | 24 | 65 |
Note: These are representative yields and will vary depending on the specific substrate and reaction scale.
Visualizations
Experimental Workflow
Caption: General experimental workflow for silylation reactions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield silylation reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Consecutive β,β′‐Selective C(sp3)−H Silylation of Tertiary Amines with Dihydrosilanes Catalyzed by B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Incomplete Derivatization with Dichlorosilyl Agents
Welcome to the technical support center for derivatization with dichlorosilyl agents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What are dichlorosilyl agents and what are they used for?
Dichlorosilyl agents, such as dichlorodimethylsilane (DCDMS), are bifunctional derivatizing reagents used in gas chromatography (GC) and mass spectrometry (MS) to modify analytes containing active hydrogen atoms. They are particularly useful for derivatizing compounds with two functional groups in close proximity, such as diols, to form stable cyclic derivatives. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and resolution.[1]
Q2: My derivatization reaction is incomplete. What are the most common causes?
Incomplete derivatization is a frequent issue and can stem from several factors. The most common culprits include:
-
Presence of Moisture: Dichlorosilyl agents are highly sensitive to moisture. Water will readily react with the agent, consuming it and preventing it from reacting with your analyte.[2]
-
Suboptimal Reaction Temperature: The reaction kinetics may be too slow at room temperature, especially for sterically hindered analytes.[3]
-
Insufficient Reaction Time: The reaction may not have had enough time to proceed to completion.
-
Incorrect Stoichiometry: An insufficient amount of the dichlorosilyl agent relative to the analyte will result in an incomplete reaction.[4]
-
Steric Hindrance: Bulky functional groups near the reaction site can hinder the approach of the derivatizing agent.
-
Interfering Substances: Components in the sample matrix can compete with the analyte for the derivatizing agent or inhibit the reaction.[5]
Q3: I'm observing multiple peaks for a single analyte in my chromatogram. What could be the cause?
The presence of multiple peaks for a single analyte often points to incomplete derivatization, where you may be detecting both the un-derivatized analyte and the derivatized product. It can also be caused by:
-
Formation of Intermediates: The reaction may be stalling at an intermediate stage, especially if only one of the two chlorine atoms has reacted.
-
Side Reactions: The dichlorosilyl agent may react with other functional groups in your analyte or with components of the sample matrix.[6]
-
Analyte Degradation: The reaction conditions, such as high temperature, may be causing your analyte to degrade.[7]
Q4: How can I improve the yield of my derivatization reaction?
To improve the derivatization yield, consider the following optimization strategies:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[2] Store derivatizing agents under an inert atmosphere and away from moisture.
-
Optimize Reaction Temperature and Time: Experiment with a range of temperatures and reaction times. For sterically hindered compounds, a higher temperature and longer reaction time may be necessary.
-
Increase Reagent Concentration: Use a molar excess of the dichlorosilyl agent to drive the reaction to completion. A 2:1 molar ratio of the silylating agent to active hydrogens is a good starting point.
-
Use a Catalyst: A base, such as pyridine, can be used to catalyze the reaction and neutralize the hydrochloric acid (HCl) byproduct.[8][9]
-
Sample Clean-up: If you are working with a complex matrix, consider a sample clean-up step, such as solid-phase extraction (SPE), prior to derivatization to remove interfering substances.[5]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions when working with dichlorosilyl derivatizing agents.
| Symptom | Possible Cause | Recommended Solution |
| No or very small product peak | Presence of moisture in the reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents. Store reagents under inert gas.[2] |
| Insufficient reagent amount. | Increase the molar excess of the dichlorosilyl agent. | |
| Low reaction temperature or short reaction time. | Increase the reaction temperature and/or extend the reaction time.[3] | |
| Inactive reagent. | Use a fresh bottle of the derivatizing agent. | |
| Multiple peaks for a single analyte | Incomplete derivatization. | Optimize reaction conditions (temperature, time, reagent concentration).[10] |
| Steric hindrance. | Consider a less bulky derivatizing agent if possible, or use more forcing reaction conditions (higher temperature, longer time). | |
| Side reactions with matrix components. | Perform a sample clean-up prior to derivatization.[5] | |
| Peak tailing | Presence of underivatized analyte. | Re-optimize the derivatization procedure to ensure complete reaction. |
| Active sites in the GC inlet or column. | Use a deactivated liner and column. Regularly replace the liner and trim the column.[11] | |
| Baseline noise or ghost peaks | Excess derivatizing reagent or byproducts. | Quench the reaction and consider a clean-up step after derivatization. Use a lower concentration of the derivatizing agent if possible.[6] |
| Contamination from reagents or vials. | Use high-purity reagents and solvents. Thoroughly clean all glassware. |
Experimental Protocols
Protocol 1: General Derivatization of a Diol with Dichlorodimethylsilane (DCDMS)
This is a general guideline and may require optimization for your specific analyte.
Reagents and Materials:
-
Analyte containing a diol functional group
-
Dichlorodimethylsilane (DCDMS)
-
Anhydrous pyridine (catalyst and acid scavenger)
-
Anhydrous aprotic solvent (e.g., toluene, hexane)
-
Dry reaction vial with a screw cap
-
Heating block or water bath
-
Nitrogen gas line for drying
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the analyte into a dry reaction vial. If the analyte is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous toluene (or other suitable solvent) to dissolve the analyte. Add 50 µL of anhydrous pyridine.
-
Derivatization: Add a 2 to 10-fold molar excess of DCDMS to the vial.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 1-2 hours. The optimal time and temperature should be determined experimentally.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample can then be directly analyzed by GC-MS. If a precipitate (pyridinium hydrochloride) forms, centrifuge the sample and analyze the supernatant.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete derivatization with dichlorosilyl agents.
Signaling Pathway of Derivatization
The following diagram illustrates the general reaction pathway for the derivatization of a diol with a dichlorosilyl agent.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 10. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 11. benchchem.com [benchchem.com]
Preventing hydrolysis of Butanenitrile, 4-(dichloromethylsilyl)- during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving Butanenitrile, 4-(dichloromethylsilyl)-. The primary challenge in handling this compound is its high sensitivity to moisture, which can lead to hydrolysis of the dichloromethylsilyl group, impacting reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is Butanenitrile, 4-(dichloromethylsilyl)- and why is it sensitive to moisture?
Butanenitrile, 4-(dichloromethylsilyl)- is an organosilane compound containing a dichlorosilyl functional group. This group is highly reactive towards nucleophiles, particularly water. The silicon-chlorine bonds are readily attacked by water molecules, leading to a rapid hydrolysis reaction. This sensitivity is a common characteristic of chlorosilanes.[1][2]
Q2: What are the visible signs of hydrolysis of Butanenitrile, 4-(dichloromethylsilyl)-?
The most immediate sign of hydrolysis is the evolution of white fumes upon exposure to atmospheric moisture. These fumes are hydrogen chloride (HCl) gas, a byproduct of the reaction. In solution, hydrolysis can be indicated by the formation of a white precipitate or cloudiness, which is due to the formation of insoluble siloxane oligomers or polymers.
Q3: What are the consequences of premature hydrolysis in my reaction?
Premature hydrolysis of Butanenitrile, 4-(dichloromethylsilyl)- can lead to several undesirable outcomes:
-
Reduced Yield: The active dichlorosilyl group is consumed by water before it can participate in the intended reaction, leading to lower yields of the desired product.
-
Formation of Byproducts: The hydrolysis products, primarily siloxanes and HCl, can catalyze unwanted side reactions or complicate the purification of the final product.
-
Inconsistent Results: The extent of hydrolysis can vary between experiments depending on the level of moisture contamination, leading to poor reproducibility.
Q4: How should I properly store Butanenitrile, 4-(dichloromethylsilyl)-?
To prevent hydrolysis during storage, Butanenitrile, 4-(dichloromethylsilyl)- should be kept in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). The container should be stored in a cool, dry place. It is advisable to handle the compound in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.
Q5: Can the nitrile group in Butanenitrile, 4-(dichloromethylsilyl)- also hydrolyze?
Yes, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, typically under acidic or basic conditions with heating. However, the hydrolysis of the dichlorosilyl group is a much faster and more facile process that occurs readily upon contact with neutral water at room temperature. Therefore, preventing the hydrolysis of the silyl group is the primary concern during most reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with Butanenitrile, 4-(dichloromethylsilyl)-.
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction fails to initiate or proceeds with low yield. | Hydrolysis of Butanenitrile, 4-(dichloromethylsilyl)-: The reagent was likely exposed to moisture before or during the reaction. | 1. Rigorously Dry All Glassware and Solvents: - Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use. - Use freshly distilled, anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). - Consider using a commercial solvent purification system. |
| Inactive other reagents (e.g., Grignard reagent): If using in a Grignard reaction, the magnesium surface may be oxidized, or the Grignard reagent may have been quenched by moisture. | 2. Ensure Inert Atmosphere: - Perform the reaction under a positive pressure of a dry inert gas (nitrogen or argon) using a Schlenk line or in a glovebox.[3] - Use rubber septa and syringe techniques for transferring liquids. | |
| Formation of a white precipitate during the reaction. | Hydrolysis and subsequent condensation: The formation of a white solid is a strong indicator of siloxane formation due to the reaction of the dichlorosilyl group with water. | 1. Review Moisture Exclusion Techniques: - Re-evaluate all steps of the experimental setup for potential sources of moisture ingress. - Ensure septa are not punctured excessively and provide a good seal. - Purge the reaction vessel thoroughly with inert gas before adding reagents. |
| 2. Use Fresh Reagents: - Use a freshly opened bottle of Butanenitrile, 4-(dichloromethylsilyl)- or purify the existing stock by distillation under reduced pressure and inert atmosphere. | ||
| Product is contaminated with siloxane byproducts. | Inefficient moisture control: Even small amounts of water can lead to the formation of siloxane impurities that can be difficult to separate from the desired product. | 1. Optimize Purification: - Use column chromatography with deactivated silica gel (by adding a small percentage of a non-protic eluent modifier like triethylamine to the solvent system) to minimize on-column hydrolysis. - Consider distillation under high vacuum for purification if the product is thermally stable. |
| 2. Analytical Characterization: - Use techniques like GC-MS or NMR to identify the siloxane impurities.[4][5][6][7][8][9][10] ¹H NMR can show broad peaks corresponding to Si-OH groups, while ²⁹Si NMR can directly probe the silicon environment. |
Experimental Protocols
General Protocol for Handling Butanenitrile, 4-(dichloromethylsilyl)- under Anhydrous Conditions
This protocol outlines the general steps for setting up a reaction involving Butanenitrile, 4-(dichloromethylsilyl)- while minimizing the risk of hydrolysis.
Materials:
-
Butanenitrile, 4-(dichloromethylsilyl)-
-
Anhydrous solvent (e.g., THF, diethyl ether, dichloromethane)
-
Other reagents (dried and degassed)
-
Schlenk line or glovebox
-
Oven-dried or flame-dried glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles (oven-dried)
-
Rubber septa
-
Inert gas (high purity nitrogen or argon)
Procedure:
-
Glassware Preparation: Thoroughly wash and oven-dry all glassware at a minimum of 120°C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of dry inert gas.
-
Inert Atmosphere: Connect the reaction flask to a Schlenk line and subject it to at least three cycles of evacuating and backfilling with inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent and any solid reagents to the reaction flask under a positive pressure of inert gas.
-
Liquid Reagent Transfer: Transfer Butanenitrile, 4-(dichloromethylsilyl)- and other liquid reagents using a dry, gas-tight syringe.
-
Flush the syringe with inert gas before drawing up the liquid.
-
Pierce the septum of the reagent bottle and the reaction flask to transfer the liquid.
-
-
Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, GC, NMR). If taking samples for analysis, do so under a positive pressure of inert gas.
-
Work-up: Quench the reaction using an appropriate anhydrous method if necessary, before exposing the reaction mixture to aqueous solutions.
Visualizations
Caption: Troubleshooting workflow for preventing hydrolysis.
Caption: Hydrolysis and condensation pathway.
References
- 1. globalsilicones.org [globalsilicones.org]
- 2. CHLOROSILANES - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. NMR detection and study of hydrolysis of HNO-derived sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Detailed chemical structure analysis by NMR - IsoLife [isolife.nl]
Technical Support Center: Troubleshooting Peak Tailing in GC-MS Analysis of Silylated Compounds
Welcome to the technical support center for troubleshooting peak tailing in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of silylated compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to asymmetrical peaks in their chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing silylated compounds with GC-MS?
Peak tailing for silylated compounds in GC-MS analysis can stem from several factors, which can be broadly categorized into two main areas: issues related to the derivatization process and problems within the GC-MS system itself.
-
Derivatization Issues: Incomplete silylation reactions leave behind unreacted polar functional groups (-OH, -NH, -COOH) on the analyte, which can interact strongly with active sites in the GC system. Additionally, the silyl derivatives can be susceptible to hydrolysis, reverting to their original polar form, especially in the presence of moisture.[1]
-
GC-MS System Issues: Active sites, such as exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the GC column, or glass wool packing, can cause strong secondary interactions with even slightly polar silylated compounds.[1][2][3] Physical problems like improper column installation, dead volumes, or contamination in the flow path can also lead to peak tailing.[2][4][5][6]
Q2: How can I determine if my silylation reaction is incomplete?
Incomplete silylation can be diagnosed through your chromatographic results. Key indicators include:
-
Tailing Peaks: The unreacted or partially reacted analyte will be more polar and interact more strongly with the GC system, resulting in tailing peaks.
-
Multiple Peaks for a Single Analyte: You might observe a sharp peak for the desired silyl derivative and a broader, tailing peak at a later retention time corresponding to the underivatized analyte.[1]
-
Poor Reproducibility: Variable derivatization efficiency between samples will lead to poor precision in peak areas and unreliable quantitative results.[1]
-
Mass Spectra Analysis: When using a mass spectrometer, you can identify the presence of both the derivatized and underivatized compound by examining the mass spectra across the tailing peak or in poorly resolved peaks.[1]
Q3: My peaks are tailing even though I'm confident my derivatization is complete. What parts of the GC-MS system should I investigate?
If you are certain the derivatization is complete, the peak tailing is likely due to activity or physical problems within the GC-MS system. Here's a prioritized checklist of what to inspect:
-
Inlet Liner: The liner is a common source of activity. Replace it with a fresh, deactivated liner. Even new liners can have active sites, so using a high-quality inert liner is recommended.[7][8][9]
-
GC Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes and turbulence, leading to peak tailing for all compounds.[2][5][8] Ensure the column is cut cleanly and squarely and installed according to the manufacturer's instructions.
-
Column Contamination: The front end of the column can become contaminated with non-volatile residues from your samples. Trimming 10-20 cm from the front of the column can often resolve this issue.[4][10][11]
-
Inlet Maintenance: Besides the liner, other components in the inlet can cause problems. Regularly replace the septum and O-rings to prevent leaks and contamination.[4]
-
Column Activity: Over time, the stationary phase of the column can degrade, exposing active sites. If trimming the column doesn't help, you may need to replace it, preferably with an inert column if you frequently analyze active compounds.[3][4]
Q4: Can the choice of silylation reagent affect peak shape?
Yes, the choice of silylation reagent can influence the reaction's completeness and the stability of the resulting derivatives, thereby affecting peak shape. Different silylating reagents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-methyl-N-trimethylsilyltrifluoroacetamide (MTBSTFA), have varying reactivities.[12][13] For instance, MSTFA is a strong and volatile silylating agent that often produces clean reaction byproducts.[12][14] The stability of the silyl ether is also a factor; for example, triethylsilyl (TES) ethers are generally more stable against hydrolysis than their trimethylsilyl (TMS) counterparts.[1]
Q5: What is the "reverse solvent effect" and could it be causing my early eluting peaks to tail?
The "reverse solvent effect" can cause peak tailing, particularly for peaks that elute close to the solvent front or a major component peak. This occurs when there is a polarity mismatch between the injection solvent and the stationary phase.[4] If you suspect this is the issue, consider using a retention gap or a guard column to mitigate the effect.[4]
Troubleshooting Guides
Optimizing the Silylation Reaction
A complete and stable derivatization is the first step to achieving symmetrical peaks. The following table summarizes key parameters for optimizing your silylation protocol.
| Parameter | Recommendation | Rationale |
| Reagent Selection | Choose a reagent appropriate for your analyte's functional groups (e.g., MSTFA for hydroxyls, carboxyls, amines). | Different reagents have varying reactivities and byproducts.[12][13][14] |
| Reaction Temperature | A common starting point is 60-80°C. | Optimizes reaction kinetics for complete derivatization.[1] |
| Reaction Time | Typically 15-60 minutes. | Ensures the reaction goes to completion.[1][14] |
| Catalyst | Consider adding 1% Trimethylchlorosilane (TMCS) to reagents like BSTFA or MSTFA. | Enhances the reactivity of the primary silylating agent.[14] |
| Anhydrous Conditions | Ensure samples, solvents, and glassware are completely dry. | Moisture will hydrolyze the silylation reagent and the silylated products.[14][15] |
| Solvent Choice | Use a non-polar, aprotic solvent (e.g., pyridine, acetonitrile). | Certain solvents can influence the derivatization of specific compounds.[16] |
GC-MS System Maintenance for Symmetrical Peaks
If derivatization is not the issue, systematic maintenance of the GC-MS system is crucial.
| Component | Maintenance Action | Frequency | Impact on Peak Tailing |
| Inlet Liner | Replace with a new, deactivated liner. | Regularly, especially with dirty samples. | A primary source of active sites that cause peak tailing.[7][8][17] |
| Septum | Replace the septum. | Routinely, as recommended by the manufacturer. | Prevents leaks and contamination from septum particles.[4][11] |
| O-Rings | Replace inlet O-rings. | During inlet maintenance. | Ensures a proper seal and prevents leaks.[4] |
| GC Column (Front) | Trim 10-20 cm from the inlet end. | When performance degrades or contamination is suspected. | Removes accumulated non-volatile residues and active sites.[4][10][11] |
| GC Column (Installation) | Re-install the column, ensuring a clean, square cut and correct insertion depth. | Whenever a new column is installed or if problems persist. | Prevents dead volumes and flow path disruptions.[2][5][8] |
| Entire GC Column | Condition (bake-out) the column according to the manufacturer's instructions. | After installation or when the baseline is high. | Removes contaminants and ensures a stable baseline.[18] |
Experimental Protocols
Protocol 1: Standard Silylation of Hydroxyl-Containing Compounds
This protocol is a general starting point for the derivatization of compounds containing hydroxyl groups, such as alcohols, phenols, and organic acids.
-
Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all traces of water.[14][15]
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the dried sample residue. Then, add 50 µL of a silylation reagent such as MSTFA.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[1]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Protocol 2: Two-Step Derivatization for Carbonyl-Containing Compounds
For samples containing reactive carbonyl groups (aldehydes and ketones), a two-step process involving methoximation prior to silylation is often necessary to prevent the formation of multiple derivative isomers.
-
Sample Preparation: Dry the sample extract completely as described in Protocol 1.
-
Methoximation: Add 20 µL of a 20 mg/mL solution of Methoxyamine hydrochloride (MeOx) in pyridine. Vortex to dissolve the sample and incubate at 37°C for 90 minutes with agitation.[14][19]
-
Silylation: Add 30 µL of MSTFA to the vial. Recap and incubate at 37°C for 30 minutes with agitation.[14][19]
-
Analysis: Cool the sample to room temperature before injecting 1 µL into the GC-MS.
Visual Guides
Caption: Silylation reaction of a hydroxyl group.
Caption: A logical workflow for troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. it.restek.com [it.restek.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. academic.oup.com [academic.oup.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 16. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of Dichloromethylsilyl Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling, storing, and utilizing dichloromethylsilyl derivatives to ensure their stability and prevent degradation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in dichloromethylsilyl derivatives?
A1: The most common sign of degradation is the evolution of white fumes, which is hydrogen chloride (HCl) gas forming upon contact with moisture in the air. In solution, you might observe the formation of a white precipitate (siloxanes) or general cloudiness, indicating hydrolysis has occurred.
Q2: What is the main cause of instability in dichloromethylsilyl derivatives?
A2: The primary cause of instability is their high sensitivity to moisture. The silicon-chlorine (Si-Cl) bonds are highly susceptible to nucleophilic attack by water, leading to a rapid hydrolysis reaction. This reaction forms silanols (R-Si(OH)2-CH3), which can then condense to form polysiloxane chains and release hydrochloric acid (HCl).
Q3: What are the consequences of using a degraded dichloromethylsilyl derivative in my experiment?
A3: Using a degraded derivative can lead to several negative outcomes:
-
Reduced Yield: The active silylating agent is consumed by reacting with moisture, leaving less available for your desired reaction.
-
Formation of Byproducts: The resulting siloxanes and HCl can interfere with your reaction or complicate the purification of your target molecule.
-
Poor Reproducibility: The extent of degradation can vary between experiments, leading to inconsistent and unreliable results.
Q4: How should I properly store dichloromethylsilyl derivatives to ensure long-term stability?
A4: To maximize stability, these derivatives should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture.[1] The use of a desiccator or a dry box is highly recommended for long-term storage. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| White fumes observed upon opening the reagent bottle. | Exposure to atmospheric moisture. | Minimize the time the bottle is open. Handle the reagent in a glovebox or under a positive pressure of inert gas.[1] |
| Low or no product formation in a silylation reaction. | The dichloromethylsilyl derivative has likely hydrolyzed due to moisture contamination in the reaction setup. | Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Consider using a freshly opened bottle of the silylating agent. |
| Formation of a white precipitate in the reaction mixture. | The precipitate is likely polysiloxanes, formed from the hydrolysis of the dichloromethylsilyl derivative. | Review and improve techniques for excluding moisture from the reaction. Filter the reaction mixture before proceeding with the workup, though the desired product yield may be compromised. |
| Inconsistent results between batches of the same reaction. | The stability and purity of the dichloromethylsilyl derivative may vary between uses due to improper handling or storage. | Implement a strict protocol for handling and storing the reagent to minimize exposure to moisture. Consider titrating the reagent before use to determine its active concentration. |
| Reaction mixture turns acidic. | Hydrolysis of the dichloromethylsilyl derivative produces HCl. | In reactions sensitive to acid, consider adding a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to act as an acid scavenger. |
Experimental Protocols
Protocol 1: General Handling Procedure for Dichloromethylsilyl Derivatives Under Inert Atmosphere
Objective: To safely transfer a dichloromethylsilyl derivative from its storage container to a reaction vessel while minimizing exposure to atmospheric moisture.
Materials:
-
Dichloromethylsilyl derivative in a septum-sealed bottle
-
Flame-dried or oven-dried reaction flask with a rubber septum
-
Dry, inert gas source (Nitrogen or Argon) with a manifold
-
Dry syringes and needles
-
Anhydrous solvent (e.g., THF, DCM, Toluene)
Methodology:
-
Preparation: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under a positive pressure of the inert gas.
-
Solvent Addition: Introduce the anhydrous solvent into the reaction flask via a dry syringe.
-
Inert Gas Purge: Purge the syringe with the inert gas by drawing and expelling the gas from the headspace of the reaction flask three times.
-
Reagent Transfer: Pierce the septum of the dichloromethylsilyl derivative bottle with the needle of the purged syringe. Slowly draw the desired volume of the liquid into the syringe.
-
Injection: Immediately transfer the derivative to the reaction flask by injecting it through the septum.
-
Post-Transfer: Remove the syringe and needle. If the reaction is to be heated, ensure a condenser with a drying tube or an inert gas outlet is attached.
Protocol 2: Monitoring Degradation of Dichloromethylsilyl Derivatives using Gas Chromatography (GC)
Objective: To quantify the purity of a dichloromethylsilyl derivative and detect the presence of hydrolysis byproducts.
Methodology:
-
Sample Preparation: In a glovebox or under an inert atmosphere, dilute a small aliquot of the dichloromethylsilyl derivative in an anhydrous, non-protic solvent (e.g., hexane or toluene).
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Detector (FID or TCD) Temperature: 280 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute both the parent compound and any higher-boiling siloxane byproducts.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis: Inject the sample into the GC. The dichloromethylsilyl derivative will have a characteristic retention time. The presence of broader peaks at later retention times often indicates the formation of siloxane oligomers, a sign of degradation. The peak area can be used to estimate the purity of the derivative.
Visualizations
References
Managing exothermic reactions with Butanenitrile, 4-(dichloromethylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions when working with Butanenitrile, 4-(dichloromethylsilyl)-. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide & FAQs
Q1: My reaction is showing an unexpected and rapid temperature increase after adding a nucleophile (e.g., alcohol, amine) to Butanenitrile, 4-(dichloromethylsilyl)-. What is happening and what should I do?
A1: You are likely observing a strong exothermic reaction. The dichloromethylsilyl group is highly reactive towards nucleophiles. This reaction is often vigorous and can lead to a dangerous temperature and pressure increase if not controlled.
Immediate Actions:
-
Stop the addition of the nucleophile immediately.
-
Ensure your cooling bath is at the target low temperature and has sufficient capacity. Add more coolant (e.g., dry ice to an acetone bath) if necessary.
-
Increase the stirring rate to improve heat transfer to the cooling bath.
-
If the temperature continues to rise uncontrollably, be prepared to execute your pre-planned emergency quenching procedure. This may involve adding a pre-cooled, inert solvent to dilute the reaction, followed by a slow, controlled addition of a less reactive quenching agent.
Root Cause Analysis & Prevention:
-
Inadequate Cooling: The cooling bath may not be cold enough or large enough for the scale of your reaction.
-
Addition Rate Too Fast: The nucleophile was likely added too quickly, generating heat faster than the cooling system could remove it.
-
Incorrect Stoichiometry: An excess of the nucleophile can lead to a more rapid reaction.
-
Insufficient Solvent: A more dilute reaction provides a larger thermal mass to absorb the heat generated.
Q2: I've noticed fumes being released from my reaction vessel, and the reaction mixture is darkening. What could be the cause?
A2: Fume generation and color change can indicate thermal decomposition. Butanenitrile, 4-(dichloromethylsilyl)- can decompose at elevated temperatures, potentially releasing toxic and corrosive gases such as hydrogen chloride and hydrogen cyanide.[1][2]
Immediate Actions:
-
Ensure the reaction is being conducted in a well-ventilated fume hood.
-
Lower the reaction temperature immediately by adjusting your heating source or applying external cooling.
-
If you suspect significant decomposition, it is safest to quench the reaction under controlled cooling.
Prevention:
-
Determine the thermal stability of your reaction mixture. Consider running a small-scale trial with temperature monitoring.
-
Maintain a consistent and controlled reaction temperature. Use a reliable temperature controller and monitor the internal reaction temperature.
-
Avoid localized heating. Ensure efficient stirring to distribute heat evenly.
Q3: I accidentally introduced water into my Butanenitrile, 4-(dichloromethylsilyl)- solution, and it's now getting hot. What should I do?
A3: You are experiencing a vigorous and exothermic hydrolysis of the dichlorosilyl group.[3][4] Chlorosilanes react readily with water to produce hydrochloric acid and siloxanes, releasing significant heat.[5][6][7]
Immediate Actions:
-
Treat it as a temperature excursion. Immediately apply external cooling.
-
Do not seal the vessel. The reaction generates hydrogen chloride gas, which can cause a pressure buildup. Ensure the vessel is vented to a scrubber or an appropriate outlet in the fume hood.
-
Once the temperature is under control, you will need to decide if the material can be salvaged or if it needs to be safely quenched and disposed of.
Prevention:
-
Always use dry glassware and solvents. Dry all glassware in an oven and use anhydrous solvents.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Q4: My reaction seems to be proceeding much slower than expected, and I am tempted to increase the temperature. What are the risks?
A4: Increasing the temperature to accelerate the reaction can be risky. While it may increase the rate of the desired reaction, it can also significantly increase the rate of exothermic side reactions or decomposition, potentially leading to a runaway reaction.
Alternative Approaches to Increase Reaction Rate:
-
Catalyst: Investigate if a catalyst can be used to promote the desired reaction at a lower temperature.
-
Solvent: The choice of solvent can influence reaction rates.
-
Reagent Concentration: A higher concentration of reactants may increase the reaction rate, but this should be done cautiously with careful temperature monitoring.
Before increasing the temperature, it is crucial to:
-
Consult the literature for the thermal stability of similar compounds.
-
Perform a small-scale test to observe the effect of a modest temperature increase.
-
Ensure your setup is equipped to handle a potential exotherm.
Data Summary
| Property | Dimethyldichlorosilane | Acetonitrile |
| CAS Number | 75-78-5 | 75-05-8 |
| Molecular Formula | C₂H₆Cl₂Si | C₂H₃N |
| Boiling Point | 70 °C | 81-82 °C |
| Flash Point | -9 °C | 2 °C |
| Decomposition Temp. | Not readily available | 950°C for 99.99% destruction[8] |
| Hazards | Highly flammable, reacts violently with water, causes severe skin burns and eye damage. | Highly flammable, harmful if swallowed or inhaled, causes serious eye irritation. |
Experimental Protocols
General Protocol for the Reaction of Butanenitrile, 4-(dichloromethylsilyl)- with an Alcohol
Disclaimer: This is a general guideline and should be adapted based on the specific alcohol and reaction scale. A thorough risk assessment should be conducted before any experiment.
Materials:
-
Butanenitrile, 4-(dichloromethylsilyl)-
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous, inert solvent (e.g., toluene or hexane)
-
Dry glassware (oven-dried and cooled under inert gas)
-
Schlenk line or glove box for inert atmosphere
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Magnetic stirrer and stir bar
-
Temperature probe
-
Dropping funnel
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. The reaction flask should be equipped with a magnetic stir bar, a temperature probe, a dropping funnel, and a condenser connected to a bubbler.
-
Cooling: Cool the reaction flask to the desired temperature (e.g., -78 °C or 0 °C) in the cooling bath.
-
Reagent Preparation: In the reaction flask, dissolve Butanenitrile, 4-(dichloromethylsilyl)- in the anhydrous solvent. In the dropping funnel, prepare a solution of the alcohol in the same anhydrous solvent.
-
Slow Addition: Begin slow, dropwise addition of the alcohol solution from the dropping funnel to the stirred solution of Butanenitrile, 4-(dichloromethylsilyl)-.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature. The rate of addition should be controlled to maintain the desired temperature and prevent any significant exotherm.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the low temperature for a specified time, then slowly warm to room temperature while continuing to monitor the temperature.
-
Quenching: If necessary, the reaction can be quenched by the slow addition of a pre-cooled, less reactive substance, such as isopropanol, followed by a mixture of isopropanol and water, and finally water.[9] This should be done at a low temperature.
Visualizations
Caption: Troubleshooting workflow for an unexpected exothermic event.
Caption: Logical relationship of reactants leading to an exothermic reaction.
References
- 1. Thermal decomposition products of polyacrylonitrile - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. globalsilicones.org [globalsilicones.org]
- 6. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Chlorosilane - Wikipedia [en.wikipedia.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Hydrosilylation Catalyst Deactivation and Regeneration
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation and regeneration in hydrosilylation processes. It is intended for researchers, scientists, and professionals in drug development who utilize hydrosilylation reactions in their work.
Troubleshooting Guide
This guide addresses common issues encountered during hydrosilylation experiments, focusing on identifying the root cause of catalyst deactivation and providing actionable solutions.
1. Why has my hydrosilylation reaction stopped or slowed down prematurely?
A sudden stop or significant decrease in reaction rate is a common indicator of catalyst deactivation. The following are potential causes and troubleshooting steps:
-
Catalyst Poisoning: This is one of the most frequent causes of rapid deactivation. Certain functional groups or impurities in the reactants or solvent can irreversibly bind to the platinum catalyst, rendering it inactive.[1][2]
-
Common Poisons:
-
Troubleshooting Steps:
-
Analyze Reactants: Review the purity of your olefin and hydrosilane. Consider pre-treating them to remove potential inhibitors.
-
Solvent Purity: Ensure the solvent is of high purity and free from contaminants.
-
Review Additives: Check if any additives, such as adhesion promoters, contain amino functionalities that could poison the catalyst.[3]
-
-
-
Formation of Colloidal Platinum (Platinum Black): The active catalyst, typically a Pt(0) complex, can agglomerate to form inactive colloidal platinum particles, often observed as a darkening or blackening of the reaction mixture.[4][5][6] This is a known deactivation pathway.[5][7]
-
Troubleshooting Steps:
-
Optimize Catalyst Concentration: Using an excessively high catalyst concentration can sometimes promote colloid formation. The typical range for homogeneous platinum catalysts is 5-100 ppm.[3]
-
Control Temperature: High temperatures can accelerate the formation of platinum colloids.[1] Maintain the reaction at the optimal temperature for your specific catalyst system.
-
Use of Stabilizing Ligands: Some catalyst systems include ligands that help stabilize the Pt(0) center and prevent agglomeration.[4]
-
-
-
Incorrect Reaction Conditions:
-
Temperature: While heat can be used to activate some latent catalysts or overcome inhibitors, excessive temperatures can lead to thermal degradation of the catalyst or reactants.[1][8]
-
Reactant Stoichiometry: An imbalance in the ratio of olefin to hydrosilane can affect catalyst stability and lead to side reactions.[9]
-
2. Why is my reaction not starting, or why is there a long induction period?
-
Presence of Inhibitors: Many commercial catalyst formulations contain inhibitors to provide a longer pot life and prevent premature curing at room temperature.[4][10] These inhibitors are typically compounds like acetylenic alcohols (e.g., 2-methyl-3-butyn-2-ol), maleates, or fumarates that form relatively stable complexes with the platinum center.[4][11]
-
Troubleshooting Steps:
-
Thermal Activation: Most inhibited systems require heating to a specific temperature to drive off the inhibitor or break the inhibitor-platinum complex, thus activating the catalyst.[10][11] Consult the catalyst's technical data sheet for the recommended activation temperature.
-
UV Activation: Some specialized catalysts are activated by UV light.[3]
-
-
-
Low Catalyst Activity:
-
Valence State: The most active form of platinum for hydrosilylation is Pt(0). Catalysts in higher oxidation states, like Pt(II) or Pt(IV), may require an induction period for reduction to the active Pt(0) state.[3][6]
-
Catalyst Choice: Different catalysts (e.g., Karstedt's, Ashby's, Lamoreaux's) have different activity levels and are suited for different applications and curing temperatures.[3]
-
Logical Flow for Troubleshooting Catalyst Deactivation
The following diagram outlines a systematic approach to diagnosing issues with your hydrosilylation reaction.
Caption: Troubleshooting workflow for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation in hydrosilylation?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[2] In hydrosilylation, this typically involves the active Pt(0) species being converted into an inactive form through processes like poisoning, agglomeration into colloids (platinum black), or thermal degradation.[1][5][6]
Q2: Can a deactivated homogeneous platinum catalyst be regenerated?
For homogeneous catalysts dissolved in the reaction medium, true regeneration (i.e., restoring a poisoned or agglomerated catalyst to its initial active state in-situ) is generally not practical. The focus is on preventing deactivation in the first place. For heterogeneous catalysts, where the catalyst is on a solid support, regeneration through washing or thermal treatment to remove poisons or coke can be feasible.[2][6][12]
Q3: What are common catalyst poisons I should avoid?
A range of compounds can act as poisons by irreversibly binding to the platinum catalyst. Key substances to avoid in your reactants, solvents, and additives include:
-
Sulfur compounds (sulfides, mercaptans)
-
Chloride ions
-
Silver and tin salts
-
Fertilizers and amino-functional adhesion promoters[3]
-
Phosphines and phosphites
-
Nitrogen-containing heterocycles
Q4: What is the role of an inhibitor in a hydrosilylation catalyst?
Inhibitors are intentionally added to many catalyst formulations to control the reaction kinetics.[4] They form a temporary, relatively inert complex with the platinum, preventing the reaction from occurring at room temperature.[4][10] This provides a longer "pot life," allowing time for mixing and application before curing begins. The catalytic activity is then triggered, usually by heat, which causes the inhibitor to dissociate from the platinum center.[11][13]
Q5: How does temperature affect the catalyst and reaction?
Temperature plays a critical role. It is used to:
-
Activate the catalyst by overcoming the effect of an inhibitor.[10]
-
Increase the reaction rate. However, excessively high temperatures can be detrimental, leading to:
-
Thermal degradation of the catalyst structure.[1]
-
Sintering or agglomeration of the catalyst into inactive colloids.[1][6]
-
Unwanted side reactions.[4]
Q6: What is the Chalk-Harrod Mechanism?
The Chalk-Harrod mechanism is the widely accepted model for platinum-catalyzed hydrosilylation.[4][7] It describes the catalytic cycle through which the Si-H bond is added across the C=C double bond. Understanding this mechanism helps in diagnosing which step might be inhibited or failing.
Chalk-Harrod Catalytic Cycle
The diagram below illustrates the key steps of the Chalk-Harrod mechanism for hydrosilylation.
Caption: The Chalk-Harrod mechanism for hydrosilylation.
Quantitative Data Summary
This table summarizes key quantitative data related to catalyst performance in hydrosilylation.
| Parameter | Typical Value | Significance | Source(s) |
| Homogeneous Catalyst Loading | 5 - 100 ppm (by weight) | Affects reaction rate, cost, and potential for side reactions like colloid formation. | [3] |
| Catalyst:Inhibitor Molar Ratio | 1:1 to 1:100 | Determines the pot life and the conditions required for catalyst activation. A 1:50 ratio is often preferred. | [4] |
| Turnover Frequency (TOF) - Karstedt's Catalyst | ~5.2 x 10⁶ hr⁻¹ | A measure of catalyst activity under specific conditions (1-octene with MD'M). | [12] |
| Turnover Frequency (TOF) - Heterogeneous Pt-GNP | ~4.8 x 10⁶ hr⁻¹ | Demonstrates that well-designed heterogeneous catalysts can achieve activity comparable to homogeneous ones. | [12][14] |
Experimental Protocol: General Procedure for Hydrosilylation with a Platinum Catalyst
This protocol provides a general methodology for a hydrosilylation reaction, highlighting critical steps to avoid catalyst deactivation. Note: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.
-
Reagent Preparation:
-
Ensure the olefin and hydrosilane are of high purity. If necessary, pass them through a short column of activated alumina to remove inhibitors or impurities.
-
Use anhydrous, deoxygenated solvent.
-
-
Reaction Setup:
-
To a dry, inert-atmosphere flask equipped with a magnetic stirrer and condenser, add the olefin and the solvent.
-
Begin stirring and bring the solution to the desired reaction temperature.
-
-
Catalyst Addition:
-
Add the platinum catalyst solution (e.g., Karstedt's catalyst) via syringe. Typical concentrations are in the range of 10-50 ppm of platinum relative to the total reaction mass.
-
-
Hydrosilane Addition:
-
Slowly add the hydrosilane to the reaction mixture dropwise via a syringe pump. This helps to control the reaction exotherm and maintain a stable catalyst environment.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., ¹H NMR, GC, or IR spectroscopy) by observing the disappearance of the Si-H peak (~2100-2200 cm⁻¹ in IR) or the vinyl protons.
-
-
Work-up (if necessary):
-
Once the reaction is complete, the product can be purified. Note that for many applications, such as silicone curing, the product is used directly without removing the catalyst.[3] If purification is required, methods like distillation or chromatography can be employed. The high cost of platinum makes recovery desirable in some industrial settings, often favoring heterogeneous catalysts.[12][14]
-
References
- 1. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 4. mdpi.com [mdpi.com]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qualitas1998.net [qualitas1998.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 11. US9120935B2 - Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 12. aiche.org [aiche.org]
- 13. data.epo.org [data.epo.org]
- 14. Catalyzing Commercialization: Recoverable and Cost-Effective Platinum Catalysts for Hydrosilylation Applications | AIChE [aiche.org]
Validation & Comparative
A Researcher's Guide to Silylation in GC-MS: Comparing Common Reagents for Enhanced Analyte Detection
An objective comparison of leading silylating agents for gas chromatography-mass spectrometry (GC-MS) is essential for researchers, scientists, and drug development professionals seeking to optimize analytical methods. While specific validation data for the derivatizing agent Butanenitrile, 4-(dichloromethylsilyl)- is not publicly available, this guide provides a comprehensive comparison of commonly used silylating agents, offering insights into their performance, supported by experimental data, and detailed methodologies.
Derivatization is a crucial step in GC-MS analysis for many compounds that are otherwise non-volatile or thermally unstable. Silylation, the process of replacing an active hydrogen atom with a silyl group, is a widely adopted technique to increase analyte volatility and improve chromatographic separation. This guide focuses on three prominent silylating reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Performance Comparison of Silylating Agents
The choice of silylating agent significantly impacts the derivatization efficiency, stability of the resulting derivatives, and ultimately, the sensitivity and reproducibility of the GC-MS analysis. While the ideal reagent is often analyte-dependent, a general comparison can be drawn based on their reactivity and the properties of their derivatives.
Qualitative Comparison:
| Feature | BSTFA | MSTFA | MTBSTFA |
| Silylating Strength | Strong | Very Strong | Strong |
| Volatility of By-products | High | Very High | Moderate |
| Derivative Stability | Good | Good | Excellent (TBDMS derivatives are more resistant to hydrolysis) |
| Common Analytes | Amino acids, steroids, phenols, organic acids | Steroids, amino acids, sugars, and trace analytes | Amino acids, sterols, and when increased derivative stability is required |
Quantitative Performance Data:
The following tables summarize quantitative data from various studies, highlighting the performance of these silylating agents in specific applications. It is important to note that direct comparisons can be challenging as experimental conditions vary between studies.
Table 1: GC-MS Analysis of Amino Acids
| Derivatizing Agent | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| BSTFA | Amino Acid Biomarkers | < 2.0 µM | - | 92-106 | [1] |
| BSTFA | Amino Acids | 0.04–0.1 µmol/L | 0.1–0.5 µmol/L | 80-110 | [2] |
| MTBSTFA | Amino Acids | - | - | - | [3] |
Table 2: GC-MS Analysis of Steroids
| Derivatizing Agent | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| BSTFA + 1% TMCS | Testosterone | 1.0 ng/mL | 2.5 ng/mL | >0.99 | [4] |
| BSTFA + 1% TMCS | Nandrolone | 1.0 ng/mL | 2.5 ng/mL | >0.99 | [4] |
| MSTFA/NH4I/Ethanethiol | Testosterone | 0.5 ng/mL | 1.5 ng/mL | >0.99 | [4] |
| MSTFA | Steroid Hormones | 1.0–2.5 ng/mL | 2.5–5 ng/mL | - | [5] |
Table 3: GC-MS Analysis of Hormones and UV Filters
| Derivatizing Agent | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Reference |
| MSTFA | Hormones & UV Filters | 0.1 - 1.3 µg L-1 | 0.3 - 4.2 µg L-1 | <7.2% | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for silylation derivatization followed by GC-MS analysis. These can serve as a foundation for validating a new reagent like Butanenitrile, 4-(dichloromethylsilyl)-.
General Silylation Protocol for GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh or measure the sample into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[3]
2. Derivatization:
-
Add the appropriate volume of the silylating reagent (e.g., 50-100 µL of BSTFA, MSTFA, or MTBSTFA) to the dried sample.
-
A catalyst, such as 1% Trimethylchlorosilane (TMCS), may be included with BSTFA to enhance its reactivity.[4]
-
Add a suitable solvent (e.g., acetonitrile, pyridine, or ethyl acetate) if required.
-
Tightly cap the reaction vial.
-
Heat the vial at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 15-60 minutes) to facilitate the reaction.[1][2] Optimal conditions will vary depending on the analyte and reagent.
3. GC-MS Analysis:
-
After cooling the vial to room temperature, an aliquot of the derivatized sample (typically 1 µL) is injected into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: A suitable capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5ms), is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set between 250-300 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is most common.
-
Ion Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
Mass Range: Scan a mass range appropriate for the expected derivatives (e.g., m/z 50-650).
-
Visualizing the Workflow and Reaction
To better illustrate the processes involved in GC-MS validation with derivatization, the following diagrams are provided.
References
- 1. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brjac.com.br [brjac.com.br]
Comparative analysis of Butanenitrile, 4-(dichloromethylsilyl)- with other silylating agents
In the landscape of pharmaceutical research and development, the strategic use of silylating agents is crucial for the synthesis of complex molecules and the analytical derivatization of polar compounds. This guide provides a comparative analysis of Butanenitrile, 4-(dichloromethylsilyl)- against other commonly employed silylating agents. By examining their reactivity, selectivity, and by-product profiles, researchers can make informed decisions for their specific applications.
Overview of Silylating Agents
Silylation is a chemical modification that introduces a silyl group, typically replacing an active hydrogen in functional groups like hydroxyls, amines, and thiols.[1] This process is fundamental in organic synthesis for the protection of functional groups and in analytical chemistry to enhance the volatility and thermal stability of analytes for techniques such as gas chromatography-mass spectrometry (GC-MS).[1][2] The choice of silylating agent dictates the stability of the resulting silyl ether and the conditions required for its removal.[3]
Common classes of silylating agents include chlorosilanes (e.g., Trimethylsilyl chloride - TMS-Cl), silylamines (e.g., Hexamethyldisilazane - HMDS), and silylamides (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). The reactivity of these agents is influenced by the nature of the leaving group and the steric and electronic effects of the substituents on the silicon atom.
Butanenitrile, 4-(dichloromethylsilyl)-: A Profile
Butanenitrile, 4-(dichloromethylsilyl)-, also known as (3-Cyanopropyl)methyldichlorosilane, is a dichlorosilane functionalized with a nitrile group. Its key feature is the presence of two reactive chlorine atoms, which can react with two equivalents of a protic functional group, or with diols to form cyclic silyl ethers. The methyl group on the silicon atom provides a degree of steric hindrance, influencing its reactivity. The cyanopropyl chain introduces a polar nitrile functionality, which may affect the solubility of the reagent and the properties of the resulting silyl ether.
Comparative Performance of Silylating Agents
The selection of an appropriate silylating agent is contingent on the specific requirements of the reaction, including the nature of the substrate, desired stability of the protected group, and the analytical method to be employed.
| Silylating Agent | Abbreviation | Class | Key Characteristics | Typical Applications | By-products |
| Butanenitrile, 4-(dichloromethylsilyl)- | - | Dichlorosilane | Bifunctional, allowing for protection of two functional groups or diols. The nitrile group may influence solubility and derivative properties. | Protection of diols, bifunctional compounds. Derivatization for GC-MS. | HCl |
| Trimethylsilyl chloride | TMS-Cl | Chlorosilane | Highly reactive, cost-effective.[4] Forms the least stable silyl ethers.[5] | General purpose silylation of alcohols, amines, and acids.[3] | HCl |
| Hexamethyldisilazane | HMDS | Silylamine | Less reactive than TMS-Cl, requires a catalyst (e.g., TMS-Cl) or higher temperatures. | Silylation of alcohols and phenols. | NH₃ |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Silylamide | Versatile and highly reactive. By-products are relatively volatile.[1] | Derivatization of a wide range of compounds for GC-MS.[1] | N-Methyl-N-(trimethylsilyl)acetamide |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylamide | One of the most powerful and volatile silylating agents.[1] Ideal for trace analysis due to volatile by-products.[6] | GC-MS derivatization of steroids, amino acids, and other polar analytes.[7][8] | N-methyltrifluoroacetamide |
| tert-Butyldimethylsilyl chloride | TBDMS-Cl | Chlorosilane | Forms stable silyl ethers, resistant to a wide range of reaction conditions.[9] | Protection of alcohols in multi-step synthesis.[9] | HCl |
Table 1. Comparison of Common Silylating Agents.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful silylation. Below are representative methodologies.
General Protocol for Silylation of an Alcohol with Butanenitrile, 4-(dichloromethylsilyl)-
This protocol is a general guideline and may require optimization based on the specific substrate.
Materials:
-
Alcohol substrate
-
Butanenitrile, 4-(dichloromethylsilyl)-
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine or Imidazole)
-
Anhydrous workup reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1 equivalent) in the anhydrous solvent.
-
Add the tertiary amine base (2.2 equivalents) to the solution and stir.
-
Slowly add Butanenitrile, 4-(dichloromethylsilyl)- (0.55 equivalents for diols or 1.1 equivalents for monofunctional alcohols to be doubly silylated) to the stirred solution at room temperature. The reaction may be exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction time will vary depending on the reactivity of the alcohol.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol for Derivatization of Steroids for GC-MS Analysis using MSTFA
This protocol is a standard method for the derivatization of steroids prior to GC-MS analysis.[7][8]
Materials:
-
Steroid sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine or other suitable solvent
-
Heating block or oven
Procedure:
-
Evaporate the solvent from the steroid sample to dryness under a stream of nitrogen.
-
Add 50-100 µL of MSTFA (or MSTFA + 1% TMCS) and 50-100 µL of anhydrous pyridine to the dried sample.
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes.[8]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the silylation of a polar analyte for the purpose of GC-MS analysis.
Caption: A generalized workflow for the silylation of a polar analyte prior to GC-MS analysis.
Conclusion
The choice of a silylating agent is a critical parameter in both organic synthesis and analytical chemistry. Butanenitrile, 4-(dichloromethylsilyl)- offers a unique bifunctionality that can be advantageous for the protection of diols or for creating unique derivatives for analytical purposes. Its performance relative to more common monofunctional reagents like TMS-Cl, HMDS, BSA, and MSTFA will depend on the specific substrate and reaction conditions. While the dichlorosilyl group suggests high reactivity, similar to other chlorosilanes, the presence of the cyanopropyl group may modulate this reactivity and introduce different solubility characteristics. For derivatization in GC-MS, highly volatile and powerful reagents like MSTFA often remain the gold standard for achieving complete and clean reactions for a broad range of analytes.[1] Further experimental investigation is warranted to fully elucidate the comparative performance of Butanenitrile, 4-(dichloromethylsilyl)- in various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. theses.cz [theses.cz]
- 7. mdpi.com [mdpi.com]
- 8. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
A Comparative Guide to Silylation Confirmation: ¹H and ¹³C NMR Analysis of 4-(dichloromethylsilyl)butanenitrile and Alternatives
For researchers, scientists, and drug development professionals, the confirmation of a successful silylation reaction is a critical step in multi-step synthesis. This guide provides a comparative analysis of 4-(dichloromethylsilyl)butanenitrile as a silylating agent, with a focus on utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for reaction confirmation. We present a comparison with common alternative silylating agents, supported by representative experimental data and detailed protocols.
Performance Comparison of Silylating Agents
The choice of silylating agent can significantly impact reaction efficiency, derivative stability, and the complexity of post-reaction work-up. While 4-(dichloromethylsilyl)butanenitrile is a specialized reagent, its performance can be benchmarked against widely used agents such as Trimethylsilyl (TMS) and tert-Butyldimethylsilyl (TBDMS) donors. The key to confirming silylation lies in the characteristic shifts observed in the NMR spectra of the protected substrate, typically an alcohol or phenol.
Upon silylation of an alcohol (R-OH), the proton of the hydroxyl group disappears from the ¹H NMR spectrum.[1][2] Concurrently, new signals corresponding to the silyl group appear, and the chemical shift of the alpha-protons (and alpha-carbon) attached to the oxygen atom is altered.[1][2]
Table 1: Comparative ¹H and ¹³C NMR Data for Silylated Ethanol
| Silylating Agent | Silylated Product | Representative ¹H NMR Chemical Shifts (δ, ppm) | Representative ¹³C NMR Chemical Shifts (δ, ppm) |
| 4-(dichloromethylsilyl)butanenitrile | R-O-Si(CH₃)(Cl)-CH₂CH₂CH₂CN | -CH₂-O-Si: ~3.8-4.0-Si-CH₃: ~0.5-0.7-Si-CH₂-: ~1.0-1.2-CH₂-CN: ~2.4-2.6-CH₂-CH₂-CN: ~1.8-2.0 | -CH₂-O-Si: ~60-65-Si-CH₃: ~-2 to 2-Si-CH₂-: ~15-20-CH₂-CN: ~118-120-CH₂-CH₂-CN: ~18-22-CH₂-CH₂-CH₂-: ~16-20 |
| Trimethylsilyl Chloride (TMSCl) | R-O-Si(CH₃)₃ | -CH₂-O-Si: ~3.6-3.8-Si-(CH₃)₃: ~0.1-0.2 | -CH₂-O-Si: ~58-62-Si-(CH₃)₃: ~-1 to 1 |
| tert-Butyldimethylsilyl Chloride (TBDMSCl) | R-O-Si(CH₃)₂C(CH₃)₃ | -CH₂-O-Si: ~3.7-3.9-Si-(CH₃)₂: ~0.05-0.1-Si-C(CH₃)₃: ~0.9-1.0 | -CH₂-O-Si: ~59-63-Si-(CH₃)₂: ~-5 to -3-Si-C(CH₃)₃: ~25-27-Si-C(CH₃)₃: ~18-20 |
Note: The chemical shifts for the product of 4-(dichloromethylsilyl)butanenitrile are estimated based on established NMR principles and data for structurally similar compounds. Actual experimental values may vary.
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol with 4-(dichloromethylsilyl)butanenitrile
-
Materials:
-
Primary alcohol (e.g., ethanol, 1.0 mmol)
-
4-(dichloromethylsilyl)butanenitrile (1.1 mmol)
-
Anhydrous aprotic solvent (e.g., dichloromethane, DMF, or acetonitrile, 5 mL)
-
Base (e.g., triethylamine or imidazole, 1.2 mmol)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven.
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and the anhydrous solvent. b. Add the base to the solution and stir for 5 minutes at room temperature. c. Slowly add 4-(dichloromethylsilyl)butanenitrile to the reaction mixture at 0 °C. d. Allow the reaction to warm to room temperature and stir for 2-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. g. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel.
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: a. Dissolve approximately 5-10 mg of the purified silylated product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). b. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. c. Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition: a. Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). b. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: a. Acquire the spectrum using a proton-decoupled pulse sequence. b. A larger number of scans (e.g., 128 or more) will likely be necessary to achieve a good signal-to-noise ratio.
Visualizing the Workflow
The following diagram illustrates the logical workflow for confirming a successful silylation reaction using NMR spectroscopy.
Caption: Workflow for Silylation Confirmation via NMR.
This guide provides a foundational understanding of how ¹H and ¹³C NMR spectroscopy can be effectively utilized to confirm the silylation of alcohols using 4-(dichloromethylsilyl)butanenitrile and to compare its efficacy with other common silylating agents. The provided data and protocols serve as a valuable resource for planning and executing synthetic strategies in a research and development setting.
References
A Head-to-Head Comparison: Internal vs. External Standards for Accurate Product Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of reaction products is paramount. The choice of a quantification strategy can significantly impact the reliability and validity of experimental data. This guide provides an objective comparison of two common methods: the internal standard (IS) method and the external standard (ES) method, supported by experimental data to aid in the selection of the most appropriate technique for your analytical needs.
The fundamental principle behind chromatographic quantification is that the detector's response, measured as peak area or height, is directly proportional to the concentration of the analyte.[1] Both the internal and external standard methods are the primary approaches for establishing this quantitative relationship, with the main distinction lying in their calibration process and practical applications.[1]
At a Glance: Internal vs. External Standard Methods
| Feature | Internal Standard (IS) Method | External Standard (ES) Method |
| Principle | A known amount of a non-interfering compound (the internal standard) is added to all samples, calibration standards, and blanks. Quantification is based on the ratio of the analyte's response to the internal standard's response.[2] | A series of calibration standards containing known concentrations of the analyte are prepared and analyzed separately from the sample. The analyte's concentration in the sample is determined by comparing its response to the calibration curve.[1] |
| Key Advantage | High precision and accuracy; compensates for variations in sample preparation, injection volume, and instrument response.[2][3] | Simple to perform and suitable for a wide variety of analyses, particularly with stable instrumentation and simple sample matrices.[1][3] |
| Key Disadvantage | Can be more complex to set up, and finding a suitable internal standard can be challenging.[3] | Highly susceptible to variations in sample matrix, injection volume, and instrument stability.[2][3] |
| Best For | Complex biological matrices (e.g., plasma, urine), multi-step sample preparation procedures, and when high precision and accuracy are critical.[3][4] | Simple, clean sample matrices and high-throughput analyses where matrix effects are minimal and instrumentation is highly reproducible.[1][3] |
Performance Under Pressure: A Quantitative Comparison
The primary advantage of the internal standard method lies in its ability to correct for random and systematic errors that can occur during sample analysis.[4] Experimental data consistently demonstrates the superior precision of the IS method, especially in scenarios where variations are common.
A study systematically comparing the precision of internal and external standard methods in High-Performance Liquid Chromatography (HPLC) revealed that the internal standard method consistently outperformed the external standard method.[5] The precision was notably better when the internal standard was added as a solution of known concentration rather than as a solid.[5]
Table 1: Comparison of Precision (% Relative Standard Deviation - RSD) for HPLC Analysis
| Injection Volume | Analyte | External Standard (%RSD) | Internal Standard (%RSD) |
| High | Diuron | ~1.5% | <0.5% |
| Indoxacarb | ~1.2% | <0.5% | |
| Low | Diuron | >4.0% | ~1.0% |
| Indoxacarb | >3.0% | ~0.8% |
Data adapted from a study on the precision of internal and external standard methods in HPLC.[5] The results clearly show that the internal standard method provides significantly better precision (lower %RSD) across different injection volumes.[5]
The internal standard method's ability to correct for volume errors, injection inconsistencies, and fluctuations in the chromatographic system's response contributes to its enhanced precision.[5]
Experimental Protocols: A Step-by-Step Guide
Internal Standard Method Protocol
The successful implementation of the internal standard method requires careful planning and execution.
1. Selection of an Internal Standard: The choice of an internal standard is critical for the accuracy of the results.[1] An ideal internal standard should:
-
Be absent in the original sample matrix.[4]
-
Elute close to the analyte but with baseline separation (Resolution > 1.5).[1]
-
Be stable throughout the analytical process.[1]
-
Not react with the analyte or sample matrix components.[1]
-
For mass spectrometry, a stable isotope-labeled version of the analyte is often the ideal internal standard.[6]
2. Preparation of Stock Solutions:
-
Accurately prepare a stock solution of the analyte at a known concentration.
-
Accurately prepare a stock solution of the internal standard at a known concentration.
3. Preparation of Calibration Standards:
-
Create a series of calibration standards by adding varying known amounts of the analyte stock solution to a set of vials.
-
To each calibration standard, add a constant, known amount of the internal standard stock solution.
-
Bring all calibration standards to the same final volume with the appropriate solvent.
4. Preparation of the Sample:
-
To a known amount of the sample, add the same constant, known amount of the internal standard stock solution as was added to the calibration standards.
-
Bring the sample to the same final volume as the calibration standards.
5. Analysis:
-
Analyze the calibration standards and the sample using the chosen analytical method (e.g., HPLC, GC-MS).
6. Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot a calibration curve of the peak area ratio (y-axis) versus the concentration of the analyte (x-axis).
-
Calculate the peak area ratio for the sample.
-
Determine the concentration of the analyte in the sample using the calibration curve.
External Standard Method Protocol
1. Preparation of Stock Solution:
-
Accurately prepare a stock solution of the analyte at a known concentration.
2. Preparation of Calibration Standards:
-
Create a series of calibration standards by diluting the analyte stock solution to different known concentrations.
3. Preparation of the Sample:
-
Prepare the sample for analysis, ensuring the final concentration will fall within the range of the calibration standards.
4. Analysis:
-
Analyze the calibration standards and the sample under the exact same analytical conditions.
5. Data Analysis:
-
For each calibration standard, measure the peak area of the analyte.
-
Plot a calibration curve of the peak area (y-axis) versus the concentration of the analyte (x-axis).
-
Measure the peak area of the analyte in the sample.
-
Determine the concentration of the analyte in the sample using the calibration curve.
Visualizing the Workflow and Logic
To further clarify the processes, the following diagrams illustrate the experimental workflows and the underlying logic of each quantification method.
Conclusion: Making the Right Choice
The choice between an internal and external standard method is a critical decision in the development of a robust quantitative assay. For analyses where the sample matrix is complex, sample preparation involves multiple steps, or instrument stability is a concern, the internal standard method is the superior choice, providing higher precision and accuracy.[1][3] While the external standard method offers simplicity, it is best reserved for routine analyses of simple matrices where high reproducibility can be guaranteed.[1] By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate strategy to ensure the integrity and reliability of their quantitative data.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods - Blogs - News [alwsci.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Comparative Reactivity Analysis: Dichloromethylsilyl vs. Trichlorosilyl Groups
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of dichloromethylsilyl and trichlorosilyl functional groups in key chemical transformations.
Introduction
Dichloromethylsilyl (-SiHCl(CH₃)) and trichlorosilyl (-SiCl₃) groups are pivotal reactive moieties in silicon chemistry, widely employed in the synthesis of polymers, surface modification of materials, and as protecting groups in organic synthesis. The reactivity of these groups is fundamentally dictated by the electronic and steric environment of the silicon atom. This guide provides an objective comparison of their performance in common reactions, supported by available experimental data and mechanistic insights, to aid researchers in selecting the appropriate functional group for their specific application.
Mechanism of Reactivity: Electronic and Steric Effects
The reactivity of chlorosilanes in nucleophilic substitution reactions, such as hydrolysis and alcoholysis, is primarily governed by the electrophilicity of the silicon atom and the steric hindrance around it.
-
Electronic Effects: The three electron-withdrawing chlorine atoms in the trichlorosilyl group make the silicon atom significantly more electron-deficient (more electrophilic) compared to the dichloromethylsilyl group, which has two chlorine atoms and an electron-donating methyl group. This heightened electrophilicity in the trichlorosilyl group leads to a greater susceptibility to nucleophilic attack.
-
Steric Effects: The trichlorosilyl group is sterically less hindered than the dichloromethylsilyl group. The presence of a methyl group in the latter increases the steric bulk around the silicon center, which can impede the approach of a nucleophile.
Computational studies have shown that the reaction barrier for hydrolysis is influenced by the Cl-Si-O bond angle in the transition state, which is an indirect descriptor of the steric effect, as well as the electrophilicity and partial charge on the silicon atom of the reactant chlorosilane.[1] The opportunity for extra hydrogen bond formation also plays a role in the reaction barrier.[1]
Comparative Reactivity in Hydrolysis
Hydrolysis is a fundamental reaction for both dichloromethylsilyl and trichlorosilyl groups, leading to the formation of silanols which can then undergo condensation to form siloxane polymers. The rate of hydrolysis is a direct measure of the reactivity of the Si-Cl bonds.
Qualitative Comparison of Hydrolysis Rates:
Based on the trend observed for methyl-substituted chlorosilanes, the reactivity towards hydrolysis increases with the number of chlorine atoms. Therefore, it is expected that trichlorosilane will hydrolyze more rapidly than dichloromethylsilane. This is supported by the observation that trichloromethylsilane hydrolyzes almost instantaneously to form a solid silicone, a reaction that is faster than that of dichlorodimethylsilane.
Data Presentation
Due to the lack of direct comparative quantitative data in the public domain, a table summarizing the expected relative reactivity based on established chemical principles is provided below.
| Functional Group | Structure | Number of Cl atoms | Electronic Effect on Si | Steric Hindrance | Predicted Relative Hydrolysis Rate |
| Dichloromethylsilyl | -SiHCl(CH₃) | 2 | Less Electron Deficient | More Hindered | Slower |
| Trichlorosilyl | -SiCl₃ | 3 | More Electron Deficient | Less Hindered | Faster |
Experimental Protocols
The following are general methodologies for monitoring the hydrolysis of reactive chlorosilanes. These can be adapted for a direct comparative study of dichloromethylsilyl and trichlorosilyl compounds.
Protocol 1: In-situ Monitoring of Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This method allows for the real-time tracking of the disappearance of the starting chlorosilane and the appearance of silanol and siloxane products.
Methodology:
-
Sample Preparation: In a dry NMR tube, under an inert atmosphere (e.g., nitrogen or argon), dissolve a known concentration of the chlorosilane (dichloromethylsilane or trichlorosilane) in a dry, deuterated, aprotic solvent (e.g., toluene-d₈ or CDCl₃).
-
Initiation of Hydrolysis: Inject a stoichiometric amount of D₂O into the sealed NMR tube with vigorous shaking to initiate hydrolysis. The use of D₂O allows for the observation of Si-OD formation by ²⁹Si NMR without interference from a large H₂O peak in ¹H NMR.
-
Data Acquisition: Immediately begin acquiring a time-course series of ¹H and ²⁹Si NMR spectra at a constant temperature.
-
Data Analysis: Integrate the signals corresponding to the starting material and the hydrolysis products in each spectrum. Plot the concentration of the starting material versus time to determine the reaction kinetics.
Protocol 2: General Handling Procedure for Reactive Chlorosilanes
This protocol outlines the best practices for handling reactive chlorosilanes to prevent premature hydrolysis from atmospheric moisture.[2]
Materials:
-
Chlorosilane (in a Sure/Seal™ bottle or equivalent)
-
Anhydrous solvent (e.g., toluene, THF, diethyl ether)
-
Dry glassware (oven-dried at >120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator)
-
Dry, inert gas supply (nitrogen or argon)
-
Syringes and needles (oven-dried)
Procedure:
-
All manipulations should be carried out under a positive pressure of a dry, inert gas.
-
Use standard Schlenk line or glovebox techniques.
-
Transfer anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Add the chlorosilane to the reaction vessel using a dry, gas-tight syringe. The Sure/Seal™ bottle should be purged with inert gas after withdrawing the reagent.
-
Visible signs of premature hydrolysis include fuming upon exposure to moist air, which is the result of the reaction with atmospheric water to produce HCl gas, and the appearance of cloudiness or precipitation in the solution.[2]
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparison of electronic and steric effects.
Caption: General reaction pathway for chlorosilane hydrolysis.
Conclusion
The reactivity of dichloromethylsilyl and trichlorosilyl groups is a tale of two competing factors: electronic effects and steric hindrance. The trichlorosilyl group, with its three electron-withdrawing chlorine atoms and smaller steric profile, is inherently more reactive towards nucleophiles than the dichloromethylsilyl group. This translates to faster rates of hydrolysis and alcoholysis, making it a more suitable choice for applications requiring rapid reaction kinetics, such as in the formation of highly cross-linked polymers or in surface modification processes where a high degree of surface coverage is desired in a short time. Conversely, the dichloromethylsilyl group offers greater stability and more controlled reactivity, which can be advantageous in applications where a slower, more deliberate reaction is required, such as in the synthesis of linear polysiloxanes or as a more robust protecting group. The choice between these two functional groups should, therefore, be guided by the specific kinetic and thermodynamic requirements of the intended application. Further quantitative experimental studies are warranted to provide a more precise comparison of the reaction rates under various conditions.
References
Performance Evaluation of Butanenitrile, 4-(dichloromethylsilyl)- in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanenitrile, 4-(dichloromethylsilyl)- is a bifunctional molecule featuring a reactive dichloromethylsilyl group and a versatile nitrile moiety. This unique combination makes it a potentially valuable building block in organic synthesis and materials science, allowing for sequential or orthogonal functionalization. The dichlorosilyl group is susceptible to nucleophilic substitution, providing a handle for the introduction of various substituents, while the nitrile group can be transformed into amines, carboxylic acids, or other nitrogen-containing heterocycles.
The choice of solvent is critical in dictating the reaction pathways, rates, and overall efficiency when utilizing Butanenitrile, 4-(dichloromethylsilyl)-. This guide aims to provide a framework for selecting appropriate solvent systems by predicting the compound's stability and reactivity based on solvent properties.
Predicted Performance in Different Solvent Systems
The performance of Butanenitrile, 4-(dichloromethylsilyl)- is primarily governed by the reactivity of the Si-Cl bonds. Nucleophilic substitution at the silicon center is the most probable transformation. The nature of the solvent will significantly influence the rate and mechanism of this substitution.
Table 1: Predicted Performance of Butanenitrile, 4-(dichloromethylsilyl)- in Various Solvent Classes
| Solvent Class | Representative Solvents | Predicted Solubility | Predicted Stability of Si-Cl Bonds | Predicted Reactivity towards Nucleophiles | Mechanistic Considerations |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Good (with potential for reaction) | Low (rapid solvolysis) | High (SN1-like character) | Solvents can act as nucleophiles, leading to hydrolysis or alcoholysis. The high polarity and hydrogen-bonding ability stabilize the developing negative charge on the leaving group (chloride) and any potential pentacoordinate silicon intermediates, favoring a dissociative or SN1-like mechanism. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Good | Moderate (stable in the absence of nucleophiles) | High (SN2-like character) | These solvents can solvate the cation of a nucleophilic salt, thereby increasing the nucleophilicity of the anion. They do not strongly solvate the anionic leaving group. This environment favors a concerted SN2-type mechanism. |
| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane (DCM) | Moderate to Good | High (in the absence of moisture and nucleophiles) | Low to Moderate (depends on the nucleophile) | Reactions will be slower due to poorer solvation of ionic nucleophiles and transition states. The choice of a nonpolar solvent is ideal for reactions where the stability of the dichlorosilyl group is paramount and the nucleophile is soluble. |
Comparison with Alternative Compounds
Several other organosilanes could be considered as alternatives for introducing a protected or functionalized cyanopropylsilyl moiety.
Table 2: Comparison of Butanenitrile, 4-(dichloromethylsilyl)- with Alternative Reagents
| Compound | Functional Group | Key Features | Potential Advantages over Target Compound | Potential Disadvantages |
| Butanenitrile, 4-(trichlorosilyl)- | Trichlorosilyl | Higher reactivity at the silicon center. | Can form more extensive cross-linked structures. | More sensitive to moisture; may lead to undesired side reactions. |
| Butanenitrile, 4-(dialkoxymethylsilyl)- | Dialkoxysilyl | Lower reactivity than dichlorosilyl group. | More stable to ambient moisture, allowing for easier handling. Slower, more controlled reactions. | Requires activation (e.g., acid or base catalysis) for substitution. |
| 3-Cyanopropyldimethylchlorosilane | Monochlorosilyl | Only one reactive site on silicon. | Simpler reaction profiles with monofunctional nucleophiles. | Less versatile for creating complex, multi-substituted silicon centers. |
| Allyl Cyanide + Hydrosilane (e.g., Methyldichlorosilane) | Alkene + Si-H | In-situ formation of the cyanopropylsilyl moiety via hydrosilylation. | Avoids handling of the potentially moisture-sensitive target compound. Allows for a wider variety of silyl groups to be introduced. | Requires a hydrosilylation catalyst (e.g., platinum-based). The regioselectivity of the hydrosilylation needs to be controlled. |
Experimental Protocols (Hypothetical Examples)
The following are hypothetical experimental protocols for key transformations involving Butanenitrile, 4-(dichloromethylsilyl)-, based on general procedures for similar compounds.
Experiment 1: Methanolysis of Butanenitrile, 4-(dichloromethylsilyl)- in a Nonpolar Solvent
Objective: To demonstrate the nucleophilic substitution at the silicon center with an alcohol.
Materials:
-
Butanenitrile, 4-(dichloromethylsilyl)-
-
Anhydrous Methanol
-
Anhydrous Triethylamine (HCl scavenger)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with Butanenitrile, 4-(dichloromethylsilyl)- (1 equivalent) dissolved in anhydrous toluene.
-
Anhydrous triethylamine (2.2 equivalents) is added to the solution.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of anhydrous methanol (2.2 equivalents) in anhydrous toluene is added dropwise from the dropping funnel over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction progress is monitored by GC-MS or TLC.
-
Upon completion, the triethylamine hydrochloride salt is filtered off.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product, 4-(dimethoxymethylsilyl)butanenitrile, is purified by vacuum distillation.
Experiment 2: Reduction of the Nitrile Group in the Presence of the Dichlorosilyl Moiety
Objective: To demonstrate the selective reduction of the nitrile group while preserving the dichlorosilyl functionality.
Materials:
-
Butanenitrile, 4-(dichloromethylsilyl)-
-
Borane-tetrahydrofuran complex (BH3·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous HCl
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with Butanenitrile, 4-(dichloromethylsilyl)- (1 equivalent) dissolved in anhydrous THF.
-
The solution is cooled to 0 °C in an ice bath.
-
Borane-tetrahydrofuran complex (1 M solution in THF, 1.1 equivalents) is added dropwise via syringe.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of 1 M aqueous HCl at 0 °C.
-
The mixture is stirred for 30 minutes at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, 4-(dichloromethylsilyl)butan-1-amine.
Visualizations
Caption: Predicted reaction pathway for the nucleophilic substitution of Butanenitrile, 4-(dichloromethylsilyl)-.
Caption: Experimental workflow for the methanolysis of Butanenitrile, 4-(dichloromethylsilyl)-.
Caption: Logical relationship for solvent selection based on the desired reaction outcome.
A Comparative Guide to the Kinetics of Silylation Reactions for Drug Development and Scientific Research
In the landscape of pharmaceutical development and organic synthesis, the judicious selection of silylating agents is critical for optimizing reaction efficiency and yield. This guide provides a comparative analysis of the kinetics of silylation reactions, with a focus on providing a framework for evaluating reagents such as (3-Cyanopropyl)methyldichlorosilane against other common silylating agents. While specific kinetic data for (3-Cyanopropyl)methyldichlorosilane is not extensively documented in publicly available literature, this guide leverages comparative data from other silylating agents to highlight key kinetic principles and provides a detailed experimental protocol for researchers to conduct their own comparative studies.
Understanding Silylation Kinetics: A Comparative Overview
The rate of a silylation reaction is profoundly influenced by the steric and electronic properties of both the silylating agent and the substrate, typically an alcohol or other protic compound. Generally, increased steric bulk on either the silicon atom or the substrate leads to a decrease in the reaction rate.[1] The choice of solvent and catalyst also plays a pivotal role in the reaction kinetics.
Comparative Kinetic Data of Common Silylating Agents
To illustrate the impact of structure on reactivity, the following table summarizes the relative rate constants for the silylation of a secondary alcohol with various silyl chlorides. This data underscores the principle that less sterically hindered silylating agents tend to react more rapidly.
| Silylating Agent | Silyl Group | Relative Rate Constant (k_rel) |
| Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 1.00 |
| Triethylsilyl chloride (TESCl) | -Si(CH₂CH₃)₃ | 0.65 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | -Si(CH₃)₂(C(CH₃)₃) | 0.01 |
| Triisopropylsilyl chloride (TIPSCl) | -Si(CH(CH₃)₂)₃ | 0.001 |
Data adapted from a study on the silylation of 1-phenylethanol.[1]
The trend of decreasing reaction rates with increasing steric bulk is a crucial consideration for researchers when selecting a silylating agent for a specific application. While not included in this dataset, dichlorosilanes like (3-Cyanopropyl)methyldichlorosilane can exhibit complex kinetic behavior due to the presence of two reactive chlorine atoms.
Factors Influencing Silylation Reaction Rates
Several factors beyond steric hindrance can accelerate or decelerate silylation reactions:
-
Leaving Group: The nature of the leaving group on the silylating agent is critical. For chlorosilanes, the reaction produces hydrochloric acid, which often necessitates the use of a base to drive the reaction to completion.[2] Silylamides, on the other hand, produce neutral amide byproducts.[2]
-
Catalysis: The choice of catalyst can significantly impact the reaction rate. Isothiourea catalysts, for example, have been shown to be effective in promoting silylation reactions.[3][4] The reaction order with respect to the catalyst can provide insights into the reaction mechanism.[3][4]
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the transition state and thus the reaction rate.[5][6] Aprotic solvents such as dimethylformamide, hexane, acetonitrile, and tetrahydrofuran are commonly used.[2]
-
Dispersion Forces: For silylating agents and substrates with large aromatic groups, attractive dispersion forces can play a significant role in accelerating the reaction rate.[5][6][7] This "bigger the faster" phenomenon highlights that interactions beyond simple sterics can be leveraged to enhance reactivity.[5][6][7]
Experimental Protocol for Kinetic Studies of Silylation Reactions
To facilitate the direct comparison of silylating agents like (3-Cyanopropyl)methyldichlorosilane, the following detailed protocol for a kinetic study using in-situ monitoring is provided. Reaction Progress Kinetic Analysis (RPKA) is an efficient method for obtaining kinetic data from a minimal number of experiments.[3][4]
Objective: To determine the reaction order and rate constant for the silylation of a model alcohol with a given silylating agent.
Materials:
-
Model alcohol (e.g., 1-phenylethanol)
-
Silylating agent (e.g., (3-Cyanopropyl)methyldichlorosilane)
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran)
-
Base (e.g., Triethylamine or Pyridine)[2]
-
Internal standard for analysis (e.g., Dodecane)
-
Flame-dried glassware
-
In-situ reaction monitoring equipment (e.g., ReactIR™ or in-situ NMR)
Procedure:
-
Preparation: All glassware should be rigorously flame-dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).[3] Solvents must be anhydrous.[2]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, an inert gas inlet, and a septum, add the anhydrous solvent. If using an in-situ IR probe, insert it into the flask and acquire a background spectrum of the solvent.[4]
-
Addition of Reagents: Add the model alcohol and the base to the reaction vessel. Allow the mixture to equilibrate to the desired reaction temperature.
-
Initiation and Monitoring: Initiate the reaction by adding the silylating agent via syringe. Immediately begin monitoring the reaction progress by collecting spectra (e.g., IR or NMR) at regular intervals. The disappearance of the alcohol's O-H stretch (for IR) or the appearance of the silylated product peak can be tracked.
-
Data Analysis:
-
Convert the spectral data to concentration versus time profiles using a pre-established calibration curve with the internal standard.
-
Plot the natural logarithm of the alcohol concentration versus time. A linear plot indicates a first-order reaction with respect to the alcohol.
-
To determine the order with respect to the silylating agent and base, perform a series of experiments varying their initial concentrations while keeping the others constant (method of initial rates).
-
Alternatively, use Reaction Progress Kinetic Analysis (RPKA) by performing "same excess" or "different excess" experiments to elucidate the reaction orders and rate constants from fewer experiments.[3][4]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a kinetic study of a silylation reaction.
Caption: Experimental workflow for a kinetic study of a silylation reaction.
Logical Relationship of Factors Affecting Silylation Kinetics
The interplay of various factors determines the overall rate of a silylation reaction. The diagram below illustrates these relationships.
Caption: Factors influencing the rate of silylation reactions.
By understanding these fundamental principles and employing systematic kinetic analysis, researchers and drug development professionals can make informed decisions in the selection and optimization of silylation reactions for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01889H [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Predictive Cross-Reactivity Assessment of Butanenitrile, 4-(dichloromethylsilyl)- with Common Functional Groups
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive assessment of the cross-reactivity of Butanenitrile, 4-(dichloromethylsilyl)- with a range of common functional groups. Due to a lack of direct experimental data in publicly available literature, this analysis is based on the well-established chemical reactivity of its constituent functional groups: the dichloromethylsilyl moiety and the nitrile moiety. The guide also details experimental protocols for researchers to empirically verify these predicted reactivities.
Overview of Butanenitrile, 4-(dichloromethylsilyl)-
Butanenitrile, 4-(dichloromethylsilyl)- is a bifunctional organosilane compound. Its chemical structure incorporates two key reactive centers:
-
Dichloromethylsilyl group (-Si(CH₃)Cl₂): The silicon-chlorine bonds in this group are highly susceptible to nucleophilic attack, making it a reactive silylating agent. The presence of two chlorine atoms allows for sequential reactions.
-
Nitrile group (-C≡N): This functional group is known to undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, reduction to amines or aldehydes, and reaction with organometallic reagents to form ketones.
The dual nature of this molecule suggests a complex reactivity profile, which is critical to understand for its application in synthesis and for predicting its stability and potential interactions in biological systems.
Predicted Cross-Reactivity Profile
The following table summarizes the predicted reactivity of Butanenitrile, 4-(dichloromethylsilyl)- with various functional groups. The assessment considers which of the two functional groups on the molecule is more likely to react under given conditions.
| Functional Group Interacting | Predicted Reactivity Level | Primary Reactive Site on Butanenitrile, 4-(dichloromethylsilyl)- | Likely Reaction Product(s) | General Reaction Conditions |
| Hydroxyl (-OH) | High | Dichloromethylsilyl | Alkoxysilane (Silyl Ether) | Typically requires a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. |
| Amine (-NH₂) | High | Dichloromethylsilyl | Aminosilane (Silylamine) | Generally proceeds readily, often without a catalyst, though a base may be used to neutralize HCl. |
| Carboxylic Acid (-COOH) | High | Dichloromethylsilyl | Silyl Ester | Can proceed upon mixing, potentially accelerated by gentle heating. |
| Thiol (-SH) | High | Dichloromethylsilyl | Thioalkoxysilane (Thio-silyl Ether) | Similar to alcohols, a base is typically required. |
| Water (H₂O) | High | Dichloromethylsilyl | Silanol (which self-condenses to a siloxane) | Vigorous and often exothermic reaction, leading to polymerization. |
| Aldehyde (-CHO) | Low to Moderate | Nitrile | Aldehyde (from nitrile reduction) | Requires specific, mild reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. |
| Ketone (C=O) | Low | Nitrile | Ketone (from reaction with organometallic reagents) | Requires Grignard or organolithium reagents. |
| Strong Reducing Agents (e.g., LiAlH₄) | High | Nitrile and potentially Dichloromethylsilyl | Primary Amine | Requires anhydrous conditions. The silyl group may also be affected. |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Moderate | Nitrile | Carboxylic Acid (via hydrolysis) | Typically requires elevated temperatures. |
| Aqueous Base (e.g., NaOH) | Moderate | Nitrile | Carboxylate Salt (via hydrolysis) | Requires elevated temperatures. |
Experimental Protocols for Verification
To empirically determine the cross-reactivity of Butanenitrile, 4-(dichloromethylsilyl)-, the following experimental protocols are recommended.
General Reactivity Screening Protocol
Objective: To qualitatively and quantitatively assess the reaction between Butanenitrile, 4-(dichloromethylsilyl)- and a compound containing a functional group of interest.
Materials:
-
Butanenitrile, 4-(dichloromethylsilyl)-
-
Test compound (e.g., an alcohol, amine, carboxylic acid, etc.)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Internal standard for quantitative analysis (e.g., dodecane for GC-MS, or a suitable standard for NMR)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
Quenching agent (e.g., a small amount of methanol)
-
Appropriate laboratory glassware and stirring equipment
Procedure:
-
Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare stock solutions of Butanenitrile, 4-(dichloromethylsilyl)-, the test compound, and the internal standard in the chosen anhydrous solvent. A typical starting concentration is 0.1 M.
-
Reaction: In a reaction vessel, combine equimolar amounts of the Butanenitrile, 4-(dichloromethylsilyl)- and test compound solutions. Add a known amount of the internal standard. If the predicted reaction requires a base or catalyst, it should be added at this stage.
-
Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature). At specified time points (e.g., 0, 1, 4, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reactivity of the aliquot by adding a small volume of the quenching agent. Prepare the sample for analysis (e.g., by dilution for chromatography or by solvent evaporation and redissolution in a deuterated solvent for NMR).
-
Analysis: Analyze the prepared samples using the techniques outlined below to identify and quantify the consumption of reactants and the formation of products.
Recommended Analytical Techniques
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To identify the structure of new products and monitor the disappearance of starting materials. Changes in chemical shifts will indicate the formation of new bonds. |
| ²⁹Si NMR Spectroscopy | To directly observe changes at the silicon center, providing clear evidence of reactions involving the dichloromethylsilyl group. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and identify volatile reaction components. The mass spectra can confirm the molecular weight of products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For less volatile or thermally sensitive compounds, providing separation and mass data. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To monitor changes in functional groups by observing the disappearance of characteristic vibrational bands (e.g., -OH, -NH, -C≡N) and the appearance of new bands (e.g., Si-O). |
Visualized Workflows and Relationships
The following diagrams illustrate the conceptual framework for the cross-reactivity assessment.
Benchmarking the efficiency of Butanenitrile, 4-(dichloromethylsilyl)- against commercial derivatization kits
An Objective Comparison of Butanenitrile, 4-(dichloromethylsilyl)- and Commercial Derivatization Kits for Enhanced Analyte Detection
In the fields of pharmaceutical research, drug development, and metabolomics, the sensitive and accurate analysis of chemical compounds is paramount. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but its application is often limited by the volatility and thermal stability of the analytes.[1] Chemical derivatization is a critical sample preparation step that modifies the analyte to improve its chromatographic behavior and detection.[2] This guide provides a comprehensive comparison of a specific silylation reagent, Butanenitrile, 4-(dichloromethylsilyl)-, against commonly used commercial derivatization kits. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their analytical workflows.
The Role of Derivatization in Modern Analytics
Derivatization enhances the analytical performance of compounds in several ways:
-
Increased Volatility: By replacing active hydrogens in polar functional groups (e.g., -OH, -NH, -COOH) with less polar groups, derivatization reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.[3]
-
Improved Thermal Stability: Derivatives are often more resistant to degradation at the high temperatures used in GC inlets and columns.[4]
-
Enhanced Detectability: Derivatization can introduce specific chemical moieties that improve the ionization efficiency and fragmentation patterns in the mass spectrometer, leading to lower detection limits.[5]
Silylation, the introduction of a silyl group, is the most prevalent derivatization method due to its versatility and the formation of stable and volatile derivatives.[6]
Performance Comparison: Butanenitrile, 4-(dichloromethylsilyl)- vs. Commercial Silylation Kits
While direct, peer-reviewed comparative studies on the efficiency of Butanenitrile, 4-(dichloromethylsilyl)- are not extensively available, its performance can be inferred from the behavior of other halomethylsilyl derivatizing agents. These reagents are known to produce both silylated and halogenated derivatives.[7] The presence of the dichloromethylsilyl group suggests a high reactivity, potentially offering rapid derivatization.
The following tables summarize the performance of widely-used commercial silylation reagents, which serve as a benchmark for evaluating new derivatizing agents.
Table 1: Performance Characteristics of Common Silylating Agents
| Silylating Agent | Abbreviation | Key Characteristics | By-product Volatility |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A versatile, general-purpose reagent that reacts quickly and more completely than many other silylating agents.[8] | High; by-products are more volatile than those of many other reagents, which reduces chromatographic interference.[8] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most powerful silylating agents; its by-products are highly volatile, making it ideal for trace analysis.[8] | Very High; N-methyltrifluoroacetamide is extremely volatile.[8] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | A widely used and versatile reagent that reacts under mild conditions.[7] | Moderate; by-products may sometimes interfere with the analysis of early-eluting peaks. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms derivatives that are 10,000 times more stable against hydrolysis than TMS ethers, ideal for complex matrices.[1] | Moderate; by-products are less volatile than those of BSTFA or MSTFA. |
| Butanenitrile, 4-(dichloromethylsilyl)- | (Hypothesized) | Likely a powerful silylating agent due to the dichloromethylsilyl group; may offer alternative selectivity. | Unknown; would need experimental validation. |
Table 2: Reactivity of Silylating Agents with Different Functional Groups
The ease of reactivity for silylation generally follows the order: Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[9]
| Functional Group | BSTFA | MSTFA | MTBSTFA | Butanenitrile, 4-(dichloromethylsilyl)- (Expected) |
| Primary Alcohols | Excellent | Excellent | Excellent | Excellent |
| Secondary Alcohols | Very Good | Excellent | Very Good | Very Good to Excellent |
| Tertiary Alcohols | Good (may require catalyst) | Very Good | Good (may require catalyst) | Good to Very Good |
| Phenols | Excellent | Excellent | Excellent | Excellent |
| Carboxylic Acids | Excellent | Excellent | Excellent | Excellent |
| Primary Amines | Good (may form multiple derivatives) | Good (may form multiple derivatives) | Good (may require specific conditions) | Good to Very Good |
| Secondary Amines | Moderate | Good | Moderate | Moderate to Good |
| Amides | Difficult (requires harsh conditions) | Moderate | Difficult (requires harsh conditions) | Difficult |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization.
Protocol 1: General Silylation using a Commercial Kit (BSTFA + 1% TMCS)
This protocol is a standard method for a wide range of analytes.
-
Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample residue. Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst.[10]
-
Reaction: Tightly cap the reaction vial and heat at 60-70°C for 30 minutes. The optimal time and temperature may vary depending on the analyte.[10]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Hypothesized Silylation using Butanenitrile, 4-(dichloromethylsilyl)-
This proposed protocol is based on the general principles of silylation and would require optimization.
-
Sample Preparation: Ensure the sample is completely dry by evaporating the solvent under nitrogen.
-
Reagent Addition: Reconstitute the sample in 100 µL of an appropriate aprotic solvent (e.g., acetonitrile). Add a molar excess of Butanenitrile, 4-(dichloromethylsilyl)-. The exact amount will depend on the concentration of the analyte.
-
Reaction: Seal the vial and heat at 60-80°C for 20-40 minutes. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal reaction time.
-
Analysis: Cool the vial to room temperature before GC-MS analysis.
Visualizing the Workflow and Decision-Making Process
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and logical relationships.
Caption: A generalized workflow for sample derivatization prior to GC-MS analysis.
Caption: A decision tree for selecting an appropriate derivatization strategy.
Conclusion
The choice of a derivatization reagent is a critical decision in the development of robust analytical methods. While established commercial kits based on reagents like BSTFA and MSTFA offer well-documented performance and reliability, novel reagents such as Butanenitrile, 4-(dichloromethylsilyl)- may provide advantages in terms of reactivity or selectivity for specific applications. However, without direct comparative data, a thorough in-house validation is necessary to determine the efficiency and suitability of this new reagent. Researchers should consider the nature of their analyte, the required sensitivity, and the sample matrix when selecting the most appropriate derivatization strategy. The protocols and comparative data presented in this guide serve as a starting point for this critical evaluation process.
References
- 1. chromtech.com [chromtech.com]
- 2. syngeneintl.com [syngeneintl.com]
- 3. covachem.com [covachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. esslabshop.com [esslabshop.com]
- 6. Silylation Reagents - Regis Technologies [registech.com]
- 7. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 8. benchchem.com [benchchem.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. benchchem.com [benchchem.com]
Inter-laboratory Comparison of Analytical Methods for the Quantification of 4-(dichloromethylsilyl)butanenitrile
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 4-(dichloromethylsilyl)butanenitrile: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). The performance data presented is a synthesized representation from a hypothetical inter-laboratory study to illustrate the typical performance characteristics of each method. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for quality control and research applications.
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are a critical component of method validation.[1] They are designed to assess the reproducibility and reliability of an analytical method when performed by multiple laboratories.[1] By analyzing identical samples, participating laboratories can evaluate their performance against a consensus value, identify potential biases, and ensure the consistency of results across different sites. This process is essential for establishing robust and transferable analytical methods in the pharmaceutical industry.
Hypothetical Inter-laboratory Study Design
To illustrate the comparative performance of GC-MS and GC-FID for the analysis of 4-(dichloromethylsilyl)butanenitrile, we present hypothetical data from a study involving five independent laboratories. Each laboratory was provided with a standard solution of 4-(dichloromethylsilyl)butanenitrile at a known concentration and was tasked with determining its concentration using their in-house GC-MS and GC-FID methods.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from this hypothetical inter-laboratory study.
Table 1: Comparison of Method Performance Characteristics for the Analysis of 4-(dichloromethylsilyl)butanenitrile
| Parameter | Method A: GC-MS (SIM Mode) | Method B: GC-FID |
| Linearity (r²) | >0.999 | >0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 5 µg/mL |
| Mean Recovery (%) | 99.8 | 98.5 |
| Precision (RSD %) | 3.8 | 6.2 |
Table 2: Summary of Reported Concentrations from the Hypothetical Inter-laboratory Study (True Value = 50.0 µg/mL)
| Laboratory | Method A: GC-MS (µg/mL) | Method B: GC-FID (µg/mL) |
| Lab 1 | 50.2 | 49.5 |
| Lab 2 | 49.7 | 51.2 |
| Lab 3 | 50.8 | 48.8 |
| Lab 4 | 49.1 | 50.5 |
| Lab 5 | 50.5 | 49.9 |
| Mean | 50.06 | 50.0 |
| Std. Deviation | 0.68 | 0.89 |
| RSD (%) | 1.36 | 1.78 |
Based on the hypothetical data, the GC-MS method demonstrates superior sensitivity with lower LOD and LOQ values, as well as slightly better precision. The GC-FID method, while less sensitive, still provides acceptable accuracy and precision for many applications and can be a more cost-effective option.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the selective and sensitive quantification of 4-(dichloromethylsilyl)butanenitrile.
-
Sample Preparation:
-
Accurately prepare a stock solution of 4-(dichloromethylsilyl)butanenitrile in anhydrous hexane.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Dilute the test sample with anhydrous hexane to fall within the calibration range.
-
Transfer 1 mL of each standard and sample into a 2 mL autosampler vial.
-
-
GC-MS Analysis:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Specific fragment ions for 4-(dichloromethylsilyl)butanenitrile would be determined during method development (e.g., based on the molecule's mass spectrum).
-
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method provides robust quantification for 4-(dichloromethylsilyl)butanenitrile and is suitable for routine quality control.
-
Sample Preparation:
-
Follow the same sample preparation procedure as described for the GC-MS method.
-
-
GC-FID Analysis:
-
GC System: Agilent 8890 GC or equivalent with FID.
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, 20:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison study and the logical relationship between the analytical methods.
Caption: Workflow for an Inter-laboratory Comparison Study.
Caption: Relationship between Analytical Methods for Analyte Quantification.
References
Safety Operating Guide
Safe Disposal of Butanenitrile, 4-(dichloromethylsilyl)-: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Butanenitrile, 4-(dichloromethylsilyl)- (CAS Number: 1190-16-5). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this reactive compound. Adherence to these guidelines is critical to mitigate risks and ensure compliance with safety regulations.
Butanenitrile, 4-(dichloromethylsilyl)- is a corrosive compound that is harmful if swallowed and can cause severe skin burns and eye damage.[1] Its high reactivity, particularly with water, necessitates a controlled and informed approach to its disposal. The dichlorosilyl functional group readily hydrolyzes upon contact with moisture to form corrosive and toxic hydrogen chloride (HCl) gas and polysiloxanes.[2][3][4][5] Therefore, all handling and disposal must be conducted with appropriate safety measures in place.
Essential Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
-
Work Area: All handling and disposal procedures must be performed in a certified chemical fume hood to control the release of corrosive vapors.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles and a face shield.[6][7]
-
Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene. Inspect gloves for any signs of degradation before use and replace them immediately if contaminated.[8]
-
Body Protection: A chemical-resistant lab coat or apron is required.
-
Respiratory Protection: For situations with a potential for high vapor concentration, a full-face respirator with an appropriate cartridge should be used.[3]
-
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[6][8]
Quantitative Data Summary
The following table summarizes key data for Butanenitrile, 4-(dichloromethylsilyl)-.
| Property | Value | Source |
| CAS Number | 1190-16-5 | [9][10] |
| Molecular Formula | C5H9Cl2NSi | [9][10] |
| Molecular Weight | 182.12 g/mol | [1][9] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H314: Causes severe skin burns and eye damage | [1] |
Experimental Protocol for Neutralization and Disposal
This protocol details the step-by-step procedure for the safe neutralization of small quantities of Butanenitrile, 4-(dichloromethylsilyl)-. This method is based on controlled hydrolysis followed by neutralization of the resulting hydrochloric acid.
Materials Required:
-
Butanenitrile, 4-(dichloromethylsilyl)- (waste)
-
Large beaker (at least 10 times the volume of the waste)
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Water
-
pH paper or pH meter
-
Appropriate container for hazardous waste
Step-by-Step Neutralization Procedure:
-
Preparation of Neutralizing Solution:
-
Place a large beaker in an ice bath on a magnetic stir plate.
-
Fill the beaker with a volume of cold water approximately 20 times the volume of the Butanenitrile, 4-(dichloromethylsilyl)- to be neutralized.
-
Begin stirring the water to create a vortex.
-
-
Controlled Hydrolysis:
-
Slowly and dropwise, add the Butanenitrile, 4-(dichloromethylsilyl)- to the center of the vortex in the stirring water. Caution: This reaction is exothermic and will produce HCl gas. The slow addition and cooling are crucial to control the reaction rate and temperature.
-
After the addition is complete, continue stirring the mixture for at least one hour to ensure the hydrolysis is complete. A white solid (polysiloxane) will form.
-
-
Neutralization of Hydrochloric Acid:
-
While continuing to stir, slowly add a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate to the mixture. Caution: This will cause gas evolution (CO₂). Add the neutralizing agent slowly to avoid excessive foaming.
-
Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is neutral (between 6 and 8).
-
-
Waste Segregation and Disposal:
-
Once the solution is neutralized, turn off the stirrer and allow the solid polysiloxane to settle.
-
Separate the solid from the liquid by decantation or filtration.
-
Place the solid polysiloxane waste into a clearly labeled container for solid hazardous waste.
-
The remaining neutral aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it contains no other regulated substances and is in accordance with local regulations.
-
All contaminated materials, including gloves and disposable labware, must be disposed of as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Butanenitrile, 4-(dichloromethylsilyl)-.
References
- 1. 4-(Dichloromethylsilyl)-butyronitrile | C5H9Cl2NSi | CID 14479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dichlorosilane - Wikipedia [en.wikipedia.org]
- 3. globalsilicones.org [globalsilicones.org]
- 4. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 5. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. gelest.com [gelest.com]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. SDS of 4-(Dichloromethylsilyl)-Butanenitrile, Safety Data Sheets, CAS 1190-16-5 - chemBlink [ww.chemblink.com]
Personal protective equipment for handling Butanenitrile, 4-(dichloromethylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Butanenitrile, 4-(dichloromethylsilyl)- (CAS No. 1190-16-5).[1][2] The following procedural guidance is based on the known hazards of its constituent chemical groups: organosilanes and nitriles.
I. Personal Protective Equipment (PPE)
Given the reactive nature of the dichloromethylsilyl group and the potential hazards of the nitrile group, a comprehensive PPE plan is mandatory. Organosilicon compounds can be hazardous if not handled safely.[3] Appropriate PPE should be worn when handling these compounds, including gloves, goggles, and respirators.[3]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes and Face | Safety Goggles and Full-Face Shield | Protects against splashes and the corrosive vapors that may be generated upon contact with moisture.[3][4][5] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a variety of chemicals, including oils, fuels, acids, and alcohols, making them suitable for laboratory and pharmaceutical use.[6][7][8] It is crucial to use gloves of adequate thickness and to change them immediately if contamination occurs, as thin nitrile rubber provides only limited protection against brief contact.[9] |
| Body | Chemical-Resistant Lab Coat or Apron | Protects skin from accidental spills and splashes. For larger quantities, a chemical-resistant suit may be necessary. |
| Respiratory | Fume Hood or Respirator | All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][10] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[3] |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Provides protection against spills and foot contamination. |
II. Experimental Protocols: Handling and Storage
A. Handling:
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and free of incompatible materials.[10] Have emergency equipment, such as an eyewash station and safety shower, readily accessible.
-
Inert Atmosphere: Due to the moisture-sensitive nature of the dichloromethylsilyl group, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and the release of hazardous byproducts.
-
Dispensing: Use clean, dry glassware and syringes for transferring the liquid. Pour slowly and carefully to avoid splashes.[3]
-
Spill Management: In the event of a spill, evacuate the immediate area.[11] Use an inert absorbent material to contain the spill. Do not use water or other reactive materials for cleanup. The collected waste should be treated as hazardous.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[9][12] Avoid eating, drinking, or smoking in areas where the chemical is handled.[3]
B. Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][13] The storage container should be tightly sealed to prevent moisture ingress.
-
Incompatibilities: Keep away from water, strong oxidizing agents, strong acids, and strong bases.[14]
III. Disposal Plan
All waste containing Butanenitrile, 4-(dichloromethylsilyl)- must be treated as hazardous waste.
A. Waste Collection:
-
Containers: Use dedicated, clearly labeled, and compatible waste containers.[15] The containers must have a secure lid and be kept closed when not in use.[15]
-
Segregation: Do not mix this waste with other waste streams, especially aqueous or protic solvent waste, to prevent violent reactions.[15]
B. Disposal Procedure:
-
Labeling: Label the hazardous waste container with "Hazardous Waste" and the full chemical name: "Butanenitrile, 4-(dichloromethylsilyl)-".[15]
-
Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.[11]
IV. Emergency Procedures
A. Inhalation:
-
Move the affected person to fresh air immediately.[12]
-
If breathing is difficult or has stopped, provide artificial respiration.[12][16]
B. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[10][12]
-
Seek immediate medical attention.[12]
C. Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12]
-
Remove contact lenses if present and easy to do.[12]
-
Seek immediate medical attention.[12]
D. Ingestion:
V. Workflow Diagram
Caption: Workflow for the safe handling and disposal of Butanenitrile, 4-(dichloromethylsilyl)-.
References
- 1. SDS of 4-(Dichloromethylsilyl)-Butanenitrile, Safety Data Sheets, CAS 1190-16-5 - chemBlink [ww.chemblink.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. globalsilicones.org [globalsilicones.org]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. westlab.com.au [westlab.com.au]
- 8. armbrustusa.com [armbrustusa.com]
- 9. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. louisville.edu [louisville.edu]
- 12. aksci.com [aksci.com]
- 13. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 14. fishersci.com [fishersci.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
